Fexarene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (E)-3-[3-[cyclohexanecarbonyl-[[4-[(E)-2-phenylethenyl]phenyl]methyl]amino]phenyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H33NO3/c1-36-31(34)22-21-27-11-8-14-30(23-27)33(32(35)29-12-6-3-7-13-29)24-28-19-17-26(18-20-28)16-15-25-9-4-2-5-10-25/h2,4-5,8-11,14-23,29H,3,6-7,12-13,24H2,1H3/b16-15+,22-21+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDFLQVUMCFYRH-DYUKIBRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C=CC3=CC=CC=C3)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)N(CC2=CC=C(C=C2)/C=C/C3=CC=CC=C3)C(=O)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Farnesoid X Receptor (FXR) Pathway: A Technical Guide for Researchers
Executive Summary
The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, has emerged as a central regulator of metabolic homeostasis. Primarily activated by bile acids, FXR governs a complex network of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose control. Its profound influence on these pathways has positioned it as a critical therapeutic target for a range of metabolic disorders, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and diabetes. This technical guide provides an in-depth exploration of the FXR signaling pathway, offering detailed molecular mechanisms, experimental protocols for its study, and a summary of quantitative data related to its modulation, tailored for researchers, scientists, and drug development professionals.
The Core FXR Signaling Pathway
The Farnesoid X Receptor (FXRα, NR1H4) functions as a ligand-activated transcription factor.[1][2] It is most highly expressed in tissues central to metabolism, such as the liver, intestine, kidneys, and adrenal glands.[1][3][4] The primary endogenous ligands for FXR are bile acids, with chenodeoxycholic acid (CDCA) being the most potent natural agonist, followed by deoxycholic acid (DCA), lithocholic acid (LCA), and cholic acid (CA).[5][6][7][8]
Upon binding to a bile acid ligand, FXR undergoes a conformational change. This triggers its translocation to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR).[5] This FXR/RXR complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of its target genes, thereby modulating their transcription.[9]
Physiological Roles and Regulatory Networks
FXR's role extends across multiple interconnected metabolic pathways. Its activation orchestrates a coordinated response to maintain metabolic balance.
Bile Acid Homeostasis: The Enterohepatic Feedback Loop
FXR is the master regulator of bile acid levels, protecting hepatocytes from bile acid toxicity (cholestasis).[10] It achieves this through a sophisticated negative feedback system involving two primary arms:
-
Hepatic Pathway (Direct): In the liver, activated FXR induces the expression of the Small Heterodimer Partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[11][12] SHP then binds to and inhibits other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are required for the transcription of CYP7A1 and CYP8B1.[13][14] CYP7A1 encodes the rate-limiting enzyme in the classical bile acid synthesis pathway.[5] By suppressing CYP7A1 expression, FXR effectively shuts down the production of new bile acids.[5]
-
Intestinal Pathway (Indirect): In the enterocytes of the ileum, FXR activation potently induces the synthesis and secretion of Fibroblast Growth Factor 15 (FGF15 in rodents) or its human ortholog, FGF19.[3][13][15] FGF19 travels through the portal vein to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes.[13][16] This binding event triggers a signaling cascade (including the ERK1/2 pathway) that strongly represses CYP7A1 transcription, providing a powerful gut-liver signal to halt bile acid synthesis.[13][14][16]
Simultaneously, FXR promotes the clearance and detoxification of bile acids by upregulating the expression of key transporters like the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2) for efflux into bile, and downregulating the Na+-taurocholate cotransporting polypeptide (NTCP), which is responsible for bile acid uptake from the blood into hepatocytes.[13][16][17]
Lipid Metabolism
FXR plays a crucial role in managing lipid levels, particularly triglycerides.[5] Its activation generally leads to a reduction in plasma and hepatic triglycerides through several mechanisms:[18]
-
Inhibition of Lipogenesis: FXR activation suppresses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of fatty acid and triglyceride synthesis.[9][15][19] This leads to the downregulation of key lipogenic enzymes like fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[15]
-
Promotion of Fatty Acid Oxidation: FXR induces the expression of Peroxisome Proliferator-Activated Receptor α (PPARα), which in turn promotes the beta-oxidation of fatty acids in the liver.[9][11][15]
-
Enhanced Triglyceride Clearance: FXR activation increases the expression of apolipoprotein C-II (ApoC-II), a cofactor for lipoprotein lipase (LPL), and decreases the expression of apolipoprotein C-III (ApoC-III), an LPL inhibitor.[11] This enhances the clearance of triglycerides from VLDL and chylomicrons.[9]
Glucose Metabolism
FXR is also an important regulator of glucose homeostasis.[11] Activation of FXR generally improves insulin sensitivity and lowers blood glucose levels.[20]
-
Inhibition of Gluconeogenesis: In the liver, FXR activation represses the expression of key gluconeogenic genes, such as Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase), thereby reducing hepatic glucose production.[11][20] This effect is often mediated through the FXR/SHP pathway.[11]
-
Promotion of Glycogen Synthesis: FXR activation has been shown to increase glycogen synthesis in the liver, promoting glucose storage.[20]
-
Insulin Sensitivity: Studies in diabetic animal models have demonstrated that FXR activation improves both insulin sensitivity and glucose tolerance.[11] Conversely, FXR-null mice exhibit insulin resistance.[11]
FXR as a Therapeutic Target: Quantitative Insights
The central role of FXR in metabolism has made it a prime target for drug development. Several synthetic agonists have been developed with varying potencies and selectivities.
Potency of Select FXR Agonists
The development of synthetic agonists has significantly surpassed the potency of endogenous ligands. Obeticholic acid (OCA), a semi-synthetic bile acid analogue, was the first-in-class selective FXR agonist to receive regulatory approval and is approximately 100 times more potent than CDCA.[2] Newer, non-steroidal agonists have also shown high potency in preclinical studies.
| Compound | Type | EC50 | Notes |
| Chenodeoxycholic Acid (CDCA) | Steroidal (Natural) | ~25-50 µM | Primary endogenous ligand. Potency can vary by assay. |
| Obeticholic Acid (OCA) | Steroidal (Synthetic) | ~99 nM | ~100-fold more potent than CDCA.[2] Approved for PBC. |
| Cilofexor (GS-9674) | Non-steroidal | 43 nM[7] | Orally active, demonstrated reductions in liver biochemistry in NASH trials.[8] |
| Tropifexor (LJN452) | Non-steroidal | 0.2 nM[7] | Highly potent agonist investigated for NASH. |
| Nidufexor (LMB763) | Non-steroidal | 16 nM | Shown to be well-tolerated and reduce liver fat in early trials.[6][21] |
| WAY-362450 | Non-steroidal | 4 nM[16][22] | Highly selective preclinical tool compound. |
EC50 values are approximate and can vary based on the specific assay system.
Summary of Clinical Trial Data (Obeticholic Acid for NASH)
The REGENERATE Phase 3 trial provided key insights into the efficacy of OCA in treating NASH with fibrosis. A planned 18-month interim analysis yielded the following key results for patients with F2-F3 fibrosis.[23]
| Endpoint | Placebo (n=311) | OCA 10 mg (n=312) | OCA 25 mg (n=308) |
| Fibrosis Improvement (≥1 stage) with no worsening of NASH | 12% | 18% | 23% |
| NASH Resolution with no worsening of fibrosis | 8% | 11% | 12% |
| Common Adverse Event: Pruritus | 19% | 28% | 51% |
| Change in LDL Cholesterol | +0.05 mmol/L | +1.01 mmol/L | +1.06 mmol/L |
Data from the 18-month interim analysis of the REGENERATE trial.[18][23] The primary endpoint of fibrosis improvement was met by the 25 mg dose group.
Key Experimental Protocols
Investigating the FXR pathway and the effects of novel compounds requires a suite of specialized molecular and cellular assays. Below are detailed methodologies for core experiments.
Experimental Workflow for Agonist Characterization
The evaluation of a potential FXR agonist follows a logical progression from in vitro validation to in vivo efficacy studies.
Dual-Luciferase Reporter Gene Assay
Objective: To quantify the dose-dependent activation of FXR by a test compound in a cellular context.
Principle: This assay uses two plasmids transfected into a host cell line (e.g., HEK293T). The first is an expression plasmid for a chimeric protein, typically the FXR ligand-binding domain (LBD) fused to the GAL4 DNA-binding domain (DBD). The second is a reporter plasmid containing a promoter with GAL4 binding sites upstream of a firefly luciferase gene. A third plasmid expressing Renilla luciferase is co-transfected as an internal control for normalization. When an agonist activates the FXR-LBD, the chimeric protein binds the promoter and drives firefly luciferase expression, which is measured as light output.
Methodology:
-
Cell Culture & Transfection:
-
Seed HEK293T cells in a white, 96-well cell culture plate at a density of 20,000-40,000 cells per well.[24]
-
Allow cells to adhere for 18-24 hours.
-
Co-transfect cells with three plasmids using a suitable lipid-based transfection reagent:
-
pBIND-FXR-LBD (GAL4-DBD fusion)
-
pG5-luc (GAL4-responsive firefly luciferase reporter)
-
pRL-TK (constitutively expressing Renilla luciferase)
-
-
-
Compound Treatment:
-
After 6-8 hours of transfection, remove the transfection medium.
-
Add fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., GW4064 or CDCA).
-
Incubate for an additional 18-24 hours.
-
-
Luciferase Measurement:
-
Remove the medium and lyse the cells with passive lysis buffer.
-
Using a dual-luciferase assay kit, first add the firefly luciferase substrate and measure luminescence on a plate reader.
-
Next, add the Stop & Glo® reagent to quench the firefly reaction and activate the Renilla luciferase, then measure the second luminescence signal.
-
-
Data Analysis:
-
Calculate the ratio of Firefly Luminescence / Renilla Luminescence for each well to normalize for transfection efficiency and cell number.
-
Calculate the "Fold Activation" by dividing the normalized ratio of each treatment well by the average normalized ratio of the vehicle control wells.
-
Plot Fold Activation against compound concentration and fit a dose-response curve to determine the EC50 value.
-
Chromatin Immunoprecipitation (ChIP-seq) Assay
Objective: To identify the genome-wide binding sites of FXR in a specific cell type or tissue, confirming target gene engagement.
Principle: Cells or tissues are treated with formaldehyde to cross-link proteins to the DNA they are bound to. The chromatin is then extracted and sheared into small fragments. An antibody specific to FXR is used to immunoprecipitate the FXR-DNA complexes. The cross-links are then reversed, and the associated DNA is purified and sequenced using next-generation sequencing (NGS). The resulting sequences are mapped to a reference genome to reveal FXR binding locations.
Methodology:
-
Cross-linking and Cell Lysis:
-
Treat cultured cells (e.g., HepG2) or homogenized liver tissue with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.[25]
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to release the nuclei.
-
-
Chromatin Shearing:
-
Isolate the nuclei and resuspend in a lysis buffer.
-
Shear the chromatin into fragments of 200-600 bp using sonication.[19] Optimization of sonication conditions is critical.
-
Centrifuge to pellet debris; the supernatant contains the soluble chromatin.
-
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin with Protein A/G agarose beads to reduce non-specific background.[26]
-
Set aside a small aliquot of the chromatin as the "Input" control.
-
Incubate the remaining chromatin overnight at 4°C with an anti-FXR antibody. A non-specific IgG control should be run in parallel.
-
Add Protein A/G beads to capture the antibody-FXR-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elute the complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Add NaCl and incubate at 65°C for several hours to reverse the formaldehyde cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and Input DNA according to the NGS platform's protocol (e.g., Illumina).
-
Sequence the libraries to generate millions of short reads.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the FXR IP sample compared to the Input/IgG control.
-
Perform motif analysis on the identified peaks to confirm the presence of FXREs.
-
High-Fat Diet (HFD)-Induced NAFLD Mouse Model
Objective: To induce a metabolic disease state in mice that mimics human non-alcoholic fatty liver disease (NAFLD) for the in vivo evaluation of FXR agonist efficacy.
Principle: C57BL/6 mice are susceptible to developing obesity, insulin resistance, and hepatic steatosis when fed a diet high in fat content, recapitulating key features of human NAFLD.[13][27]
Methodology:
-
Animal Model:
-
Use male C57BL/6J mice, typically starting at 6-8 weeks of age.
-
-
Dietary Regimen:
-
House the control group on a standard chow diet (e.g., ~10% kcal from fat).
-
House the experimental group on a high-fat diet (HFD), typically with 45% or 60% of kilocalories derived from fat (usually lard or milk fat).[13][28]
-
Provide diets and water ad libitum for a period of 12 to 30 weeks to establish the NAFLD phenotype.[3][27]
-
-
Compound Administration:
-
After the induction period, begin treatment with the test compound (FXR agonist) or vehicle control. Administration is typically via oral gavage, once daily.
-
-
Monitoring and Endpoint Analysis:
-
Monitor body weight and food intake regularly.
-
Perform metabolic tests such as glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess insulin resistance.
-
At the end of the study, collect blood for analysis of serum ALT, AST, triglycerides, and cholesterol.
-
Harvest the liver, weigh it, and fix a portion in formalin for histological analysis (H&E and Sirius Red staining) to score the NAFLD Activity Score (NAS) and fibrosis stage.
-
Snap-freeze another portion of the liver in liquid nitrogen for subsequent gene expression (qRT-PCR) or protein analysis.
-
Conclusion and Future Directions
The Farnesoid X Receptor pathway is a cornerstone of metabolic regulation, with intricate control over bile acid, lipid, and glucose homeostasis. Its validation as a therapeutic target has paved the way for novel treatments for chronic liver and metabolic diseases. While first-generation agonists like obeticholic acid have shown clinical benefit, challenges related to side effects such as pruritus and adverse lipid profiles remain.[29] Future research is focused on developing next-generation agonists with improved tissue selectivity (e.g., gut-restricted) or partial agonism to dissociate the therapeutic benefits from the adverse effects. A deeper understanding of FXR's tissue-specific target genes, its regulation by post-translational modifications, and its interplay with the gut microbiome will be paramount in designing more refined and effective therapies targeting this critical metabolic nexus.
References
- 1. journals.asm.org [journals.asm.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Insights from a high-fat diet fed mouse model with a humanized liver | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. besjournal.com [besjournal.com]
- 10. Transcription Factor ChIP-seq Data Standards and Processing Pipeline – ENCODE [encodeproject.org]
- 11. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. eolas-bio.co.jp [eolas-bio.co.jp]
- 13. Prolonged high-fat-diet feeding promotes non-alcoholic fatty liver disease and alters gut microbiota in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 16. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 17. Transcription Factor Binding Site Mapping Using ChIP-Seq - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. bosterbio.com [bosterbio.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. novctrd.com [novctrd.com]
- 22. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. sonics.com [sonics.com]
- 27. Nonalcoholic Fatty Liver Disease Induced by High-Fat Diet in C57bl/6 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Tropifexor, a selective non-acid farnesoid X receptor agonist, improved nonalcoholic steatohepatitis in a phase 2 trial, but several issues remain to be resolved - PMC [pmc.ncbi.nlm.nih.gov]
Fexarene: A Novel Modulator of the Fyn-STAT5 Signaling Axis for Hematological Disorders
Disclaimer: The following technical guide is a hypothetical case study based on the user's query. "Fexarene" is a fictional compound, and all data, protocols, and pathways described herein are illustrative examples created to fulfill the structural and content requirements of the prompt.
Abstract
This document provides a comprehensive technical overview of the discovery, synthesis, and characterization of this compound, a novel small molecule inhibitor of Fyn kinase. This compound was identified through a high-throughput screening campaign and subsequently optimized for potency and selectivity. Biochemical and cellular assays demonstrate that this compound effectively inhibits the Fyn-mediated phosphorylation of STAT5, a key signaling node in erythropoiesis. This guide details the experimental protocols for the synthesis of this compound, its biochemical and cellular evaluation, and its proposed mechanism of action. All quantitative data are presented in tabular format, and key processes are visualized using Graphviz diagrams.
Discovery of this compound
This compound was identified from a library of 200,000 synthetic small molecules via a primary high-throughput screen (HTS) designed to identify inhibitors of Fyn kinase. The initial hit demonstrated an IC50 of 1.2 µM. A subsequent lead optimization campaign focused on improving potency and selectivity, culminating in the identification of this compound.
High-Throughput Screening (HTS) Workflow
The screening cascade involved a primary biochemical assay followed by secondary cellular confirmation and selectivity profiling.
An In-depth Technical Guide to Fexarene Derivatives and Their Structures
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexarene derivatives are a class of non-steroidal farnesoid X receptor (FXR) agonists, with Fexaramine being the prototypical compound. These molecules have garnered significant interest in the scientific community for their potential therapeutic applications in metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). A key characteristic of many this compound derivatives is their intestine-restricted activity, which minimizes systemic side effects often associated with FXR activation in the liver. This guide provides a comprehensive overview of the structures of known this compound derivatives, summarizes their quantitative biological data, details key experimental protocols for their evaluation, and visualizes the primary signaling pathway through which they exert their effects.
Core Structures of this compound Derivatives
Fexaramine was first identified through high-throughput screening of a benzopyran library.[1] Subsequent structure-activity relationship (SAR) studies have led to the development of several derivatives with modified properties. The core scaffold of Fexaramine consists of a biphenyl moiety linked to a cyclohexylcarbonyl group and a methyl propenoate group. Variations in these regions have been explored to enhance potency, selectivity, and pharmacokinetic properties.
Key this compound Derivatives:
-
Fexaramine (Fex): The parent compound, a potent and selective FXR agonist.
-
Fexarine and this compound: Early derivatives identified alongside Fexaramine with comparable FXR activation.[1]
-
Fex-3: A derivative designed for improved intestinal selectivity, exhibiting a significantly higher binding affinity for FXR than Fexaramine.[1]
-
Compound 41: A partial FXR agonist derived from the Fexaramine structure.[1]
-
MET409: A Fexaramine-derived FXR agonist developed for the treatment of non-alcoholic steatohepatitis (NASH).[1]
-
F6: A potent, intestine-selective FXR antagonist.[1]
Quantitative Data Summary
The biological activity of this compound derivatives is typically quantified by their half-maximal effective concentration (EC50) in FXR activation assays and their maximum efficacy (Emax). The binding affinity is determined by the dissociation constant (Kd).
| Compound | Target | Assay Type | EC50 (μM) | Emax (%) | Binding Affinity (Kd) | Reference |
| Fexaramine (Fex) | FXR | Cell-based reporter assay | 0.025 | 40 | - | [1] |
| Fexaramine (Fex) | FXR | TR-FRET coactivator (SRC-1) recruitment | 0.255 | - | - | [1] |
| Fexarine | FXR | Cell-based reporter assay | 0.036 | - | - | [1] |
| This compound | FXR | Cell-based reporter assay | 0.036 | - | - | [1] |
| Fex-3 | FXR | - | - | - | Two orders of magnitude higher than Fexaramine | [1] |
| Compound 41 | FXR | Cell-based reporter assay | - | 53 | - | [1] |
| MET409 | - | Clinical trial (liver fat reduction) | - | 38-55 | - | [1] |
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis, characterization, and biological evaluation of this compound derivatives. While specific, step-by-step synthesis procedures for many proprietary derivatives are not publicly available, the following sections outline the general methodologies for key experiments.
Synthesis of Fexaramine Derivatives
The synthesis of Fexaramine and its derivatives generally involves a multi-step process starting from commercially available building blocks. The initial discovery of Fexaramine was achieved through high-throughput screening of a benzopyran library followed by systematic optimization.[1] Further development of derivatives often involves modification of the biphenyl, cyclohexyl, and methyl propenoate moieties to explore structure-activity relationships.[2]
Note: Detailed, replicable synthetic protocols for specific this compound derivatives are often proprietary and not extensively published in the public domain. Researchers would typically need to devise their own synthetic routes based on the known structures and general organic chemistry principles.
In Vitro Farnesoid X Receptor (FXR) Activation Assays
3.2.1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Based Coactivator Recruitment Assay
This assay measures the ability of a compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide, such as SRC-1.[1][3]
-
Principle: A terbium-labeled anti-GST antibody binds to a GST-tagged FXR-LBD, and a fluorescein-labeled coactivator peptide is used as the acceptor. Upon agonist binding to FXR, a conformational change occurs, leading to the recruitment of the coactivator peptide. This brings the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.[4][5]
-
General Protocol:
-
Add GST-tagged FXR-LBD to the wells of a microplate.
-
Add the test compound (this compound derivative) at various concentrations.
-
Add a mixture of terbium-labeled anti-GST antibody and fluorescein-labeled coactivator peptide.
-
Incubate the plate at room temperature to allow for binding.
-
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the EC50 value from the dose-response curve.[3]
-
3.2.2. FXR Reporter Gene Assay
This cell-based assay quantifies the transcriptional activity of FXR in response to an agonist.[6][7]
-
Principle: A reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) is placed under the control of a promoter containing FXR response elements (FXREs). Cells, such as HEK293T, are co-transfected with plasmids expressing FXR and the reporter construct.[6][8] Agonist binding to FXR leads to the expression of the reporter gene, which can be quantified.
-
General Protocol:
-
Seed HEK293T cells in a 96-well plate.
-
Transfect the cells with expression vectors for FXR and an FXRE-driven reporter plasmid.
-
After an incubation period, treat the cells with varying concentrations of the this compound derivative.
-
Incubate for a further 18-24 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Determine the EC50 from the resulting dose-response curve.[6][9]
-
In Vivo Efficacy Studies in Mice
Animal models are essential for evaluating the physiological effects of this compound derivatives.
-
Animal Model: Typically, male C57BL/6J mice are used. For studies on metabolic diseases, mice are often fed a high-fat diet to induce obesity and insulin resistance.[10]
-
Drug Administration: Fexaramine and its derivatives are often administered orally via gavage. A common dose for Fexaramine is 100 mg/kg body weight, administered daily.[1][10]
-
Parameters Measured:
-
Body weight and composition: Monitored regularly.
-
Glucose and insulin tolerance tests: To assess effects on glucose homeostasis.
-
Serum analysis: Measurement of lipids (cholesterol, triglycerides), glucose, insulin, and other relevant biomarkers.
-
Gene expression analysis: Tissues of interest (e.g., ileum, liver) are collected, and mRNA levels of FXR target genes (e.g., Fgf15, Shp, Cyp7a1) are quantified using RT-qPCR.[1][10]
-
-
Animal Handling and Euthanasia: All animal procedures should be conducted in accordance with institutional guidelines for animal care and use.[11][12][13]
Signaling Pathways and Mechanisms of Action
The primary mechanism of action of this compound derivatives is through the activation of FXR, predominantly in the intestine. This triggers a signaling cascade that has systemic effects on metabolism.
Intestinal FXR-FGF15/19 Signaling Axis
The activation of intestinal FXR by this compound derivatives initiates the gut-liver signaling axis.
As depicted, this compound derivatives activate FXR in intestinal enterocytes, leading to the increased expression and secretion of FGF15 (in rodents) or FGF19 (in humans).[14][15] FGF15/19 then enters the portal circulation and travels to the liver, where it binds to the FGFR4/β-Klotho receptor complex on hepatocytes. This binding activates downstream signaling pathways, including the JNK pathway, which ultimately suppresses the transcription of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[1][16]
FXR-SHP Regulatory Pathway
In addition to the FGF15/19 axis, FXR activation also directly upregulates the expression of the Small Heterodimer Partner (SHP), another nuclear receptor that acts as a transcriptional repressor.
Activated FXR induces the expression of SHP. SHP then inhibits the activity of other nuclear receptors, such as Liver Receptor Homolog-1 (LRH-1) and Hepatocyte Nuclear Factor 4α (HNF4α), which are required for the transcription of CYP7A1.[16] This provides a second, FGF15/19-independent mechanism for the feedback inhibition of bile acid synthesis.
Conclusion
This compound derivatives represent a promising class of therapeutic agents for metabolic diseases due to their potent and often intestine-selective activation of FXR. This technical guide has provided an overview of their structures, quantitative activity, experimental evaluation, and the key signaling pathways they modulate. Further research, particularly in the public disclosure of detailed synthetic protocols and long-term clinical safety and efficacy data, will be crucial for the translation of these compounds into clinical practice.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and structure-activity relationship studies of novel partial FXR agonists for the treatment of fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. eubopen.org [eubopen.org]
- 7. caymanchem.com [caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Modulation of the intestinal bile acid/farnesoid X receptor/fibroblast growth factor 15 axis improves alcoholic liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
- 12. fda.gov [fda.gov]
- 13. vichsec.org [vichsec.org]
- 14. FXR-FGF19 signaling in the gut–liver axis is dysregulated in patients with cirrhosis and correlates with impaired intestinal defence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Bile acids: regulation of synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fexaramine's Role in Metabolic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramine, a synthetic, non-steroidal, and gut-restricted farnesoid X receptor (FXR) agonist, has emerged as a promising therapeutic candidate for the management of obesity and associated metabolic disorders. By selectively activating FXR in the intestine, Fexaramine initiates a cascade of signaling events that culminate in improved metabolic homeostasis. This document provides a comprehensive overview of the core mechanisms of Fexaramine's action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the key signaling pathways.
Introduction
The farnesoid X receptor (FXR) is a nuclear hormone receptor that functions as a primary sensor for bile acids.[1][2] Its activation plays a pivotal role in regulating bile acid, lipid, and glucose metabolism.[2][3][4] While systemic FXR agonists have been developed, their clinical utility has been hampered by side effects.[5][6] Fexaramine circumvents these limitations due to its poor absorption into systemic circulation following oral administration, thereby confining its activity primarily to the intestine.[5][7] This gut-restricted action of Fexaramine triggers beneficial metabolic effects, including the browning of white adipose tissue (WAT), enhanced thermogenesis, and improved insulin sensitivity, without the adverse effects associated with systemic FXR activation.[7][8][9]
Mechanism of Action: Intestinal FXR Activation
Fexaramine is a potent and selective agonist for FXR, with an EC50 of 25 nM, and shows no significant activity against other nuclear receptors such as RXR, PPARs, PXR, LXR, and VDR.[10][11] Upon oral administration, Fexaramine activates FXR in the enterocytes of the distal small intestine.[5][12] This localized activation initiates a signaling cascade that has systemic metabolic consequences.
The FXR-FGF15/19 Axis
A primary mechanism of Fexaramine's action is the induction of Fibroblast Growth Factor 15 (FGF15) in mice, the human ortholog of which is FGF19.[1][5][12] Intestinal FXR activation robustly stimulates the expression and secretion of FGF15 from enterocytes.[8][12] FGF15 then enters the portal circulation and travels to the liver, where it binds to its receptor complex, FGFR4/β-Klotho.[5] This interaction in the liver leads to the suppression of key genes involved in bile acid synthesis, particularly Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.[4][5]
Modulation of Gut Microbiota and Bile Acid Pool
Fexaramine treatment has been shown to alter the composition of the gut microbiota.[13][14] Specifically, it increases the abundance of lithocholic acid (LCA)-producing bacteria, such as Acetatifactor and Bacteroides.[13][14] This shift in the microbiome leads to an increase in the levels of secondary bile acids, including taurolithocholic acid (TLCA).[13][15]
TGR5/GLP-1 Signaling Pathway
The altered bile acid profile, particularly the increase in LCA and TLCA, activates the Takeda G protein-coupled receptor 5 (TGR5), which is co-expressed with FXR in intestinal L-cells.[4][13][15] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1).[13][15][16] GLP-1 is an incretin hormone that enhances glucose-stimulated insulin secretion, inhibits glucagon release, and promotes satiety, thereby contributing to improved glucose homeostasis.[7][13]
Quantitative Data from Preclinical Studies
The metabolic benefits of Fexaramine have been demonstrated in various preclinical models of obesity and metabolic syndrome. The following tables summarize the key quantitative findings from studies in diet-induced obese (DIO) mice.
| Parameter | Vehicle Control | Fexaramine Treatment | Percentage Change | Reference |
| Body Weight Gain | High | Reduced | Prevents diet-induced weight gain | [5][8] |
| Fat Mass | High | Reduced | Significant reduction | [5] |
| Core Body Temperature | Normal | Increased by 1.5°C | Increased thermogenesis | [5] |
| Fasting Insulin Levels | Elevated | Improved | Lowered | [5] |
| Blood Cholesterol | Elevated | Improved | Lowered | [5] |
| Circulating Cytokines (TNFα, IL-1β, etc.) | Elevated | Improved | Lowered | [5] |
| Hepatic Triglycerides | High | Reduced | Marked decrease | [8] |
| Serum Alanine Aminotransferase (ALT) | Elevated | Reduced | Reduced liver damage | [8] |
Table 1: Effects of Fexaramine on Body Composition and Systemic Metabolism in DIO Mice.
| Parameter | Vehicle Control | Fexaramine Treatment | Outcome | Reference |
| Glucose Tolerance | Impaired | Improved | Enhanced glucose disposal | [5] |
| Insulin Sensitivity | Impaired | Improved | Increased insulin sensitivity | [5] |
| Hepatic Glucose Production | Increased | Suppressed | Improved insulin action in the liver | [5][8] |
| Hepatic Gluconeogenic Gene Expression | Upregulated | Reduced | Decreased glucose output | [8] |
| Hepatic Lipogenic Gene Expression | Upregulated | Reduced | Decreased fat synthesis in the liver | [8] |
Table 2: Effects of Fexaramine on Glucose and Lipid Homeostasis in DIO Mice.
| Biomarker | Vehicle Control | Fexaramine Treatment | Outcome | Reference |
| Intestinal FGF15 Expression | Basal | Robustly induced | Activation of the FXR-FGF15 axis | [1][8] |
| Serum FGF21 Levels | Basal | Significantly increased | Contributes to metabolic improvements | [15] |
| GLP-1 Secretion | Basal | Stimulated | Activation of TGR5 signaling | [13][15] |
| Gallbladder Bile Acid Composition | Normal | Altered (Increased hydrophobicity) | Modulation of the bile acid pool | [15] |
Table 3: Effects of Fexaramine on Key Biomarkers.
Experimental Protocols
Animal Models
The majority of preclinical studies investigating Fexaramine's metabolic effects have utilized mouse models of diet-induced obesity (DIO).[5][8]
-
Animals: Male C57BL/6J mice are commonly used.[15]
-
Diet: Mice are fed a high-fat diet (HFD), typically containing 45% or 60% of calories from fat, for a period of several weeks to induce obesity and insulin resistance.[5][8]
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.[15]
Fexaramine Administration
-
Compound: Fexaramine is typically dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted with a suitable buffer like phosphate-buffered saline (PBS).[15]
-
Route of Administration: Oral gavage is the standard method to ensure intestinal delivery.[12][15]
-
Dosage: A common dosage used in mice is 50 mg/kg of body weight, administered once daily.[15]
-
Treatment Duration: The treatment period can range from a few days to several weeks, depending on the specific endpoints being investigated.[15]
Metabolic Phenotyping
-
Body Weight and Composition: Body weight is monitored regularly. Body composition (fat and lean mass) can be determined using techniques like nuclear magnetic resonance (NMR) or dual-energy X-ray absorptiometry (DEXA).[15]
-
Glucose and Insulin Tolerance Tests (GTT and ITT):
-
GTT: After an overnight fast, mice are administered an oral or intraperitoneal bolus of glucose (e.g., 2 g/kg). Blood glucose levels are measured at baseline and at various time points post-injection.[5]
-
ITT: Following a short fast, mice are injected intraperitoneally with insulin (e.g., 0.75 U/kg). Blood glucose levels are monitored over time to assess insulin sensitivity.[5]
-
-
Measurement of Biomarkers: Blood samples are collected to measure plasma levels of insulin, glucose, lipids (cholesterol, triglycerides), cytokines, FGF15/19, and GLP-1 using ELISA or other immunoassays.[5][15]
-
Gene Expression Analysis: Tissues of interest (e.g., intestine, liver, adipose tissue) are harvested, and RNA is extracted. Quantitative real-time PCR (qRT-PCR) is used to measure the expression levels of target genes.[8][12]
-
Histology: Tissues can be fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess morphology and lipid accumulation.[8]
Signaling Pathways and Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with Fexaramine's action.
Caption: Fexaramine's core signaling pathway in the gut-liver axis.
Caption: Downstream metabolic effects of Fexaramine treatment.
Caption: A typical experimental workflow for evaluating Fexaramine.
Conclusion
Fexaramine represents a novel therapeutic strategy for metabolic diseases by harnessing the power of gut-restricted FXR activation. Its multifaceted mechanism of action, involving the FXR-FGF15 axis, modulation of the gut microbiota, and activation of TGR5/GLP-1 signaling, leads to a constellation of beneficial metabolic effects. The preclinical data strongly support its potential to ameliorate obesity, improve glucose and lipid homeostasis, and reduce inflammation. The detailed experimental protocols provided herein offer a framework for future research aimed at further elucidating the therapeutic potential of Fexaramine and other gut-targeted metabolic regulators. Further investigation, including clinical trials, is warranted to translate these promising preclinical findings into effective therapies for human metabolic diseases.[1][5]
References
- 1. Fexaramine - Wikipedia [en.wikipedia.org]
- 2. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on FXR Biology: Promising Therapeutic Target? | MDPI [mdpi.com]
- 5. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance [infoscience.epfl.ch]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. login.medscape.com [login.medscape.com]
The Gut-Restricted Farnesoid X Receptor Agonist Fexaramine: A Tissue-Specific Approach to Metabolic and Inflammatory Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fexaramine is a potent and selective, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in bile acid, lipid, and glucose homeostasis. A key characteristic of Fexaramine is its gut-restricted activity following oral administration, which minimizes systemic exposure and associated side effects observed with other FXR agonists. This tissue-specific action initiates a cascade of signaling events originating in the intestine, leading to beneficial metabolic and anti-inflammatory effects in distal tissues such as the liver, adipose tissue, and bone. This document provides a comprehensive overview of the tissue-specific effects of Fexaramine, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, outlining experimental protocols, and visualizing the intricate signaling pathways involved.
Introduction
The Farnesoid X Receptor (FXR) has emerged as a promising therapeutic target for a range of metabolic and inflammatory conditions, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and inflammatory bowel disease (IBD).[1] FXR is highly expressed in the liver and intestine, where it acts as a sensor for bile acids.[2] Activation of FXR regulates the expression of genes involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.[3][4]
While systemic FXR agonists have shown therapeutic potential, their clinical development has been hampered by side effects such as pruritus and unfavorable changes in lipid profiles.[1] Fexaramine represents a novel approach by selectively activating FXR in the intestine.[1] Its poor absorption into the bloodstream after oral delivery confines its primary activity to the gut, thereby mimicking the physiological postprandial activation of intestinal FXR.[1][5] This gut-restricted action of Fexaramine triggers downstream signaling pathways that confer systemic benefits without the adverse effects of systemic FXR activation.[6]
Tissue-Specific Effects and Mechanism of Action
Fexaramine's therapeutic effects are primarily initiated in the intestine and subsequently relayed to other tissues through endocrine and metabolic signaling.
Intestine: The Primary Site of Action
Oral administration of Fexaramine leads to the activation of FXR in the enterocytes of the ileum.[1] This triggers a signaling cascade with the following key outcomes:
-
Induction of Fibroblast Growth Factor 15 (FGF15): The most prominent effect of intestinal FXR activation by Fexaramine is the robust induction of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[6][7] FGF15 is an endocrine hormone that is secreted from the intestine and travels to the liver via the portal circulation.
-
Modulation of Bile Acid Homeostasis: Intestinal FXR activation by Fexaramine leads to changes in the composition of the bile acid pool.[6]
-
Enhanced Gut Barrier Integrity: Fexaramine treatment has been shown to strengthen the intestinal mucosal defense.[1]
-
Anti-Inflammatory Effects: By activating FXR, Fexaramine and its derivative FexD can suppress gut inflammation, making it a potential therapeutic for inflammatory bowel disease (IBD).[8][9][10] This is achieved by restoring appropriate signaling pathways in the gut to a homeostatic level.[9]
-
Glucagon-Like Peptide-1 (GLP-1) Secretion: Fexaramine treatment can enhance the secretion of GLP-1, an incretin hormone that plays a crucial role in glucose homeostasis.[11][12] This effect is, at least in part, mediated by changes in the gut microbiota and the subsequent activation of the G-protein coupled bile acid receptor 1 (TGR5).[11][13]
Liver: Indirect Regulation of Metabolism
The effects of Fexaramine on the liver are primarily mediated by the gut-derived hormone FGF15.
-
Suppression of Bile Acid Synthesis: FGF15 binds to its receptor FGFR4 on hepatocytes, which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[14][15] This negative feedback loop is a key mechanism for maintaining bile acid homeostasis.
-
Improved Glucose Homeostasis: Fexaramine treatment leads to reduced hepatic glucose production.[6]
-
Amelioration of Alcoholic Liver Disease: In preclinical models of alcoholic liver disease, Fexaramine protected against liver injury, reduced steatosis, and decreased hepatic inflammation.[7]
Adipose Tissue: Browning and Increased Thermogenesis
Fexaramine exerts profound effects on adipose tissue, contributing to its anti-obesity properties.
-
White Adipose Tissue (WAT) Browning: Fexaramine promotes the "browning" of white adipose tissue, a process where white adipocytes acquire characteristics of brown adipocytes, such as increased mitochondrial biogenesis and expression of thermogenic genes.[6][16][17]
-
Increased Thermogenesis and Energy Expenditure: The browning of WAT leads to enhanced thermogenesis, resulting in increased energy expenditure and subsequent weight loss.[6][16] These effects are linked to the induction of genes involved in oxidative phosphorylation.[18]
Bone: Inhibition of Osteoclastogenesis
Recent studies have revealed a role for Fexaramine in bone metabolism.
-
Inhibition of Osteoclast Formation: Fexaramine has been shown to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption.[19][20]
-
Downregulation of NFATc1 Signaling: The anti-osteoclastogenic effect of Fexaramine is mediated by the suppression of the RANKL-induced signaling pathway, leading to the downregulation of the master transcription factor for osteoclastogenesis, Nuclear Factor of Activated T-cells 1 (NFATc1).[19][20]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of Fexaramine.
Table 1: Effects of Fexaramine on Metabolic Parameters in Diet-Induced Obese Mice
| Parameter | Treatment Group | Control Group | % Change | Reference |
| Body Weight Gain | Fexaramine (100 mg/kg/day, 5 weeks) | Vehicle | Stopped weight gain | [5][17] |
| Fat Mass | Fexaramine (100 mg/kg/day, 5 weeks) | Vehicle | Decreased | [1] |
| Blood Glucose | Fexaramine (100 mg/kg/day, 5 weeks) | Vehicle | Lowered | [17][21] |
| Serum Cholesterol | Fexaramine (100 mg/kg/day, 5 weeks) | Vehicle | Lowered | [17][21] |
| Serum Insulin | Fexaramine (100 mg/kg/day, 3 weeks) | Vehicle | Lowered | [18] |
| Serum Leptin | Fexaramine | Vehicle | Lowered | [21] |
| Serum Resistin | Fexaramine | Vehicle | Lowered | [21] |
Table 2: Effects of Fexaramine on Gene Expression
| Gene | Tissue | Treatment | Fold Change | Reference |
| FGF15 | Ileum | Fexaramine (100 mg/kg, oral) | Robustly induced | [6] |
| SHP | Ileum | Fexaramine (10 mg/kg, oral) | Decreased (in db/db mice) | [21] |
| Cyp7a1 | Liver | Fexaramine (oral) | Suppressed | [15] |
| Beta-3 adrenergic receptor | White Adipose Tissue | Fexaramine | Increased | [21] |
| c-Fos | Bone Marrow Macrophages | Fexaramine | Suppressed | [19] |
| NFATc1 | Bone Marrow Macrophages | Fexaramine | Suppressed | [19] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used in the cited studies.
Animal Models
-
Diet-Induced Obesity (DIO) Mouse Model: C57BL/6J mice are typically fed a high-fat diet (e.g., 60% kcal from fat) for a period of 14 weeks to induce obesity and insulin resistance.[18]
-
Genetic Obesity Mouse Model: Lepr mutant (db/db) mice are used as a model of genetic obesity and type 2 diabetes.[21]
-
Alcoholic Liver Disease Mouse Model: Mice are fed an ethanol-containing diet for 8 weeks to induce alcoholic liver disease.[7]
-
In Vivo Osteoclastogenesis Model: Lipopolysaccharide (LPS) is injected into the calvaria of mice to induce osteoclast formation.[19]
Fexaramine Administration
-
Route of Administration: Fexaramine is typically administered orally via gavage.[18][21]
-
Dosage: A common dosage used in mouse studies is 100 mg/kg of body weight per day.[18][21]
-
Vehicle: Fexaramine is often suspended in a vehicle such as corn oil.[7]
-
Treatment Duration: The duration of treatment varies depending on the study, ranging from a single dose to several weeks of daily administration.[17][18]
Key Experimental Assays
-
Gene Expression Analysis: Quantitative real-time PCR (qPCR) is used to measure the mRNA levels of target genes in various tissues.[21]
-
Protein Analysis: Western blotting is employed to determine the protein levels and phosphorylation status of signaling molecules.[19]
-
Metabolic Analysis: Blood glucose, serum insulin, cholesterol, and other metabolic parameters are measured using standard biochemical assays.
-
Histology: Tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin or Oil Red O) for histological examination.[7]
-
In Vitro Osteoclastogenesis Assay: Bone marrow-derived macrophages (BMMs) are cultured with M-CSF and RANKL in the presence or absence of Fexaramine to assess osteoclast formation.[19]
-
Bone Resorption Assay: Osteoclasts are cultured on dentine slices to measure their bone-resorbing activity.
Visualization of Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Fexaramine.
Conclusion
Fexaramine represents a promising therapeutic agent that leverages a tissue-specific mechanism of action to achieve systemic metabolic and anti-inflammatory benefits. Its gut-restricted FXR agonism initiates a cascade of signaling events, primarily through the induction of FGF15, which in turn regulates metabolic processes in the liver and adipose tissue. Furthermore, Fexaramine's ability to modulate gut inflammation and inhibit bone resorption highlights its potential in a broader range of diseases. The preclinical data strongly support the continued investigation of Fexaramine and other gut-restricted FXR agonists as a safer and more effective therapeutic strategy for metabolic and inflammatory disorders. Further research, including human clinical trials, is warranted to translate these promising preclinical findings into novel therapies for patients.[17]
References
- 1. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fexaramine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Weight loss drug fools body into reacting as if it has just eaten | Human biology | The Guardian [theguardian.com]
- 6. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulation of the intestinal bile acid/farnesoid X receptor/fibroblast growth factor 15 axis improves alcoholic liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New compound reverses gut inflammation in mice [techexplorist.com]
- 9. sciencedaily.com [sciencedaily.com]
- 10. newatlas.com [newatlas.com]
- 11. Crosstalk between FXR and TGR5 controls glucagon-like peptide 1 secretion to maintain glycemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation of bile acids and their receptor FXR in metabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. "Imaginary meal" tricks the body into losing weight - Salk Institute for Biological Studies [salk.edu]
- 18. US20150258052A1 - Methods of using fexaramine and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 19. KoreaMed Synapse [synapse.koreamed.org]
- 20. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Preliminary Studies on Fexarene Toxicity: An In-depth Technical Guide
Disclaimer: The compound "Fexarene" is not a recognized chemical entity in publicly available scientific literature. For the purpose of this technical guide, and to fulfill the structural and content requirements of the request, we will proceed with the assumption that "this compound" is a hypothetical compound with properties similar to Fexaramine , a known non-steroidal Farnesoid X receptor (FXR) agonist. The following data and descriptions are representative of a preliminary toxicological assessment for such a compound and should be considered illustrative.
This whitepaper provides a comprehensive overview of the preliminary toxicity studies conducted on this compound. The primary objective of these initial assessments is to characterize the safety profile of the compound and identify potential toxicological liabilities early in the drug development process. This document is intended for researchers, scientists, and drug development professionals.
Acute Toxicity Assessment
The acute toxicity of this compound was evaluated in two rodent species to determine the median lethal dose (LD50) and identify signs of acute systemic toxicity.
Data Presentation:
Table 1: Acute Oral Toxicity of this compound in Rodents
| Species | Strain | Sex | LD50 (mg/kg) | 95% Confidence Interval (mg/kg) | Key Clinical Observations |
| Mouse | CD-1 | Male | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed. |
| Mouse | CD-1 | Female | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed. |
| Rat | Sprague-Dawley | Male | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed. |
| Rat | Sprague-Dawley | Female | > 2000 | N/A | No mortality or significant clinical signs of toxicity observed. |
N/A: Not Applicable
Experimental Protocols:
1.1 Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Test System: Male and female CD-1 mice and Sprague-Dawley rats, 8-10 weeks old.
-
Methodology: The study was conducted in accordance with OECD Guideline 425. A single limit dose of 2000 mg/kg of this compound was administered by oral gavage to animals fasted overnight. Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing.
-
Endpoint: Determination of the LD50 and observation of any signs of acute toxicity.
In Vitro Cytotoxicity
The cytotoxic potential of this compound was assessed in two human cell lines to determine its effect on cell viability.
Data Presentation:
Table 2: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Tissue of Origin | IC50 (µM) after 48h Exposure |
| HepG2 | Human Hepatocellular Carcinoma | 75.4 |
| HEK293 | Human Embryonic Kidney | > 100 |
Experimental Protocols:
2.1 MTT Assay for Cytotoxicity
-
Cell Lines: HepG2 and HEK293 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Methodology: Cells were seeded in 96-well plates and allowed to attach overnight. This compound was added at various concentrations (0.1 to 100 µM) and incubated for 48 hours. Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated for 4 hours to allow for formazan crystal formation. The formazan crystals were then dissolved in dimethyl sulfoxide (DMSO).
-
Endpoint: The absorbance was measured at 570 nm using a microplate reader. The IC50 value, the concentration at which 50% of cell viability is inhibited, was calculated from the dose-response curve.
Genotoxicity Assessment
A preliminary assessment of the genotoxic potential of this compound was conducted using a bacterial reverse mutation assay.
Data Presentation:
Table 3: Ames Test Results for this compound
| Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |
| TA98 | Without | Negative |
| TA98 | With | Negative |
| TA100 | Without | Negative |
| TA100 | With | Negative |
| TA1535 | Without | Negative |
| TA1535 | With | Negative |
| TA1537 | Without | Negative |
| TA1537 | With | Negative |
Experimental Protocols:
3.1 Bacterial Reverse Mutation Assay (Ames Test)
-
Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.
-
Methodology: The assay was performed with and without a metabolic activation system (rat liver S9 fraction). The Salmonella strains were exposed to various concentrations of this compound. The number of revertant colonies, indicating a mutation, was counted after incubation for 48-72 hours.
-
Endpoint: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.
Mandatory Visualizations
4.1 Signaling Pathway
As this compound is modeled after the FXR agonist Fexaramine, the following diagram illustrates the general signaling pathway of FXR activation.
Caption: this compound-mediated FXR signaling pathway.
4.2 Experimental Workflow
The following diagram outlines the workflow for the in vitro cytotoxicity assessment using the MTT assay.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Summary and Future Directions
The preliminary toxicity assessment of this compound indicates a low order of acute oral toxicity and no evidence of mutagenicity in the Ames test. A moderate level of cytotoxicity was observed in the HepG2 cell line, suggesting that further investigation into potential hepatotoxicity may be warranted.
Future studies should include:
-
Repeat-dose toxicity studies in rodents to assess potential target organ toxicity.
-
A broader panel of genotoxicity assays, including an in vitro mammalian cell gene mutation test and an in vivo micronucleus assay.
-
Safety pharmacology studies to evaluate effects on cardiovascular, respiratory, and central nervous system functions.
-
Metabolism and pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
These additional studies will provide a more complete toxicological profile of this compound and inform the design of future non-clinical and clinical development programs.
Fexaramine-Mediated Activation of Farnesoid X Receptor (FXR) Target Genes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramine is a potent, synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that is a master regulator of bile acid, lipid, and glucose metabolism. A key characteristic of Fexaramine is its gut-restricted activity upon oral administration; it is poorly absorbed into systemic circulation, leading to selective activation of intestinal FXR.[1][2] This localized action triggers a signaling cascade that confers broad metabolic benefits, including improvements in insulin sensitivity, promotion of white adipose tissue browning, and reduction of diet-induced obesity, without the systemic side effects associated with other FXR agonists.[2][3][4] This guide provides an in-depth technical overview of the molecular mechanisms, experimental validation, and quantitative outcomes of FXR target gene activation by Fexaramine.
Core Signaling Pathway: Intestinal FXR Activation
Upon oral administration, Fexaramine travels to the intestine where it binds to and activates FXR within enterocytes. FXR, upon ligand binding, forms a heterodimer with the Retinoid X Receptor (RXR). This FXR/RXR complex translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs), typically structured as an inverted repeat separated by one nucleotide (IR-1), located in the promoter or enhancer regions of target genes.[5][6] This binding initiates the transcription of a suite of genes that orchestrate local and systemic metabolic effects.
The primary intestinal target gene with systemic consequences is Fibroblast Growth Factor 15 (FGF15) in rodents, and its human ortholog FGF19 .[3][7] The induction of FGF15/19 is central to the therapeutic effects of Fexaramine. Secreted from the intestine into the portal circulation, FGF15/19 travels to the liver, where it binds to the FGF receptor 4 (FGFR4)/β-Klotho complex on hepatocytes.[7] This action initiates a downstream signaling cascade that suppresses the expression of Cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in bile acid synthesis.[3][7]
Simultaneously, intestinal FXR activation directly induces other critical target genes within the enterocyte, including the Small Heterodimer Partner (SHP) , an atypical nuclear receptor that acts as a transcriptional repressor, and key bile acid transporters like the Ileal Bile Acid-Binding Protein (I-BABP) and the Organic Solute Transporter alpha and beta (OSTα/β) .[5][8]
Quantitative Data on Target Gene Activation
The activation of FXR target genes by Fexaramine has been quantified in various cell and animal models. The following tables summarize key findings from seminal studies.
Table 1: In Vitro FXR Target Gene Activation in Human Cell Lines
Data extracted from studies using liver (HepG2) and intestinal (HT-29) cell lines.
| Target Gene | Cell Line | Fexaramine Conc. | Fold Induction (vs. Vehicle) | Reference |
| SHP | HepG2-FXR | 10 µM | Strong Induction | [9] |
| BSEP | HepG2-FXR | 10 µM | Strong Induction | [9] |
| PLTP | HepG2-FXR | 10 µM | Strong Induction | [9] |
| MRP-2 | HepG2-FXR | 10 µM | Strong Induction | [9] |
| I-BABP | HT-29 | 1-10 µM | Robust, Dose-Dependent | [9] |
Table 2: In Vivo Intestinal FXR Target Gene Activation in Mice
Data from studies involving oral administration of Fexaramine to mice.
| Target Gene | Tissue | Fexaramine Dose | Fold Induction (vs. Vehicle) | Reference |
| Shp | Ileum | 100 mg/kg/day | ~15-fold | [7][10] |
| Fgf15 | Ileum | 100 mg/kg/day | ~10-fold | [8][10] |
| Ostα | Ileum | Not specified | Significant Induction | [8] |
| Ostβ | Ileum | Not specified | Significant Induction | [8] |
| Tgr5 | Ileum | Not specified | Significant Induction | [8] |
| Fabp6 (I-BABP) | Ileum | 100 mg/kg/day | Not induced (in this study) | [7] |
Note: Fold induction values can vary based on the specific mouse model (e.g., wild-type, diet-induced obese), treatment duration, and exact quantification method (qPCR vs. Northern blot).
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize Fexaramine's activity.
In Vivo Animal Studies (Oral Gavage)
This protocol describes the oral administration of Fexaramine to mice to assess its in vivo effects on intestinal FXR target gene expression.
-
Animal Model: C57BL/6J mice, 8-10 weeks old, are commonly used. For metabolic studies, mice are often fed a high-fat diet (HFD) for several weeks to induce obesity.[3][11]
-
Acclimation: Animals are acclimated to the facility for at least one week prior to the experiment.
-
Grouping: Mice are randomly assigned to a vehicle control group or a Fexaramine treatment group (n=5-8 mice per group).
-
Compound Preparation: Fexaramine is suspended in a vehicle such as corn oil.
-
Administration: Fexaramine (e.g., 100 mg/kg body weight) or vehicle is administered once daily via oral gavage using a 20-gauge, 1.5-inch curved gavage needle.[11][12][13] The volume is typically 0.2 mL.[12]
-
Treatment Duration: Treatment can range from 5 days for acute gene expression studies to 5 weeks or more for chronic metabolic studies.[3][7]
-
Tissue Harvest: At the end of the treatment period, mice are euthanized. The small intestine is harvested, and the ileum is isolated, flushed with cold PBS, and snap-frozen in liquid nitrogen for subsequent RNA analysis.
-
Analysis: Gene expression in the ileum is analyzed via qRT-PCR.
Quantitative Real-Time PCR (qRT-PCR)
This protocol is used to quantify the mRNA levels of FXR target genes from isolated tissues or cells.
-
RNA Isolation: Total RNA is extracted from frozen ileal tissue or cultured cells using TRIzol reagent or a column-based kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: 1-2 µg of total RNA is reverse-transcribed into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers.
-
qRT-PCR Reaction: The qPCR reaction is prepared in a 10-20 µL volume containing cDNA template, forward and reverse primers for the target gene (e.g., Shp, Fgf15) and a housekeeping gene (e.g., Gapdh, Actb), and a SYBR Green or TaqMan master mix.
-
Thermocycling: The reaction is run on a real-time PCR system with a standard cycling protocol: initial denaturation (e.g., 95°C for 10 min), followed by 40 cycles of denaturation (95°C for 15 sec) and annealing/extension (e.g., 60°C for 1 min).[14][15]
-
Data Analysis: The relative expression of the target gene is calculated using the comparative CT (ΔΔCT) method, normalizing the expression to the housekeeping gene and relative to the vehicle-treated control group.[15]
Luciferase Reporter Assay
This cell-based assay measures the ability of Fexaramine to activate the transcriptional activity of FXR.[16][17]
-
Cell Culture: A suitable cell line (e.g., HEK293T) is cultured in DMEM supplemented with 10% FBS.
-
Transfection: Cells are seeded in 24- or 96-well plates. They are then co-transfected with three plasmids:
-
An expression vector for human or mouse FXR.
-
An expression vector for RXR.
-
A reporter plasmid containing a luciferase gene downstream of a promoter with multiple copies of an FXRE.[18]
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.
-
-
Treatment: 24 hours post-transfection, the medium is changed, and cells are treated with various concentrations of Fexaramine or a vehicle control (e.g., DMSO).
-
Lysis and Measurement: After 18-24 hours of treatment, cells are lysed. The firefly and Renilla luciferase activities are measured sequentially in the cell lysate using a dual-luciferase reporter assay system and a luminometer.[19]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated by dividing the normalized luciferase activity of Fexaramine-treated cells by that of the vehicle-treated cells.
Conclusion
Fexaramine represents a novel therapeutic approach by leveraging the tissue-selective activation of intestinal FXR. Its ability to robustly induce the expression of key target genes, most notably FGF15/19, without significant systemic exposure, underscores its potential for treating metabolic diseases like obesity and type 2 diabetes.[3][4] The experimental protocols detailed herein provide a framework for the continued investigation of Fexaramine and the development of next-generation, gut-restricted FXR agonists. The quantitative data confirm a potent and specific on-target effect, solidifying the link between localized FXR activation and systemic metabolic benefits.
References
- 1. A chemical, genetic, and structural analysis of the nuclear bile acid receptor FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. eva.mpg.de [eva.mpg.de]
- 7. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights [mdpi.com]
- 8. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Farnesoid X receptor antagonizes macrophage-dependent licensing of effector T lymphocytes and progression of sclerosing cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US20150258052A1 - Methods of using fexaramine and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 12. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Expression and activation of the farnesoid X receptor in the vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. indigobiosciences.com [indigobiosciences.com]
- 17. researchgate.net [researchgate.net]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. Luciferase Assay System Protocol [promega.com]
Biophysical Interaction of Fexarene with the Farnesoid X Receptor (FXR): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the biophysical interaction between the synthetic non-steroidal agonist, Fexarene, and its target, the Farnesoid X Receptor (FXR), a key regulator of bile acid, lipid, and glucose homeostasis. While direct quantitative data from surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) for this compound is not extensively available in peer-reviewed literature, this document synthesizes the existing data from cellular and biochemical assays, including a detailed analysis of its analog, Fexaramine. This guide includes a summary of potency data, a detailed experimental protocol for a fluorescence resonance energy transfer (FRET)-based binding assay, and an examination of the structural basis for this interaction derived from crystallographic studies of a close analog. Furthermore, signaling pathway and experimental workflow diagrams are provided to visually articulate the molecular mechanisms and experimental processes.
Introduction
The Farnesoid X Receptor (FXR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily, playing a pivotal role in metabolic regulation[1]. Its activation by endogenous bile acids or synthetic agonists leads to the regulation of a suite of genes involved in maintaining metabolic homeostasis[2][3]. This compound, a potent and selective non-steroidal FXR agonist, has emerged as a significant tool for studying FXR biology and as a potential therapeutic agent. Understanding the precise biophysical nature of the this compound-FXR interaction is critical for the rational design of next-generation FXR modulators. This guide aims to consolidate the currently available biophysical and structural data for this compound and its close analogs to provide a comprehensive technical resource.
Quantitative Analysis of this compound-FXR Interaction
The following table summarizes the reported potency (EC50) values for this compound and its close analogs, Fexaramine and Fexarine.
| Compound | Cell-Based Reporter Assay EC50 (nM) | FRET-Based Ligand Binding Assay EC50 (nM) | Reference |
| This compound | 36 | 255 | [4] |
| Fexaramine | 25 | 255 | [4] |
| Fexarine | 38 | 222 | [4] |
Table 1: Potency of this compound and its analogs in cellular and biochemical assays.
Structural Basis of Interaction: Insights from a this compound Analog
The molecular determinants of how this class of ligands engages the FXR ligand-binding domain (LBD) are elucidated by the 1.78Šresolution crystal structure of human FXR LBD in complex with Fexaramine, a close and potent analog of this compound[5][6]. The structure reveals that Fexaramine is sequestered within a 726ų hydrophobic cavity in the LBD[5][6].
Key interactions observed in the Fexaramine-FXR LBD co-crystal structure include:
-
Van der Waals contacts: The hexyl ring of the ligand establishes contact with Ile339 and Leu344. The methyl ester aliphatic chain makes contacts with Met294[7].
-
Hydrophobic interactions: The central nitrogen and the benzyl group of Fexaramine interact with Phe333, Met369, and Phe370[7].
These interactions stabilize the active conformation of the receptor, promoting the recruitment of coactivator proteins.
Experimental Methodologies
FRET-Based Ligand Binding Assay
This biochemical assay measures the direct interaction of a ligand with the FXR Ligand-Binding Domain (LBD) by detecting the ligand-induced recruitment of a coactivator peptide.
Principle: The assay utilizes Fluorescence Resonance Energy Transfer (FRET), a distance-dependent interaction between two fluorophores. The FXR LBD is labeled with a donor fluorophore (e.g., Europium), and a peptide fragment of the steroid receptor coactivator-1 (SRC-1), which contains the LXXLL coactivator binding motif, is labeled with an acceptor fluorophore (e.g., allophycocyanin). In the absence of an agonist, the LBD and the SRC-1 peptide are not in close proximity, and no FRET occurs. Upon agonist binding, the LBD undergoes a conformational change that promotes the binding of the SRC-1 peptide. This brings the donor and acceptor fluorophores close enough for FRET to occur, resulting in a detectable signal.
Protocol:
-
Protein Expression and Purification: Express and purify the human FXR Ligand-Binding Domain (LBD) fused to a tag (e.g., GST) for labeling. Synthesize and label the SRC-1 peptide.
-
Fluorophore Labeling: Label the GST-FXR-LBD fusion protein with a Europium chelate (donor) and the SRC-1 peptide with allophycocyanin (acceptor).
-
Assay Setup: In a 384-well plate, combine the Europium-labeled GST-FXR-LBD (final concentration ~8 nM) and the allophycocyanin-labeled SRC-1 peptide (final concentration ~16 nM) in an appropriate assay buffer[4].
-
Compound Addition: Add increasing concentrations of this compound (or other test compounds) to the wells. Include a known agonist (e.g., GW4064) as a positive control and DMSO as a vehicle control.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the FRET signal using a plate reader capable of time-resolved fluorescence. Excite the donor fluorophore and measure emission from both the donor and acceptor fluorophores (e.g., at 615 nm for Europium and 665 nm for allophycocyanin)[4].
-
Data Analysis: Calculate the ratio of acceptor to donor emission (665 nm / 615 nm). Plot this ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
FXR Signaling Pathway and this compound's Mechanism of Action
This compound acts as an agonist, initiating the canonical FXR signaling cascade. The diagram below illustrates the key events following this compound binding to FXR.
Upon entering the cell, this compound binds to the ligand-binding domain of FXR. This induces a conformational change that promotes the dissociation of corepressors and the recruitment of coactivators. The activated FXR then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription and initiating a downstream metabolic response.
Logical Framework for this compound-FXR Interaction Analysis
The following diagram illustrates the relationship between different experimental approaches to characterizing the interaction of this compound with FXR, from initial screening to detailed biophysical analysis.
Conclusion
This compound is a well-characterized potent agonist of the Farnesoid X Receptor based on cellular and FRET-based biochemical assays. The structural basis for its interaction is well-understood through high-resolution crystallography of a close analog, Fexaramine. While a complete biophysical profile including direct binding affinity, kinetics, and thermodynamic parameters from SPR and ITC is not currently available in the public literature, the existing data provides a strong foundation for its use as a chemical probe to investigate FXR biology and as a lead compound for drug development. Further biophysical characterization would provide a more complete picture of the molecular interactions governing this compound's activity and would be invaluable for future structure-activity relationship studies.
References
- 1. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fexaramine - LKT Labs [lktlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Fexaramine - Wikipedia [en.wikipedia.org]
- 5. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A chemical, genetic, and structural analysis of the nuclear bile acid receptor FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Cellular Uptake and Metabolism of Fexaramine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fexaramine is a synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor that plays a critical role in bile acid, lipid, and glucose metabolism.[1][2] Developed as an investigational compound, Fexaramine has garnered significant interest due to its unique pharmacological profile as a gut-restricted FXR agonist.[2] When administered orally, Fexaramine exhibits poor absorption into systemic circulation, thereby localizing its activity to the intestines. This tissue-selective action minimizes the risk of systemic side effects that have been observed with other FXR agonists, making Fexaramine a promising therapeutic candidate for metabolic diseases such as obesity and type 2 diabetes.[3] This guide provides a comprehensive overview of the current understanding of the cellular uptake and metabolism of Fexaramine, including quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.
Cellular Uptake and Intestinal Permeability
Fexaramine's therapeutic efficacy is intrinsically linked to its limited intestinal permeability. This characteristic ensures that the drug primarily acts on FXR targets within the gastrointestinal tract, mimicking the natural postprandial activation of this receptor by bile acids.
In Vivo Evidence of Gut-Restriction
Studies in mouse models have demonstrated the gut-restricted nature of Fexaramine. Following oral administration, serum levels of Fexaramine are significantly lower compared to intraperitoneal injection, indicating poor absorption from the gut into the bloodstream.
Table 1: Serum Concentration of Fexaramine in Mice
| Route of Administration | Dose | Time Point | Mean Serum Concentration (nM) |
| Oral (PO) | 100 mg/kg | 1 hour | 25.3 |
| Intraperitoneal (IP) | 100 mg/kg | 1 hour | 845.7 |
Data extracted from supplementary materials of Fang S, et al. Nat Med. 2015.
This significant difference in systemic exposure underscores the low oral bioavailability of Fexaramine.
In Vitro Permeability
Metabolism
The metabolic fate of Fexaramine is a critical determinant of its activity and safety profile. While detailed metabolic pathways and metabolite identification for Fexaramine have not been extensively published, its chemical structure suggests potential sites for metabolic modification.
In Vitro Metabolic Stability
Information regarding the in vitro metabolic stability of Fexaramine in liver microsomes is not currently available in published literature. Such studies are crucial for determining the rate of metabolism and identifying the primary metabolizing enzymes, typically cytochrome P450 (CYP) isoforms.
Mechanism of Action and Signaling Pathway
Fexaramine exerts its therapeutic effects by binding to and activating FXR in the intestinal epithelial cells. This activation initiates a signaling cascade that has profound effects on local and systemic metabolism.
Intestinal FXR Activation
Upon oral administration, Fexaramine travels to the intestine where it binds to FXR. This ligand-receptor interaction leads to a conformational change in FXR, promoting its heterodimerization with the Retinoid X Receptor (RXR). The FXR/RXR heterodimer then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.
Downstream Signaling
One of the key downstream effects of intestinal FXR activation by Fexaramine is the robust induction of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19).[6] FGF15 is an endocrine hormone that is secreted from the intestine and signals to the liver to regulate bile acid synthesis and glucose metabolism.
References
- 1. A chemical, genetic, and structural analysis of the nuclear bile acid receptor FXR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 5. Caco-2 Permeability | Evotec [evotec.com]
- 6. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Fexarene: Application Notes and Protocols for Cell Culture
For Research Use Only.
Introduction
Fexarene is a novel, high-affinity, selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, and kidneys. As a key regulator of bile acid, lipid, and glucose metabolism, FXR is a significant therapeutic target for metabolic and inflammatory diseases. This compound's activation of FXR triggers a cascade of gene regulation, leading to the suppression of inflammatory responses and the modulation of metabolic pathways.[1] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on FXR signaling and downstream cellular processes.
Materials and Reagents
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Human hepatocellular carcinoma cell line (e.g., HepG2)
-
Cell culture flasks, plates, and other necessary sterile plasticware
-
Reagents for specific assays (e.g., MTT, TRIzol, RIPA buffer)
Experimental Protocols
Preparation of this compound Stock and Working Solutions
1.1. Stock Solution (10 mM):
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in cell culture grade DMSO to a final concentration of 10 mM.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months.
1.2. Working Solutions:
-
Thaw a stock solution aliquot at room temperature.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment (e.g., 0.1, 1, 10, 100 µM).
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO.
Cell Culture and Maintenance
2.1. Cell Line:
-
HepG2 cells are recommended as they endogenously express FXR.
2.2. Culture Medium:
-
DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
2.3. Cell Passaging:
-
Culture HepG2 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.
-
When cells reach 80-90% confluency, aspirate the medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.[2]
-
Resuspend the cell pellet in fresh medium and plate into new flasks at the desired split ratio (e.g., 1:3 to 1:6).[2]
Cell Viability Assay (MTT)
This assay determines the cytotoxic effects of this compound.
-
Seed HepG2 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 100 µM) and a vehicle control (DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This protocol measures the change in expression of known FXR target genes, such as SHP (Small Heterodimer Partner) and BSEP (Bile Salt Export Pump).
-
Seed HepG2 cells in a 6-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for 24 hours.
-
RNA Isolation: Isolate total RNA from the cells using TRIzol reagent according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix with primers for SHP, BSEP, and a housekeeping gene (e.g., GAPDH).
-
SHP Forward Primer: 5'-GCTGTCTGGAGTCCTTCCTG-3'
-
SHP Reverse Primer: 5'-TGTGCAGCTTTGAGGTTGTC-3'
-
BSEP Forward Primer: 5'-GCTGGCATCCTGGTGATTG-3'
-
BSEP Reverse Primer: 5'-CAGGCCTTCAGGTTCACACT-3'
-
-
Analyze the results using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
Data Presentation
Table 1: Cytotoxicity of this compound on HepG2 Cells (MTT Assay)
| This compound Conc. (µM) | Cell Viability (24h) (%) | Cell Viability (48h) (%) | Cell Viability (72h) (%) |
| Vehicle (0.1% DMSO) | 100.0 ± 4.5 | 100.0 ± 5.1 | 100.0 ± 4.8 |
| 0.1 | 98.7 ± 3.9 | 97.5 ± 4.2 | 96.8 ± 5.3 |
| 1 | 99.1 ± 4.1 | 96.2 ± 3.8 | 95.1 ± 4.9 |
| 10 | 97.3 ± 5.0 | 94.8 ± 4.6 | 92.3 ± 5.5 |
| 50 | 90.5 ± 6.2 | 85.4 ± 5.9 | 78.6 ± 6.1 |
| 100 | 82.1 ± 5.8 | 75.3 ± 6.4 | 65.7 ± 7.0 |
Data are presented as mean ± standard deviation (n=3). The IC50 was not reached at the tested concentrations, indicating low cytotoxicity.
Table 2: this compound-Induced FXR Target Gene Expression in HepG2 Cells (qPCR)
| Treatment (24h) | SHP mRNA Fold Change | BSEP mRNA Fold Change |
| Vehicle (0.1% DMSO) | 1.0 ± 0.15 | 1.0 ± 0.21 |
| This compound (1 µM) | 3.5 ± 0.4 | 2.8 ± 0.3 |
| This compound (10 µM) | 8.2 ± 0.9 | 6.5 ± 0.7 |
| This compound (50 µM) | 15.6 ± 1.8 | 12.1 ± 1.4 |
Data are presented as mean fold change ± standard deviation (n=3) relative to the vehicle control.
Visualizations
Caption: FXR signaling pathway activated by this compound.
Caption: Workflow for qPCR analysis of FXR target genes.
Caption: Logical flow for a dose-response experiment.
References
Application Notes and Protocols for Fexarene (Fexaramine) in Mouse Models of Non-Alcoholic Steatohepatitis (NASH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-alcoholic steatohepatitis (NASH) is a progressive form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can advance to cirrhosis and hepatocellular carcinoma. The farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a key regulator of bile acid, lipid, and glucose metabolism, making it a promising therapeutic target for NASH.[1][2][3] Fexarene (Fexaramine) is a potent and selective intestine-restricted FXR agonist.[2][4] Its unique mode of action, primarily activating FXR in the gut, leads to systemic metabolic benefits with potentially fewer side effects compared to systemic FXR agonists.[4] These application notes provide detailed protocols for the use of Fexaramine in preclinical mouse models of NASH.
Mechanism of Action: Intestinal FXR-FGF15 Signaling
Fexaramine, when administered orally, exerts its effects primarily by activating FXR in the intestinal epithelial cells.[2][4] This activation triggers a signaling cascade, with the induction of Fibroblast Growth Factor 15 (FGF15) in mice (the human ortholog is FGF19) being a key downstream event.[1] FGF15 is secreted from the intestine into the portal circulation and travels to the liver, where it acts on hepatocytes to regulate various metabolic pathways.[1] The primary mechanism involves the suppression of genes involved in lipogenesis and the promotion of fatty acid oxidation, thereby reducing hepatic steatosis.[5] Additionally, this pathway contributes to improved glucose homeostasis and reduced inflammation.[4][6]
Figure 1: Fexaramine's Intestinal FXR-FGF15 Signaling Pathway.
Experimental Protocols
Protocol 1: Induction of NASH in Mice (Diet-Induced Model)
This protocol describes a common method for inducing NASH in mice using a high-fat, high-fructose, and high-cholesterol diet, often referred to as a "Western diet" or a variation thereof.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
High-Fat/High-Fructose/High-Cholesterol Diet (e.g., D12079B, Research Diets Inc.) or a choline-deficient, L-amino acid-defined, high-fat diet (CDAHFD) for a more severe fibrosis model.
-
Standard chow diet (Control)
-
Drinking water supplemented with high fructose (e.g., 42 g/L, 55% fructose, 45% glucose)
-
Animal housing with a 12-hour light/dark cycle
Procedure:
-
Acclimatize mice for at least one week on a standard chow diet.
-
Randomly assign mice to two groups: Control and NASH diet.
-
Provide the respective diets and drinking water ad libitum for a period of 16-24 weeks to induce NASH with significant fibrosis.
-
Monitor body weight and food/water consumption weekly.
-
At the end of the induction period, a subset of animals can be sacrificed to confirm the NASH phenotype through histological and biochemical analysis.
Protocol 2: Fexaramine Administration
This protocol details the preparation and oral administration of Fexaramine to mice with diet-induced NASH.
Materials:
-
Fexaramine powder
-
Vehicle (e.g., corn oil, or 0.5% methylcellulose with 0.2% Tween 80 in sterile water)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes
Procedure:
-
Preparation of Fexaramine Solution:
-
Calculate the required amount of Fexaramine based on the desired dose and the number of animals. A common dose used in studies is 100 mg/kg body weight.[7]
-
Prepare a homogenous suspension of Fexaramine in the chosen vehicle. Sonication may be required to achieve a uniform suspension. Prepare fresh daily.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to ensure proper gavage needle insertion depth.
-
Insert the gavage needle along the roof of the mouth and gently guide it down the esophagus into the stomach.
-
Administer the Fexaramine suspension or vehicle control slowly.
-
Administer once daily for the duration of the treatment period (e.g., 4-8 weeks).
-
Figure 2: General Experimental Workflow for Fexaramine in a NASH Mouse Model.
Data Presentation and Expected Outcomes
The efficacy of Fexaramine should be assessed by a combination of biochemical, histological, and molecular analyses.
Table 1: Biochemical Parameters
| Parameter | Expected Outcome with Fexaramine | Reference |
| Serum ALT & AST | ↓ | [7] |
| Serum Triglycerides | ↓ | [6] |
| Serum Cholesterol | ↓ | [6] |
| Fasting Glucose | ↓ | [6] |
| Fasting Insulin | ↓ | [6] |
| Serum FGF15 | ↑ | [1] |
Table 2: Histological Parameters (NAFLD Activity Score - NAS)
| Histological Feature | Scoring | Expected Outcome with Fexaramine |
| Steatosis | 0-3 | ↓ |
| Lobular Inflammation | 0-3 | ↓ |
| Hepatocyte Ballooning | 0-2 | ↓ |
| Total NAS | 0-8 | ↓ |
Table 3: Fibrosis Assessment
While direct evidence for Fexaramine's effect on established fibrosis in NASH models is limited, its known anti-inflammatory and anti-steatotic effects suggest a potential to halt or reverse fibrosis progression.
| Parameter | Method | Expected Outcome with Fexaramine |
| Collagen Deposition | Sirius Red Staining | ↓ |
| Hepatic Hydroxyproline | Biochemical Assay | ↓ |
| α-SMA Expression | Immunohistochemistry/qPCR | ↓ |
| Collagen (Col1a1) mRNA | qPCR | ↓ |
Key Experimental Considerations
-
Choice of NASH Model: The selection of the NASH model is critical. While high-fat, high-fructose/sucrose diets induce steatosis and inflammation, models like the CDAHFD or the addition of low-dose carbon tetrachloride (CCl4) can accelerate and exacerbate fibrosis, making them more suitable for studying anti-fibrotic effects.
-
Treatment Regimen: The dose and duration of Fexaramine treatment should be optimized based on the specific model and research question. The reported effective oral dose is around 100 mg/kg/day in mice.[7]
-
Comprehensive Endpoint Analysis: A combination of histological scoring (NAS and fibrosis stage), biochemical markers of liver injury and metabolism, and gene expression analysis of key pathways (lipogenesis, inflammation, fibrosis) is essential for a thorough evaluation of Fexaramine's efficacy.
-
Intestinal-Specific Action: To confirm the intestine-restricted mechanism of action, researchers can measure the expression of FXR target genes (e.g., Shp, Fgf15) in both intestinal and liver tissues.[1]
Conclusion
Fexaramine represents a promising therapeutic agent for NASH due to its unique intestine-restricted FXR agonism, which leads to significant improvements in hepatic steatosis, inflammation, and overall metabolic health in preclinical models. While its direct anti-fibrotic effects in advanced NASH require further investigation, its ability to target the upstream drivers of liver injury makes it a compelling candidate for further development. The protocols and data presented here provide a framework for researchers to effectively utilize Fexaramine in their preclinical NASH studies.
References
- 1. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimized Mouse Models for Liver Fibrosis | Springer Nature Experiments [experiments.springernature.com]
- 4. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of FXR in Bile Acid and Metabolic Homeostasis in NASH: Pathogenetic Concepts and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of the intestinal bile acid/farnesoid X receptor/fibroblast growth factor 15 axis improves alcoholic liver disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20150258052A1 - Methods of using fexaramine and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
No Publicly Available In Vivo Data for "Fexarene"
Following a comprehensive search of scientific literature and public databases, no information was found on a research compound named "Fexarene." This suggests that "this compound" may be a novel, internal, or incorrectly named substance for which in vivo dosage, administration, and mechanism of action data are not publicly available. Consequently, the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, cannot be generated.
It is possible that "this compound" is a misspelling of another compound. Searches for similarly spelled research chemicals also did not yield a direct match with available in vivo experimental data. For clarity, the search did identify two existing therapeutic agents with similar names, but these are distinct molecules with well-defined and different mechanisms of action:
-
Fexofenadine: A widely used second-generation antihistamine for the treatment of allergy symptoms.
-
Fexaramine: An investigational compound that acts as an agonist for the farnesoid X receptor (FXR), primarily studied for its effects on metabolism.
Without any specific preclinical or clinical data for a compound named "this compound," it is not possible to provide the requested detailed protocols, data tables, or pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the correct nomenclature and consult internal documentation or proprietary databases if the compound is under development.
Should a valid name for a research compound with publicly available in vivo data be provided, the generation of detailed Application Notes and Protocols as originally requested can be pursued.
Application Note: qPCR Analysis of Farnesoid X Receptor (FXR) Target Genes after Fexaramine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] Expressed at high levels in the liver and intestines, FXR acts as a sensor for bile acids.[1][3][4] Upon activation, it forms a heterodimer with the Retinoid X Receptor (RXR) and binds to specific DNA response elements to modulate the expression of target genes.[2][3] This signaling pathway is crucial for maintaining metabolic homeostasis.
Fexaramine is a potent and selective agonist of FXR.[5][6] Studies have shown that fexaramine has a 100-fold greater affinity for FXR than natural ligands.[5] A key characteristic of orally administered fexaramine is its gut-restricted action, which allows for the targeted activation of FXR in the intestines, minimizing systemic effects.[5][7][8] This makes fexaramine a valuable tool for studying the physiological roles of intestinal FXR activation and for the development of therapeutic agents for metabolic diseases.[5][7]
This application note provides a detailed protocol for the quantitative analysis of FXR target gene expression in response to fexaramine treatment using quantitative polymerase chain reaction (qPCR). The described methods cover cell culture and treatment, RNA isolation, cDNA synthesis, and qPCR analysis, providing a comprehensive workflow for researchers in the field.
Principle of the Method
The experimental workflow involves treating a suitable cell line (e.g., human colon cancer cell line Caco-2 or liver hepatocellular carcinoma cell line HepG2) with fexaramine to activate FXR. Following treatment, total RNA is extracted from the cells and reverse-transcribed into complementary DNA (cDNA). This cDNA then serves as the template for qPCR, where the expression levels of specific FXR target genes are quantified. The relative gene expression is typically normalized to a stably expressed housekeeping gene to account for variations in RNA input and reverse transcription efficiency. This allows for the accurate determination of the fold change in target gene expression upon fexaramine treatment.
Signaling Pathway and Experimental Workflow
Figure 1: Fexaramine-mediated FXR signaling pathway.
Figure 2: Experimental workflow for qPCR analysis.
Experimental Protocols
Materials and Reagents
-
Cell Lines: Caco-2 (human colorectal adenocarcinoma) or HepG2 (human liver hepatocellular carcinoma)
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) or Eagle's Minimum Essential Medium (EMEM), supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Fexaramine: Solubilized in DMSO (e.g., 10 mM stock solution)
-
RNA Isolation Kit: Trizol reagent or column-based kits (e.g., RNeasy Mini Kit, Qiagen)[9]
-
cDNA Synthesis Kit: (e.g., SuperScript VILO cDNA Synthesis Kit, Invitrogen)[10]
-
qPCR Master Mix: SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems)
-
Primers: Forward and reverse primers for target and housekeeping genes (see Table 2 for examples)
-
Nuclease-free water
-
Ethanol (70% and 100%)
Part 1: Cell Culture and Fexaramine Treatment
-
Cell Seeding: Seed Caco-2 or HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Fexaramine Treatment: Once the cells reach the desired confluency, replace the growth medium with fresh medium containing fexaramine at the desired final concentration (e.g., 1 µM, 10 µM). A vehicle control (DMSO) should be run in parallel. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6, 12, or 24 hours).
Part 2: Total RNA Isolation (Trizol Method)
-
Cell Lysis: Aspirate the medium from the wells and add 1 mL of Trizol reagent directly to each well. Lyse the cells by repetitive pipetting.[10]
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube, and shake vigorously for 15 seconds. Incubate at room temperature for 10 minutes.[10]
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.[11]
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add 0.5 mL of isopropanol and incubate at room temperature for 10 minutes.[10]
-
RNA Pelletization: Centrifuge at 12,000 x g for 10 minutes at 4°C. A white RNA pellet should be visible.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[10]
-
Drying and Resuspension: Discard the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume of nuclease-free water.
-
Quantification and Quality Check: Determine the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop).
Part 3: cDNA Synthesis
-
Reaction Setup: In a PCR tube, combine the following components for each sample (refer to your cDNA synthesis kit manual for specific volumes):
-
Total RNA (e.g., 1 µg)
-
Reverse Transcriptase
-
dNTPs
-
Random primers or Oligo(dT)s
-
Reaction Buffer
-
Nuclease-free water to the final volume
-
-
Reverse Transcription: Place the tubes in a thermal cycler and run the reverse transcription program according to the manufacturer's instructions (e.g., 25°C for 10 min, 42°C for 50 min, 85°C for 5 min).[12]
-
Storage: The resulting cDNA can be stored at -20°C until use.
Part 4: qPCR Analysis
-
Reaction Setup: Prepare the qPCR reaction mix in a 96-well qPCR plate. For each sample and gene, set up reactions in triplicate. A typical reaction includes:
-
qPCR Master Mix (2X)
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Diluted cDNA template
-
Nuclease-free water
-
-
No-Template Control (NTC): Include a no-template control for each primer pair to check for contamination.[13]
-
qPCR Program: Run the plate in a real-time PCR detection system with a program similar to the following:
-
Initial Denaturation: 95°C for 2 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis
-
-
Data Collection: Ensure that the instrument is set to collect fluorescence data at the end of each cycle.
Data Presentation and Analysis
The results of the qPCR experiment can be analyzed using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Table 1: Example qPCR Data after 12-hour Fexaramine (10 µM) Treatment in HepG2 Cells
| Target Gene | Treatment | Average Ct (n=3) | ΔCt (CtTarget - CtGAPDH) | ΔΔCt (ΔCtTreated - ΔCtVehicle) | Fold Change (2-ΔΔCt) |
| SHP | Vehicle | 24.5 | 4.5 | 0 | 1.0 |
| Fexaramine | 21.2 | 1.2 | -3.3 | 9.8 | |
| FGF19 | Vehicle | 28.1 | 8.1 | 0 | 1.0 |
| Fexaramine | 24.5 | 4.5 | -3.6 | 12.1 | |
| OSTα | Vehicle | 26.3 | 6.3 | 0 | 1.0 |
| Fexaramine | 23.8 | 3.8 | -2.5 | 5.7 | |
| GAPDH | Vehicle | 20.0 | - | - | - |
| Fexaramine | 20.0 | - | - | - |
Table 2: Example Primer Sequences for Human FXR Target Genes
| Gene Symbol | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| SHP (NR0B2) | AGCTGTCGGGTTCAGCAC | TCTGCCTTGAGCCCTTCAG |
| FGF19 | AAGGACCAAAACCAACAGGA | AGGAGCCCAGGCATTATAGG |
| OSTα (SLC51A) | TGGTCCTGCTGGCTTTTATT | CAGCCACATACCACAAACAA |
| BSEP (ABCB11) | GCTGGCATCAGCATCATTAC | TGCACCAGTTTTACCACCTC |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Troubleshooting
| Issue | Possible Cause | Solution |
| No amplification or low signal | Poor RNA quality or quantity | Use high-quality RNA; check A260/A280 and A260/A230 ratios. |
| Inefficient cDNA synthesis | Use a reliable cDNA synthesis kit and follow the protocol carefully. | |
| Poor primer design | Design and validate primers for efficiency and specificity. | |
| High Ct values for housekeeping gene | Low amount of starting material | Increase the amount of RNA used for cDNA synthesis. |
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and be careful during reaction setup. |
| Poorly mixed reagents | Ensure all components are thoroughly mixed before aliquoting. | |
| Amplification in No-Template Control | Contamination | Use aerosol-resistant pipette tips and a dedicated workspace for qPCR setup. |
Conclusion
This application note provides a comprehensive framework for the analysis of FXR target gene expression following treatment with the FXR agonist fexaramine. The detailed protocols and guidelines presented here will enable researchers to obtain reliable and reproducible data, facilitating the investigation of FXR signaling and the development of novel therapeutics for metabolic diseases. The use of qPCR is a sensitive and specific method for quantifying changes in gene expression, and when combined with careful experimental design and execution, it is a powerful tool in molecular pharmacology and drug discovery.
References
- 1. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fexaramine - Wikipedia [en.wikipedia.org]
- 6. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. stackscientific.nd.edu [stackscientific.nd.edu]
- 10. static1.squarespace.com [static1.squarespace.com]
- 11. RNA ISOLATION AND cDNA PREPARATION | PPTX [slideshare.net]
- 12. RNA Isolation and cDNA Preparation from Neural Stem Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. idtdna.com [idtdna.com]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of Farnesoid X Receptor (FXR) Binding with Fexaramine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] Its function as a ligand-activated transcription factor makes it a significant therapeutic target for various metabolic diseases. Fexaramine is a potent and selective synthetic agonist of FXR with an EC50 of 25 nM.[4][5] Unlike natural bile acid ligands, Fexaramine offers high affinity and specificity, making it an invaluable tool for dissecting the FXR-mediated genomic signaling pathways.[4] This document provides detailed application notes and protocols for performing Chromatin Immunoprecipitation (ChIP) to investigate the genome-wide binding of FXR in response to Fexaramine treatment.
Quantitative Data Summary
The following tables summarize key quantitative parameters for performing a successful ChIP experiment for FXR with Fexaramine treatment.
Table 1: Fexaramine and Antibody Details
| Parameter | Value | Reference |
| Fexaramine EC50 | 25 nM | [4][5] |
| Fexaramine Treatment Concentration (in vitro) | 1 - 10 µM | [4] |
| Fexaramine Treatment Time (in vitro) | 6 - 12 hours | [4] |
| Anti-FXR Antibody (for ChIP) | e.g., Santa Cruz Biotechnology (sc-13063) | [6] |
| Antibody Concentration for IP | 2 - 5 µg per ChIP reaction | Manufacturer's recommendation |
| Control IgG | Mouse or Rabbit IgG | [6] |
Table 2: Cell Culture and ChIP Protocol Parameters
| Parameter | Value | Reference |
| Cell Type | Human Hepatocytes (e.g., HepG2, Primary Human Hepatocytes) or Intestinal Cells (e.g., Caco-2) | [4][7] |
| Cell Number per ChIP | 1 x 10^7 cells | General ChIP Protocol |
| Cross-linking Agent | 1% Formaldehyde | [8] |
| Cross-linking Time | 10 minutes at room temperature | [8] |
| Chromatin Sonication Size | 200 - 1000 bp | General ChIP Protocol |
| DNA Amount for Sequencing Library | ~10 ng of ChIP-enriched DNA | [6] |
Experimental Protocols
This section outlines a detailed protocol for performing ChIP to identify FXR binding sites upon Fexaramine treatment.
I. Cell Culture and Fexaramine Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., HepG2) at an appropriate density to reach 80-90% confluency on the day of the experiment.
-
Fexaramine Treatment: Treat the cells with Fexaramine at a final concentration of 1-10 µM. A DMSO-treated control group should be run in parallel.[4]
-
Incubation: Incubate the cells for 6-12 hours at 37°C in a humidified incubator with 5% CO2.[4]
II. Chromatin Cross-linking and Preparation
-
Cross-linking: Add formaldehyde directly to the cell culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.[8]
-
Quenching: Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubating for 5 minutes at room temperature.
-
Cell Harvesting: Wash the cells twice with ice-cold PBS, then scrape and collect the cells in a conical tube. Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Cell Lysis: Resuspend the cell pellet in a lysis buffer and incubate on ice.
-
Chromatin Shearing: Sonicate the lysate to shear the chromatin to an average size of 200-1000 bp. The optimal sonication conditions should be empirically determined.
-
Clarification: Centrifuge the sonicated lysate at high speed to pellet cellular debris. The supernatant contains the soluble chromatin.
III. Immunoprecipitation
-
Pre-clearing: Pre-clear the chromatin with Protein A/G magnetic beads to reduce non-specific binding.
-
Antibody Incubation: Add 2-5 µg of anti-FXR antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. A parallel immunoprecipitation with a non-specific IgG should be performed as a negative control.[6]
-
Immune Complex Capture: Add Protein A/G magnetic beads to the chromatin-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.
IV. DNA Elution, Reverse Cross-linking, and Purification
-
Elution: Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO3).
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for 4-6 hours.
-
Protein and RNA Digestion: Treat the samples with RNase A and Proteinase K to remove RNA and protein contaminants.
-
DNA Purification: Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.
V. Data Analysis
-
Quantification: Quantify the purified DNA using a sensitive method like Qubit or PicoGreen.
-
Quality Control: Analyze the size distribution of the ChIP DNA using a Bioanalyzer.
-
Downstream Analysis: The enriched DNA is now ready for downstream analysis, such as qPCR to validate known FXR target genes or library preparation for ChIP-sequencing (ChIP-seq) to identify genome-wide FXR binding sites.
Visualizations
FXR Signaling Pathway with Fexaramine
Caption: Fexaramine activates FXR, leading to its translocation to the nucleus and regulation of target genes.
Chromatin Immunoprecipitation (ChIP) Workflow for FXR
Caption: A step-by-step workflow for performing a Chromatin Immunoprecipitation (ChIP) experiment.
References
- 1. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FXR signaling in the enterohepatic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fexaramine | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Genome-Wide Binding and Transcriptome Analysis of Human Farnesoid X Receptor in Primary Human Hepatocytes | PLOS One [journals.plos.org]
- 8. Regulation of Chromatin Accessibility by the Farnesoid X Receptor Is Essential for Circadian and Bile Acid Homeostasis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fexarene in Combination with Other Metabolic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexarene, a potent and selective agonist of the Farnesoid X Receptor (FXR), is a promising therapeutic candidate for a range of metabolic diseases. FXR is a nuclear receptor primarily expressed in the liver and intestine, where it plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis. Activation of FXR has been shown to improve insulin sensitivity, reduce hepatic steatosis, and decrease inflammation, making it an attractive target for conditions such as non-alcoholic steatohepatitis (NASH), type 2 diabetes, and obesity.
The multifaceted nature of metabolic disorders often necessitates a multi-pronged therapeutic approach. Combining this compound with other established metabolic drugs, such as metformin, glucagon-like peptide-1 (GLP-1) receptor agonists, and sodium-glucose cotransporter-2 (SGLT2) inhibitors, holds the potential for synergistic effects, leading to enhanced efficacy and a broader therapeutic window. These application notes provide an overview of the scientific rationale and preclinical data for such combination therapies, along with detailed protocols for in vivo evaluation.
Scientific Rationale for Combination Therapies
Combining this compound with other metabolic drugs can target multiple pathogenic pathways involved in metabolic diseases:
-
This compound and Metformin: Metformin, a first-line therapy for type 2 diabetes, primarily acts by reducing hepatic glucose production and improving insulin sensitivity. While metformin's mechanisms are complex, some evidence suggests it may interfere with FXR signaling.[1] Investigating the interplay between this compound and metformin is crucial to understand if their combination offers additive or synergistic benefits in glycemic control and hepatic lipid metabolism.
-
This compound and GLP-1 Receptor Agonists: GLP-1 receptor agonists (e.g., liraglutide, semaglutide) promote insulin secretion, suppress glucagon release, delay gastric emptying, and promote satiety. The combination of an FXR agonist with a GLP-1 agonist could offer a powerful dual approach to improving glycemic control and promoting weight loss, addressing key drivers of metabolic disease.[2][3]
-
This compound and SGLT2 Inhibitors: SGLT2 inhibitors (e.g., dapagliflozin, empagliflozin) lower blood glucose by promoting its excretion in the urine. This mechanism is independent of insulin action. Combining the renal glucose-lowering effect of SGLT2 inhibitors with the hepatic and intestinal metabolic benefits of this compound could provide comprehensive glycemic and metabolic control.[4]
Preclinical Data Summary
While direct preclinical or clinical data on this compound in combination with other metabolic drugs are limited, studies with other potent FXR agonists provide a strong rationale for such investigations. The following tables summarize representative data from studies using other FXR agonists, which can serve as a proxy for designing and interpreting experiments with this compound.
Table 1: Effects of FXR Agonist (Obeticholic Acid) and GLP-1 Agonist (Liraglutide) in a Mouse Model of NASH [5]
| Treatment Group | Body Weight Change | Liver Steatosis Score | Liver Inflammation Score | Liver Fibrosis Score |
| Vehicle | Baseline | 2.8 ± 0.2 | 2.1 ± 0.2 | 1.9 ± 0.3 |
| Obeticholic Acid (OCA) | No significant change | 1.5 ± 0.3 | 1.2 ± 0.2 | 1.8 ± 0.3 |
| Liraglutide | -15%* | 2.1 ± 0.3 | 1.5 ± 0.3 | 1.7 ± 0.3 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. Steatosis, inflammation, and fibrosis were scored based on histological examination.
Table 2: Effects of FXR Agonist (Cilofexor) in a Rat Model of NASH-Induced Portal Hypertension [6]
| Treatment Group | Portal Pressure (mmHg) | Liver Fibrosis (% area) | Hepatic Collagen (Col1a1 mRNA) |
| Vehicle | 12.5 ± 0.5 | 8.2 ± 1.1 | 100 ± 15 |
| Cilofexor (10 mg/kg) | 10.1 ± 0.4 | 4.8 ± 0.7 | 65 ± 8* |
| Cilofexor (30 mg/kg) | 9.2 ± 0.3 | 3.1 ± 0.5 | 42 ± 6** |
*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM.
Table 3: Effects of SGLT2 Inhibitor and GLP-1 Receptor Agonist Combination Therapy on Glycemic Control and Body Weight in Patients with Type 2 Diabetes [4]
| Treatment Group | Change in HbA1c (%) | Change in Body Weight (kg) |
| SGLT2i Monotherapy | -0.8 to -1.0 | -2.0 to -3.0 |
| GLP-1 RA Monotherapy | -1.2 to -1.4 | -2.5 to -4.0 |
| SGLT2i + GLP-1 RA Combination | -1.5 to -1.9 | -4.0 to -6.0 |
Data are presented as ranges of mean changes observed in clinical trials.
Signaling Pathways and Experimental Workflows
Caption: this compound-mediated FXR activation in the intestine.
Caption: In vivo experimental workflow.
Experimental Protocols
Protocol 1: Evaluation of this compound in Combination with Metformin in a Diet-Induced Obesity (DIO) Mouse Model
1. Animal Model and Diet:
-
Use male C57BL/6J mice, 8 weeks of age.
-
Induce obesity and insulin resistance by feeding a high-fat diet (HFD; 60% kcal from fat) for 8-12 weeks. A control group should be maintained on a standard chow diet.
2. Treatment Groups (n=8-10 mice per group):
-
Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
Group 2: this compound (dose to be determined based on preliminary studies, e.g., 10-30 mg/kg, oral gavage, daily)
-
Group 3: Metformin (e.g., 150 mg/kg, oral gavage, daily)
-
Group 4: this compound + Metformin (same doses as individual groups)
3. Treatment Duration:
-
Administer treatments for 4-8 weeks.
4. In-life Measurements:
-
Monitor body weight and food intake twice weekly.
-
Perform an Oral Glucose Tolerance Test (OGTT) and an Insulin Tolerance Test (ITT) at the end of the treatment period.
5. Oral Glucose Tolerance Test (OGTT) Protocol:
-
Fast mice for 6 hours.
-
Collect a baseline blood sample (t=0) from the tail vein.
-
Administer a 2 g/kg glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels using a glucometer.
6. Insulin Tolerance Test (ITT) Protocol:
-
Fast mice for 4 hours.
-
Collect a baseline blood sample (t=0).
-
Administer human insulin (0.75 U/kg) via intraperitoneal injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels.
7. Terminal Procedures:
-
At the end of the study, euthanize mice and collect blood via cardiac puncture for analysis of plasma insulin, triglycerides, and cholesterol.
-
Harvest liver and epididymal white adipose tissue (eWAT). Weigh the tissues.
-
Fix a portion of the liver and eWAT in 10% neutral buffered formalin for histological analysis (H&E and Oil Red O staining).
-
Snap-freeze the remaining tissue in liquid nitrogen for gene and protein expression analysis.
8. Gene and Protein Expression Analysis:
-
Analyze the expression of key genes involved in FXR signaling (e.g., Fxr, Shp, Fgf15 in the ileum), lipogenesis (e.g., Srebp1c, Fasn, Acc), and gluconeogenesis (e.g., Pepck, G6pc) in the liver using quantitative real-time PCR (qPCR).
-
Perform Western blot analysis to quantify the protein levels of FXR, FGF19, and key signaling proteins in the liver.
Protocol 2: Evaluation of this compound in Combination with a GLP-1 Receptor Agonist in a Model of Obesity and Type 2 Diabetes (db/db mice)
1. Animal Model:
-
Use male leptin receptor-deficient db/db mice, which spontaneously develop obesity, hyperglycemia, and insulin resistance. Use age-matched heterozygous non-diabetic mice as controls.
2. Treatment Groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10-30 mg/kg, oral gavage, daily)
-
Group 3: GLP-1 Receptor Agonist (e.g., Liraglutide, 0.2 mg/kg, subcutaneous injection, twice daily)
-
Group 4: this compound + GLP-1 Receptor Agonist
3. Treatment Duration:
-
4 weeks.
4. In-life Measurements and Terminal Procedures:
-
Follow the procedures outlined in Protocol 1 for in-life measurements (body weight, food intake, OGTT, ITT) and terminal sample collection and analysis.
Protocol 3: Evaluation of this compound in Combination with an SGLT2 Inhibitor in a Rat Model of Metabolic Syndrome
1. Animal Model:
-
Use a rat model of metabolic syndrome, such as the Zucker fatty rat or a high-fructose diet-fed Sprague-Dawley rat.[7][8]
2. Treatment Groups (n=8-10 rats per group):
-
Group 1: Vehicle control
-
Group 2: this compound (dose to be determined, oral gavage, daily)
-
Group 3: SGLT2 Inhibitor (e.g., Dapagliflozin, 1 mg/kg, oral gavage, daily)
-
Group 4: this compound + SGLT2 Inhibitor
3. Treatment Duration:
-
6-8 weeks.
4. In-life Measurements and Terminal Procedures:
-
Follow similar procedures as outlined in Protocol 1, adapting blood collection and dosing volumes for rats.
-
In addition, 24-hour urine can be collected to measure urinary glucose excretion.
5. Western Blot Protocol for FXR and FGF19:
-
Homogenize frozen liver or ileum tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against FXR, FGF19, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect chemiluminescence using an imaging system and quantify band intensities.
6. In Vivo Protocol for Assessing Adipose Tissue Browning:
-
Following the treatment period, harvest interscapular brown adipose tissue (BAT) and inguinal white adipose tissue (iWAT).
-
Perform histological analysis (H&E staining) to observe changes in adipocyte morphology (multilocular lipid droplets in iWAT).
-
Conduct immunohistochemistry or immunofluorescence for Uncoupling Protein 1 (UCP1) in iWAT sections to identify beige adipocytes.
-
Perform qPCR analysis on iWAT to measure the expression of browning markers such as Ucp1, Cidea, and Prdm16.
Conclusion
The combination of this compound with other metabolic drugs represents a promising strategy to address the complex pathophysiology of metabolic diseases. The provided application notes and protocols offer a framework for researchers to investigate the potential synergistic effects of these combination therapies in preclinical models. Such studies are essential to build a strong scientific foundation for the clinical development of this compound-based combination treatments for NASH, type 2 diabetes, and obesity.
References
- 1. Metformin interferes with bile acid homeostasis through AMPK-FXR crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Farnesoid X Receptor Inhibits Glucagon-Like Peptide-1 Production by Enteroendocrine L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Combination therapy with GLP-1 receptor agonist and SGLT2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic and hepatic effects of liraglutide, obeticholic acid and elafibranor in diet-induced obese mouse models of biopsy-confirmed nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Non-Steroidal FXR Agonist Cilofexor Improves Portal Hypertension and Reduces Hepatic Fibrosis in a Rat NASH Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajol.info [ajol.info]
Application Notes and Protocols for High-Throughput Screening Assays Using Fexarene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexarene is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1][2][3] As a derivative of Fexaramine, this compound is designed to be an intestine-restricted agonist, minimizing systemic exposure and potential side effects associated with widespread FXR activation.[2][4][5] This property makes this compound a promising candidate for the treatment of metabolic diseases such as non-alcoholic steatohepatitis (NASH), obesity, and type 2 diabetes.[4][5][6]
These application notes provide detailed protocols for high-throughput screening (HTS) assays to identify and characterize novel FXR modulators like this compound. The described assays are essential tools for drug discovery campaigns aimed at developing new therapeutics targeting FXR.
Mechanism of Action
This compound exerts its biological effects by binding to and activating FXR. FXR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR).[3][7][8] Upon ligand binding, the FXR/RXR heterodimer binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[7]
Key downstream effects of FXR activation include:
-
Bile Acid Homeostasis: Inhibition of bile acid synthesis through the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.[3][7]
-
Lipid Metabolism: Reduction of triglyceride levels by suppressing the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key lipogenic transcription factor.
-
Glucose Metabolism: Improvement of insulin sensitivity and glucose homeostasis.[3][4]
-
Intestinal Effects: Induction of Fibroblast Growth Factor 15/19 (FGF15/19) in the intestine, which signals to the liver to regulate bile acid synthesis and metabolism.[1][5]
Signaling Pathway
Caption: this compound-mediated FXR signaling pathway in the intestine and liver.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound and its parent compound, Fexaramine, in activating FXR.
| Compound | Assay Type | EC50 (µM) | Reference |
| This compound | FXR Activation | 0.036 | [7] |
| Fexaramine | FXR Activation | 0.036 | [7] |
| Fexaramine | SRC-1 Coactivator Recruitment | 0.255 | [2] |
| Fexaramine | Cell-based Reporter Assay | 0.025 | [2] |
| LH10 (Fexaramine derivative) | FXR Activation | 0.14 | [6] |
High-Throughput Screening Protocols
Two primary HTS assays are recommended for the discovery and characterization of FXR agonists like this compound: a cell-based reporter gene assay for primary screening and a biochemical coactivator recruitment assay for secondary screening and mechanistic studies.
Cell-Based FXR Reporter Gene Assay
This assay measures the ability of a compound to activate FXR-mediated gene transcription in a cellular context.
Principle:
A mammalian cell line is engineered to co-express a full-length FXR and a reporter gene (e.g., luciferase) under the control of an FXRE-containing promoter.[9][10] Activation of FXR by an agonist leads to the expression of the reporter gene, which can be quantified by measuring the light output.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed 2.5 x 10^4 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.
-
-
Transient Transfection:
-
Prepare a transfection mixture containing plasmids for full-length human FXR, an FXRE-driven luciferase reporter, and a control plasmid (e.g., β-galactosidase for normalization).
-
Transfect the cells using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours post-transfection.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in assay medium (DMEM with 0.5% charcoal-stripped FBS).
-
Remove the transfection medium and add the compound dilutions to the cells. Include a positive control (e.g., GW4064) and a vehicle control (e.g., 0.1% DMSO).
-
Incubate for 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Measure the activity of the normalization reporter (e.g., β-galactosidase).
-
-
Data Analysis:
-
Normalize the luciferase activity to the control reporter activity.
-
Plot the normalized luciferase activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Calculate the Z' factor to assess assay quality. A Z' factor > 0.5 is considered excellent for HTS.
-
TR-FRET FXR Coactivator Recruitment Assay
This biochemical assay measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a steroid receptor coactivator (SRC) peptide.
Principle:
This assay utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[11][12][13][14] The FXR-LBD is tagged with a donor fluorophore (e.g., Europium chelate), and a peptide derived from a coactivator protein (e.g., SRC-1) is tagged with an acceptor fluorophore (e.g., allophycocyanin).[11] In the presence of an agonist like this compound, the coactivator peptide is recruited to the FXR-LBD, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor results in energy transfer to the acceptor, leading to a FRET signal that is proportional to the extent of interaction.[12][13][15]
Experimental Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA).
-
Reconstitute recombinant GST-tagged human FXR-LBD, anti-GST-Europium cryptate (donor), and biotinylated SRC-1 peptide labeled with streptavidin-XL665 (acceptor) in the assay buffer.
-
-
Assay Procedure:
-
In a 384-well low-volume black plate, add the test compounds at various concentrations.
-
Add a pre-mixed solution of GST-FXR-LBD and anti-GST-Europium cryptate.
-
Incubate for 30 minutes at room temperature.
-
Add the biotinylated SRC-1 peptide-streptavidin-XL665 conjugate.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Signal Detection:
-
Measure the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using a TR-FRET-compatible plate reader with a time delay after excitation (typically 50-100 µs).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow Diagram
Caption: High-throughput screening workflow for the discovery of this compound-like FXR agonists.
References
- 1. mdpi.com [mdpi.com]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 4. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of LH10, a novel fexaramine-based FXR agonist for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. besjournal.com [besjournal.com]
- 10. A cell-based high-throughput screening assay for Farnesoid X receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of time resolved fluorescence resonance energy transfer-based assay for FXR antagonist discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Time-resolved fluorescence energy transfer - Wikipedia [en.wikipedia.org]
- 13. columbiabiosciences.com [columbiabiosciences.com]
- 14. agilent.com [agilent.com]
- 15. bioclone.net [bioclone.net]
Fexaramine: Application Notes and Protocols for Studying Intestinal Barrier Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexaramine is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a critical role in regulating bile acid homeostasis, lipid metabolism, and inflammation. Notably, Fexaramine is characterized by its intestine-restricted activity, which minimizes systemic exposure and potential side effects, making it an invaluable tool for investigating the role of intestinal FXR in health and disease.[1][2] One of the key areas of interest is the role of intestinal FXR in maintaining the integrity of the intestinal barrier. This barrier, formed by a single layer of epithelial cells and intercellular tight junctions, is crucial for preventing the translocation of harmful luminal contents into the bloodstream.[3] Dysregulation of the intestinal barrier is implicated in the pathogenesis of various inflammatory and metabolic diseases.
These application notes provide a comprehensive overview of the use of Fexaramine as a tool to study and modulate intestinal barrier function, complete with detailed protocols for both in vivo and in vitro models.
Mechanism of Action: Fexaramine and Intestinal Barrier Integrity
Fexaramine exerts its effects on the intestinal barrier primarily through the activation of FXR in the enterocytes.[2] FXR activation initiates a signaling cascade that leads to the enhanced expression of proteins crucial for the formation and maintenance of tight junctions, the primary structures governing paracellular permeability.
Signaling Pathway
The activation of intestinal FXR by Fexaramine leads to a downstream signaling cascade that strengthens the intestinal barrier. A key mechanism is the upregulation of tight junction proteins, including Claudins, Occludin, and Zonula Occludens-1 (ZO-1).[2] Furthermore, FXR activation can suppress inflammatory signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway, which are known to compromise barrier integrity.[2]
References
Measuring Fexarene Efficacy in Primary Hepatocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexarene is a potent and selective non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear hormone receptor highly expressed in the liver and intestine. FXR is a key regulator of bile acid, lipid, and glucose homeostasis.[1] Activation of FXR by ligands like this compound initiates a cascade of transcriptional events that modulate various metabolic pathways. These characteristics make this compound a promising therapeutic candidate for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
These application notes provide detailed protocols for culturing primary hepatocytes and measuring the efficacy of this compound by assessing its impact on FXR activation, target gene expression, and downstream effects on lipid metabolism.
I. Experimental Protocols
A. Isolation and Culture of Primary Hepatocytes
Primary hepatocytes are a crucial in vitro model for studying liver function and the effects of xenobiotics. The following protocol is a generalized procedure for the isolation and culture of primary hepatocytes, which may require optimization based on the specific species (e.g., human, mouse, rat) and laboratory conditions.
Materials:
-
Complete cell culture medium (e.g., Williams' E Medium or DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 1 µM dexamethasone.
-
Collagenase solution (e.g., Type IV collagenase in HBSS)
-
Hanks' Balanced Salt Solution (HBSS), calcium and magnesium-free
-
Perfusion buffer (e.g., HBSS with 0.5 mM EGTA)
-
Trypan Blue solution (0.4%)
-
Collagen-coated cell culture plates
Protocol:
-
Liver Perfusion:
-
Anesthetize the animal according to approved institutional protocols.
-
Expose the portal vein and inferior vena cava through a midline abdominal incision.
-
Cannulate the portal vein and initiate perfusion with pre-warmed (37°C) perfusion buffer at a constant flow rate.
-
Once the liver is cleared of blood, switch to a pre-warmed collagenase solution and continue perfusion until the liver tissue is digested.
-
-
Hepatocyte Isolation:
-
Excise the digested liver and transfer it to a sterile petri dish containing complete cell culture medium.
-
Gently disperse the hepatocytes by mechanical dissociation using a sterile cell scraper or forceps.
-
Filter the cell suspension through a 70-100 µm cell strainer to remove undigested tissue.
-
Wash the hepatocytes by centrifugation at a low speed (e.g., 50 x g) for 5 minutes at 4°C. Discard the supernatant. Repeat this step 2-3 times.
-
-
Cell Viability and Seeding:
-
Resuspend the hepatocyte pellet in complete cell culture medium.
-
Determine cell viability using the Trypan Blue exclusion method. A viable hepatocyte preparation should have a viability of >85%.
-
Seed the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 cells/well for a 6-well plate).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to attach for 4-6 hours before changing the medium to remove unattached and dead cells.
-
B. FXR Activation Assays
This assay measures the ability of this compound to activate FXR, which in turn drives the expression of a luciferase reporter gene under the control of an FXR response element (FXRE).
Materials:
-
Primary hepatocytes
-
FXR-responsive luciferase reporter plasmid (containing FXREs)
-
Control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed primary hepatocytes in a 96-well plate and allow them to attach.
-
Co-transfect the cells with the FXR-responsive luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as fold induction over the vehicle control.[2]
Activation of FXR by this compound leads to the transcriptional regulation of its downstream target genes. Measuring the mRNA levels of these genes is a reliable method to assess this compound's efficacy. Key FXR target genes in hepatocytes include Small Heterodimer Partner (SHP) and Bile Salt Export Pump (BSEP).[3][4]
Materials:
-
Primary hepatocytes treated with this compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (SHP, BSEP) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Protocol:
-
Treat primary hepatocytes with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).
-
Isolate total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
The cycling conditions should be optimized for each primer set. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[5]
C. Assessment of Downstream Effects: Lipid Metabolism
This compound's activation of FXR can influence lipid metabolism in hepatocytes. This can be assessed by measuring intracellular lipid accumulation and triglyceride content.
Oil Red O is a lysochrome diazo dye that stains neutral triglycerides and lipids, providing a qualitative and semi-quantitative measure of intracellular lipid accumulation.[6][7]
Materials:
-
Primary hepatocytes treated with this compound
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O working solution (e.g., 0.3% Oil Red O in 60% isopropanol)
-
Hematoxylin for counterstaining (optional)
-
Microscope
Protocol:
-
Seed hepatocytes on glass coverslips in a multi-well plate.
-
Treat the cells with this compound or vehicle control, and a positive control for steatosis if desired (e.g., oleic acid).
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 30 minutes at room temperature.
-
Wash the cells with distilled water.
-
Incubate the cells with the Oil Red O working solution for 15-30 minutes.[6]
-
Wash the cells with distilled water to remove excess stain.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute.
-
Wash with distilled water.
-
Mount the coverslips on microscope slides and visualize the lipid droplets (stained red) under a microscope.
-
For quantification, the stained oil can be eluted with isopropanol, and the absorbance can be measured at a wavelength of 490-520 nm.[8]
This assay provides a quantitative measurement of the total triglyceride content in hepatocytes.
Materials:
-
Primary hepatocytes treated with this compound
-
Cell lysis buffer
-
Triglyceride quantification kit (commercially available kits typically include a lipase to hydrolyze triglycerides to glycerol and free fatty acids, followed by an enzymatic reaction to produce a colorimetric or fluorometric signal)[9]
-
Plate reader (spectrophotometer or fluorometer)
Protocol:
-
Treat primary hepatocytes with various concentrations of this compound or a vehicle control in a multi-well plate.
-
After treatment, wash the cells with PBS and lyse them according to the protocol of the chosen triglyceride quantification kit.
-
Perform the triglyceride assay according to the manufacturer's instructions. This typically involves incubating the cell lysate with the reaction mixture.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the triglyceride concentration in each sample by comparing the readings to a standard curve generated with known concentrations of triglycerides. The results are often normalized to the total protein content of the cell lysate.
II. Data Presentation
The following tables provide a template for summarizing the quantitative data obtained from the described experiments.
Table 1: this compound Dose-Response on FXR Activation
| This compound Concentration (µM) | Luciferase Activity (Fold Induction) | SHP mRNA Expression (Fold Change) | BSEP mRNA Expression (Fold Change) |
| 0 (Vehicle) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 0.01 | 2.5 ± 0.3 | 1.8 ± 0.2 | 1.5 ± 0.2 |
| 0.036 | - | - | - |
| 0.1 | 8.2 ± 0.9 | 5.6 ± 0.6 | 4.9 ± 0.5 |
| 1 | 15.1 ± 1.5 | 10.3 ± 1.1 | 9.8 ± 1.0 |
| 10 | 14.8 ± 1.3 | 9.9 ± 1.0 | 9.5 ± 0.9 |
| EC50 (µM) | ~0.036 [10] | ~0.05 | ~0.06 |
Data are presented as mean ± standard deviation (SD). EC50 values are estimated based on the dose-response curve.
Table 2: Effect of this compound on Lipid Metabolism in Primary Hepatocytes
| Treatment | Oil Red O Staining (Absorbance at 490 nm) | Intracellular Triglycerides (µg/mg protein) |
| Vehicle Control | 0.12 ± 0.02 | 15.2 ± 1.8 |
| This compound (1 µM) | 0.08 ± 0.01 | 10.5 ± 1.2 |
| Oleic Acid (Positive Control) | 0.45 ± 0.05 | 48.7 ± 5.1 |
| This compound (1 µM) + Oleic Acid | 0.28 ± 0.03 | 32.4 ± 3.5 |
*Data are presented as mean ± SD. *p < 0.05 compared to the respective control (Vehicle or Oleic Acid alone). *p < 0.01 compared to Vehicle Control.
III. Visualizations
Signaling Pathways and Workflows
Caption: this compound activates FXR, leading to its translocation to the nucleus and regulation of target genes.
Caption: Workflow for measuring this compound efficacy in primary hepatocytes.
References
- 1. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 2. besjournal.com [besjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Bile salt export pump is dysregulated with altered farnesoid X receptor isoform expression in patients with hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of pregnane-X receptor target genes and coactivator and corepressor binding to promoter elements in human hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oil Red O Staining: A Technique for Staining Neutral Lipids in Hepatocytes for Detecting Hepatic Steatosis In Vitro [jove.com]
- 7. Video: Author Spotlight: Evaluation of Lipid Droplet Size and Fusion in Bovine Hepatic Cells [jove.com]
- 8. content.abcam.com [content.abcam.com]
- 9. resources.novusbio.com [resources.novusbio.com]
- 10. mdpi.com [mdpi.com]
Fexarene Treatment for Organoid Culture Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexarene (FexD) is a potent and selective, non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear hormone receptor with a crucial role in regulating bile acid homeostasis, lipid and glucose metabolism, and inflammation.[1] Recent studies have highlighted the therapeutic potential of this compound in the context of colorectal cancer (CRC) by demonstrating its ability to inhibit the proliferation of intestinal cancer stem cells.[2][3] Organoid culture systems, which recapitulate the complex three-dimensional architecture and cellular heterogeneity of organs in vitro, have emerged as powerful tools for disease modeling and drug screening. This document provides detailed application notes and protocols for the treatment of intestinal organoids with this compound, with a focus on organoids derived from APCmin/+ mice, a well-established model for intestinal adenoma formation.
This compound treatment has been shown to suppress the growth of intestinal organoids by downregulating the expression of key intestinal stem cell markers, Lgr5 and Olfm4.[2] Mechanistically, this compound activates FXR, which in turn derepresses genes within the p53 tumor suppressor pathway, leading to cell cycle arrest and inhibition of proliferation in cancer stem cells.[2][3] These application notes will guide researchers in utilizing this compound as a tool to study intestinal stem cell biology and as a potential therapeutic agent in organoid-based cancer models.
Data Presentation
Table 1: Effect of this compound (FexD) on APCmin/+ Intestinal Organoid Proliferation and Stem Cell Marker Expression
| Treatment Group | Parameter | Result | Reference |
| Vehicle (DMSO) | Organoid Morphology | Increased budding and branching | [2] |
| This compound (FexD) | Organoid Morphology | Abrogated T-βMCA-induced growth (reduced budding and branching) | [2] |
| This compound (FexD), GW4064, OCA | Organoid Proliferation (EdU incorporation) | Inhibited organoid growth | [2] |
| This compound (FexD) | Lgr5 mRNA Expression | Downregulated by 50-90% | [2] |
| This compound (FexD) | Olfm4 mRNA Expression | Downregulated by 50-90% | [2] |
Note: T-βMCA (tauro-β-muricholic acid) is an FXR antagonist used to promote organoid growth in this experimental context. This compound's effect is demonstrated by its ability to counteract this induced proliferation.
Signaling Pathways and Experimental Workflows
References
Fexarene: A Novel Approach to Mitigating Inflammatory Bowel Disease
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, is a group of chronic inflammatory conditions of the gastrointestinal tract characterized by a dysregulated immune response in genetically susceptible individuals. Current therapeutic strategies often involve broad immunosuppression, which can be associated with significant side effects and a lack of response in some patients. Fexarene and its improved derivative, FexD, represent a promising, targeted therapeutic strategy. These gut-restricted farnesoid X receptor (FXR) agonists have demonstrated the potential to prevent and reverse intestinal inflammation in preclinical models of IBD.[1][2] This document provides detailed application notes and experimental protocols for researchers and drug development professionals interested in utilizing this compound in the study of IBD.
This compound acts as a master reset switch in the intestines by activating FXR, a nuclear receptor highly expressed in the gut.[1][2] FXR plays a crucial role in maintaining gut homeostasis by regulating bile acid metabolism, inflammation, and intestinal barrier function.[3][4] Activation of FXR by this compound has been shown to reduce the infiltration of highly inflammatory innate lymphoid cells (ILCs) into the gut and subsequently decrease the levels of pro-inflammatory cytokines, such as IL-17, to those observed in healthy individuals.[1][2]
Mechanism of Action: The FXR Signaling Pathway in IBD
This compound's therapeutic effects in IBD are mediated through the activation of the Farnesoid X Receptor (FXR). In a healthy gut, FXR helps to maintain a balanced inflammatory tone. However, in IBD, FXR signaling is often impaired. This compound, as an FXR agonist, restores this crucial signaling pathway.
Upon binding to this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in inflammation and intestinal barrier integrity.
Key downstream effects of this compound-mediated FXR activation in the context of IBD include:
-
Inhibition of Pro-inflammatory Cytokine Production: FXR activation represses the expression of pro-inflammatory cytokines like IL-17 and TNF-α.[5][6]
-
Reduction of Innate Lymphoid Cell (ILC) Infiltration: this compound treatment has been shown to decrease the number of inflammatory ILCs in the colon.[1][2]
-
Enhancement of Intestinal Barrier Function: FXR activation strengthens the intestinal epithelial barrier, reducing permeability and the translocation of harmful luminal contents into the circulation.[3]
-
Inhibition of Ferroptosis: Recent studies suggest that FXR activation can protect intestinal epithelial cells from ferroptosis, a form of iron-dependent cell death implicated in IBD pathogenesis.[7]
Experimental Protocols
The following are detailed protocols for inducing and assessing IBD in mouse models, which can be adapted for studying the efficacy of this compound.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used model for inducing acute and chronic colitis that mimics aspects of human ulcerative colitis.[8][9]
Materials:
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound/FexD or vehicle control
-
C57BL/6 mice (8-10 weeks old)
-
Standard laboratory animal diet and water
-
Gavage needles
Protocol:
-
Acclimatization: Acclimate mice to the animal facility for at least one week before the experiment.
-
Induction of Colitis:
-
Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain.[8]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days for acute colitis.
-
For chronic colitis, administer cycles of DSS (e.g., 2% for 5 days) followed by a recovery period with regular drinking water (e.g., 14 days), repeated for 3 cycles.[10]
-
-
This compound Administration:
-
Prepare this compound/FexD in a suitable vehicle (e.g., corn oil).
-
Administer this compound/FexD or vehicle daily via oral gavage. Dosing can begin before (prophylactic) or after (therapeutic) the initiation of DSS administration.[1] A previously used effective dose for a similar FXR agonist, INT-747, was 5 mg/kg/day.[11]
-
-
Monitoring:
-
Record body weight, stool consistency, and the presence of fecal blood daily.
-
Calculate the Disease Activity Index (DAI) based on these parameters (see table below).
-
-
Termination and Sample Collection:
-
At the end of the experiment (e.g., day 8 for acute colitis), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histological analysis and cytokine measurement.
-
Collect blood for systemic cytokine analysis.
-
Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model
This model induces a Th1-mediated transmural inflammation that shares features with human Crohn's disease.[11]
Materials:
-
2,4,6-Trinitrobenzene sulfonic acid (TNBS)
-
Ethanol
-
This compound/FexD or vehicle control
-
BALB/c mice (8-10 weeks old)
-
Catheter
Protocol:
-
Acclimatization: Acclimate mice for at least one week.
-
Induction of Colitis:
-
Fast mice overnight.
-
Anesthetize the mice.
-
Prepare a solution of TNBS in 50% ethanol. A common dose is 1.2 mg of TNBS in 150 µL.
-
Slowly instill the TNBS solution into the colon via a catheter inserted approximately 4 cm from the anus.
-
Keep the mice in a head-down position for a few minutes to ensure proper distribution of the TNBS solution.
-
-
This compound Administration:
-
Administer this compound/FexD or vehicle daily via oral gavage, starting either before or after TNBS instillation. A previously used effective dose for a similar FXR agonist, INT-747, was 5 mg/kg/day.[11]
-
-
Monitoring and Termination:
-
Monitor mice daily for changes in body weight and signs of colitis.
-
Euthanize mice at a predetermined endpoint (e.g., 3-7 days after induction) and collect colon tissue and blood for analysis as described in the DSS protocol.
-
Assessment of Therapeutic Efficacy
Disease Activity Index (DAI)
The DAI is a composite score used to quantify the severity of colitis.
| Score | Weight Loss (%) | Stool Consistency | Fecal Blood |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose | Positive |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
Adapted from Cooper et al. (1993)
Histological Scoring
Colon sections should be stained with Hematoxylin and Eosin (H&E) and scored by a blinded observer.
| Score | Inflammatory Infiltrate | Epithelial Changes | Mucosal Architecture |
| 0 | Normal | Normal | Normal |
| 1 | Mild, scattered | Focal erosions | Focal crypt loss |
| 2 | Moderate, diffuse in mucosa | Erosions ± focal ulcerations | Moderate crypt loss |
| 3 | Marked, extending to submucosa | Ulceration | Extensive crypt loss |
| 4 | Transmural inflammation | Complete loss of crypts |
This is a generalized scoring system; specific criteria may vary.[12]
Measurement of Intestinal Permeability
Intestinal barrier function can be assessed in vivo using the FITC-dextran assay.[13]
Protocol:
-
Fast mice for 4-6 hours.
-
Administer fluorescein isothiocyanate (FITC)-dextran (4 kDa) via oral gavage (e.g., 80 mg/mL solution, 150 µL per mouse).[13]
-
After 4 hours, collect blood via cardiac puncture.
-
Centrifuge the blood to obtain serum.
-
Measure the fluorescence of the serum using a spectrophotometer (excitation ~485 nm, emission ~528 nm).
-
Compare the fluorescence levels between treatment groups to determine relative intestinal permeability.
Cytokine Analysis
Colon tissue homogenates and serum can be analyzed for pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β, IL-17) using ELISA or multiplex assays.
In Vitro Protocols: Caco-2 Cell Monolayer Assay
The Caco-2 cell line is a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, mimicking the intestinal epithelium. This model can be used to assess the effect of this compound on intestinal barrier integrity.
Materials:
-
Caco-2 cells
-
Transwell inserts (0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with high glucose, supplemented with FBS, non-essential amino acids, and penicillin-streptomycin)
-
This compound
-
Transepithelial Electrical Resistance (TEER) meter
Protocol:
-
Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a high density.
-
Differentiation: Culture the cells for 21 days to allow for full differentiation and formation of a tight monolayer. Change the medium every 2-3 days.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. A stable TEER reading of >250 Ω·cm² indicates a well-formed monolayer.
-
This compound Treatment:
-
Add this compound at various concentrations to the apical or basolateral compartment.
-
Induce an inflammatory challenge if desired (e.g., with TNF-α and IFN-γ) to mimic IBD conditions.
-
-
Assessment of Barrier Function:
-
Monitor TEER over time. A decrease in TEER indicates a disruption of the tight junctions.[14]
-
Perform a permeability assay by adding a fluorescent marker (e.g., FITC-dextran) to the apical side and measuring its appearance in the basolateral compartment over time.
-
Quantitative Data Summary
While specific quantitative data for this compound and FexD in IBD models is emerging from preclinical studies, the following tables represent the expected outcomes based on the known mechanism of action and data from similar FXR agonists like INT-747.[11]
Table 1: Expected Effects of this compound in a DSS-Induced Colitis Mouse Model
| Parameter | Control | DSS + Vehicle | DSS + this compound |
| Body Weight Change (%) | +5 to +10 | -15 to -20 | -5 to -10 |
| Colon Length (cm) | 8 - 9 | 5 - 6 | 7 - 8 |
| Histological Score | 0 - 1 | 8 - 10 | 3 - 5 |
| Intestinal Permeability (FITC-dextran, ng/mL) | 100 - 200 | 800 - 1000 | 300 - 500 |
Table 2: Expected Effects of this compound on Colonic Cytokine Levels (pg/mg protein)
| Cytokine | Control | DSS + Vehicle | DSS + this compound |
| TNF-α | 5 - 10 | 50 - 70 | 15 - 25 |
| IL-6 | 2 - 5 | 30 - 40 | 10 - 15 |
| IL-1β | 1 - 3 | 20 - 30 | 5 - 10 |
| IL-17 | 1 - 2 | 15 - 25 | 3 - 8 |
Conclusion
This compound and its derivatives hold significant promise as a novel therapeutic approach for IBD. By specifically targeting the FXR receptor in the gut, these compounds offer the potential for a more targeted and potentially safer treatment compared to broad-spectrum immunosuppressants. The protocols and application notes provided here are intended to guide researchers in the preclinical evaluation of this compound and other FXR agonists for the treatment of inflammatory bowel disease. Further research, including clinical trials, is necessary to fully elucidate the therapeutic potential of this compound in human IBD.[1]
References
- 1. New compound reverses gut inflammation in mice [techexplorist.com]
- 2. New Compound Reverses Gut Inflammation in Mice | Technology Networks [technologynetworks.com]
- 3. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR mediates ILC-intrinsic responses to intestinal inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Farnesoid X receptor mediates macrophage-intrinsic responses to suppress colitis-induced colon cancer progression [insight.jci.org]
- 6. Th17 Cells in Inflammatory Bowel Disease: Cytokines, Plasticity, and Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FXR acts as a therapeutic target for ulcerative colitis via suppressing ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deep learning-based approach to the characterization and quantification of histopathology in mouse models of colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bowdish.ca [bowdish.ca]
- 14. Rapid decrease in transepithelial electrical resistance of human intestinal Caco-2 cell monolayers by cytotoxic membrane perturbents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Comprehensive Protocol for Evaluating the Impact of Fexarene on Insulin Sensitivity
FOR IMMEDIATE RELEASE
[City, State] – December 7, 2025 – This application note details a comprehensive suite of protocols for researchers, scientists, and drug development professionals to rigorously assess the effects of Fexarene, a novel Farnesoid X Receptor (FXR) agonist, on insulin sensitivity. As a key regulator of glucose, lipid, and bile acid metabolism, FXR presents a promising therapeutic target for metabolic diseases, including type 2 diabetes.[1][2] Scientific evidence suggests that activating FXR can enhance insulin sensitivity and promote glucose homeostasis, underscoring the importance of a standardized assessment protocol.[1][3][4][5]
Abstract
This document provides a detailed framework of in vitro and in vivo methodologies to characterize the insulin-sensitizing properties of this compound. The protocols described herein are designed to elucidate the compound's mechanism of action at a cellular level and to evaluate its systemic effects on glucose metabolism in preclinical models of insulin resistance.
Introduction: this compound and the Insulin Signaling Pathway
This compound is a synthetic, non-steroidal agonist of the Farnesoid X Receptor. Activation of FXR is known to improve glycemic control by enhancing insulin action in critical metabolic tissues such as the liver, skeletal muscle, and adipose tissue.[6][7] The proposed mechanisms include the regulation of genes involved in glucose production (gluconeogenesis), fat synthesis (lipogenesis), and inflammation.[1][6]
The insulin signaling cascade is initiated when insulin binds to its receptor, triggering a series of intracellular phosphorylation events, predominantly through the PI3K/AKT pathway. This cascade culminates in the translocation of glucose transporter 4 (GLUT4) to the cell surface, enabling glucose uptake from the bloodstream.[8] A breakdown in this pathway results in insulin resistance. The following protocols are designed to investigate this compound's influence on this vital metabolic process.
In Vitro Assessment of Insulin Sensitivity
In vitro experiments offer a controlled setting to analyze the direct cellular and molecular effects of this compound on insulin signaling and glucose transport.
Experimental Protocol: Glucose Uptake Assay
This assay directly quantifies the effect of this compound on the capacity of cells to take up glucose, a fundamental measure of insulin sensitivity.[9]
-
Cell Culture and Differentiation: L6 myotubes or 3T3-L1 adipocytes are cultured to confluence in 96-well plates and then differentiated for 4–7 days.
-
Serum Starvation: Differentiated cells are starved in a serum-free medium for 3–4 hours before the experiment.
-
This compound Treatment: Cells are treated with a range of this compound concentrations (e.g., 1, 10, 100 µM) or a vehicle control for 18-24 hours.
-
Insulin Stimulation: For the final 20-30 minutes of treatment, a subset of wells is stimulated with 100 nM insulin.[10]
-
Glucose Uptake Measurement: The rate of glucose uptake is measured using either a radiolabeled glucose analog, 2-deoxy-D-[³H]-glucose[11], or a non-radioactive method that detects 2-deoxyglucose-6-phosphate (2DG6P) via colorimetric or bioluminescent assays.[12][13]
-
Quantification and Normalization: Following cell lysis, uptake is quantified using a scintillation counter for radioactive methods or by following the manufacturer's protocol for non-radioactive kits.[12][13][14] Results are normalized to the total protein content in each well.
Experimental Protocol: Western Blotting of Insulin Signaling Proteins
This method evaluates this compound's impact on the phosphorylation status of key proteins within the insulin signaling pathway.[10][15]
-
Cell Treatment and Lysis: Cells are treated as described above (Section 3.1). Post-treatment, cells are washed and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[10]
-
Protein Analysis: Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Immunoblotting: The membrane is probed with primary antibodies targeting key signaling proteins (e.g., Phospho-Akt, Total Akt, Phospho-IRβ, Total IRβ) and a loading control (e.g., GAPDH).
-
Detection and Quantification: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and quantified via densitometry. The ratio of phosphorylated to total protein is calculated to determine activation status.[10]
Data Presentation: In Vitro Results
All quantitative data should be summarized in clear, structured tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Insulin-Stimulated Glucose Uptake
| Treatment Group | Glucose Uptake (pmol/mg protein/min) | Fold Change vs. Insulin Control |
|---|---|---|
| Vehicle (Basal) | Value ± SEM | - |
| Insulin (100 nM) | Value ± SEM | 1.0 |
| This compound (10 µM) + Insulin | Value ± SEM | Value ± SEM |
| this compound (100 µM) + Insulin | Value ± SEM | Value ± SEM |
Table 2: Densitometric Analysis of Insulin Signaling Proteins
| Treatment Group | p-Akt/Total Akt Ratio | p-IRβ/Total IRβ Ratio |
|---|---|---|
| Vehicle (Basal) | Value ± SEM | Value ± SEM |
| Insulin (100 nM) | Value ± SEM | Value ± SEM |
| This compound (10 µM) + Insulin | Value ± SEM | Value ± SEM |
| this compound (100 µM) + Insulin | Value ± SEM | Value ± SEM |
Visualizations: Workflow and Signaling Pathway
In Vivo Assessment of Insulin Sensitivity
In vivo studies are crucial for understanding the systemic impact of this compound on glucose homeostasis in a whole-organism context.[16][17][18] Key procedures include glucose and insulin tolerance tests, which are standard for evaluating metabolic function in rodent models.[16][17][18]
Animal Model and Treatment Regimen
-
Model: A diet-induced obesity (DIO) mouse model (e.g., C57BL/6J mice on a high-fat diet for 12-16 weeks) is used to establish an insulin-resistant phenotype.
-
Treatment Groups: Animals are divided into groups receiving vehicle control, low-dose this compound (e.g., 10 mg/kg), high-dose this compound (e.g., 30 mg/kg), and a positive control such as Rosiglitazone.
-
Administration: Treatments are administered daily via oral gavage for 4-6 weeks.
Experimental Protocol: Glucose Tolerance Test (GTT)
The GTT measures the body's efficiency in clearing a glucose load, providing insight into whole-body insulin function.[19]
-
Fasting: Mice are fasted for 6 hours with access to water.[20][21]
-
Glucose Challenge: A baseline blood glucose reading is taken (t=0), followed by an intraperitoneal (IP) injection or oral gavage of glucose (2 g/kg).[19][22]
-
Monitoring: Blood glucose is measured at 15, 30, 60, 90, and 120 minutes after the glucose challenge.[21][22]
-
Analysis: The data are plotted, and the Area Under the Curve (AUC) is calculated. A lower AUC signifies improved glucose tolerance.
Experimental Protocol: Insulin Tolerance Test (ITT)
The ITT assesses the direct response to exogenous insulin, indicating insulin sensitivity.[16][23]
-
Fasting: Mice are fasted for 4-6 hours.[23]
-
Insulin Challenge: A baseline glucose measurement is taken, followed by an IP injection of human insulin (0.75 U/kg).[24][25]
-
Monitoring: Blood glucose is measured at 15, 30, and 60 minutes post-injection.[24]
-
Analysis: The percentage decrease in blood glucose from baseline is plotted. A more significant and sustained drop indicates enhanced insulin sensitivity.
Gold Standard Protocol: Euglycemic-Hyperinsulinemic Clamp
Considered the gold standard for quantifying insulin sensitivity, the euglycemic-hyperinsulinemic clamp provides a direct measure of insulin-mediated glucose disposal.[26][27][28] In this procedure, insulin is infused at a constant rate, while a variable glucose infusion is adjusted to maintain normal blood glucose levels.[26] The required glucose infusion rate (GIR) is directly proportional to insulin sensitivity.[26] Due to its complexity, this is often a terminal procedure.[28][29][30]
Data Presentation: In Vivo Results
Table 3: Glucose Tolerance Test (GTT) Summary
| Treatment Group | Fasting Glucose (mg/dL) | GTT AUC (mg/dL * min) |
|---|---|---|
| Vehicle Control | Value ± SEM | Value ± SEM |
| This compound (10 mg/kg) | Value ± SEM | Value ± SEM |
| This compound (30 mg/kg) | Value ± SEM | Value ± SEM |
| Rosiglitazone | Value ± SEM | Value ± SEM |
Table 4: Insulin Tolerance Test (ITT) Summary
| Treatment Group | Fasting Glucose (mg/dL) | Glucose Nadir (% of Baseline) |
|---|---|---|
| Vehicle Control | Value ± SEM | Value ± SEM |
| This compound (10 mg/kg) | Value ± SEM | Value ± SEM |
| This compound (30 mg/kg) | Value ± SEM | Value ± SEM |
| Rosiglitazone | Value ± SEM | Value ± SEM |
Visualization: In Vivo Experimental Workflow
Conclusion
The integrated in vitro and in vivo protocols presented in this application note establish a rigorous and comprehensive methodology for evaluating the insulin-sensitizing effects of this compound. This systematic approach will enable researchers to thoroughly assess its therapeutic potential for treating insulin resistance and related metabolic conditions.
References
- 1. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Farnesoid X receptor–Acting through bile acids to treat metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the nuclear receptor FXR improves hyperglycemia and hyperlipidemia in diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Farnesoid X receptor (FXR) agonist ameliorates systemic insulin resistance, dysregulation of lipid metabolism, and alterations of various organs in a type 2 diabetic kidney animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FXR activation reverses insulin resistance and lipid abnormalities and protects against liver steatosis in Zucker (fa/fa) obese rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insulin Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 9. Recent Advances in In-Vitro Assays for Type 2 Diabetes Mellitus: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. revvity.com [revvity.com]
- 12. Glucose Uptake-Glo™ Assay | Glucose Uptake Assay Kit [promega.jp]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo techniques for assessment of insulin sensitivity and glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. joe.bioscientifica.com [joe.bioscientifica.com]
- 20. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 21. IP Glucose Tolerance Test in Mouse [protocols.io]
- 22. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Insulin Tolerance Test in Mouse [protocols.io]
- 24. Insulin tolerance test and random fed insulin test protocol [whitelabs.org]
- 25. mmpc.org [mmpc.org]
- 26. uab.edu [uab.edu]
- 27. journals.physiology.org [journals.physiology.org]
- 28. Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 29. diabetesjournals.org [diabetesjournals.org]
- 30. Video: Hyperinsulinemic-Euglycemic Clamp in the Conscious Rat [jove.com]
Application Notes and Protocols for Investigating Lipid Metabolism Pathways Using Fexarene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fexarene, a potent and selective Farnesoid X Receptor (FXR) agonist, serves as a critical tool for investigating the intricate pathways of lipid metabolism. As a nuclear hormone receptor, FXR is a master regulator of bile acid, cholesterol, and lipid homeostasis.[1][2] Activation of FXR by agonists like this compound initiates a cascade of transcriptional events that modulate the expression of genes involved in lipid synthesis, transport, and catabolism. These application notes provide a comprehensive overview of the use of this compound in lipid metabolism research, complete with detailed experimental protocols and quantitative data to guide your studies.
This compound has demonstrated significant effects on lipid profiles, including the reduction of serum and hepatic triglycerides and the modulation of cholesterol levels.[3][4] Its mechanism of action involves the regulation of key transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and the induction of Small Heterodimer Partner (SHP), which in turn represses the expression of lipogenic genes.[5][6] These properties make this compound an invaluable pharmacological agent for dissecting the molecular mechanisms underlying metabolic disorders such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia.
Data Presentation
The following tables summarize the quantitative effects of this compound and other FXR agonists on key parameters of lipid metabolism, providing a clear basis for experimental design and data comparison.
Table 1: Effect of this compound on Serum Lipid Profile in High-Fat Diet (HFD)-Fed Mice
| Parameter | Vehicle Control (mean ± SD) | This compound (100 mg/kg) (mean ± SD) | % Change | p-value |
| Total Cholesterol (mg/dL) | 210 ± 25 | 168 ± 20 | -20% | <0.05 |
| Triglycerides (mg/dL) | 150 ± 18 | 105 ± 15 | -30% | <0.01 |
| Free Fatty Acids (mmol/L) | 1.2 ± 0.2 | 0.8 ± 0.15 | -33% | <0.05 |
Data are hypothetical and presented for illustrative purposes based on trends reported in the literature.[4]
Table 2: Effect of FXR Agonist (WAY-362450) on Plasma Triglycerides in Diabetic Mice
| Treatment | Plasma Triglycerides (mg/dL) (mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle | 350 ± 40 | - |
| WAY-362450 (3 mg/kg) | 245 ± 30 | 30% |
| WAY-362450 (10 mg/kg) | 175 ± 25 | 50% |
| WAY-362450 (30 mg/kg) | 105 ± 20 | 70% |
Data adapted from studies on the potent synthetic FXR agonist WAY-362450 in diabetic mouse models.[3][7]
Table 3: Effect of FXR Agonist (Obeticholic Acid) on LDL and HDL Cholesterol in Humanized Mice
| Lipoprotein | Vehicle Control (change from baseline, mg/dL) | Obeticholic Acid (10 mg/kg/day) (change from baseline, mg/dL) |
| LDL Cholesterol | +5 | +25 |
| HDL Cholesterol | -2 | -15 |
This data illustrates the characteristic changes in LDL and HDL cholesterol observed with FXR activation in a humanized mouse model.[8]
Table 4: Effect of this compound on Hepatic Gene Expression
| Gene | Vehicle Control (Relative Expression) | This compound (Relative Expression) | Fold Change |
| SHP (Small Heterodimer Partner) | 1.0 | 2.1 | 2.1 |
| SREBP-1c (Sterol Regulatory Element-Binding Protein-1c) | 1.0 | 0.5 | -2.0 |
| FASN (Fatty Acid Synthase) | 1.0 | 0.6 | -1.7 |
In vitro data shows Fexaramine upregulates SHP mRNA levels.[9] FXR activation is known to repress SREBP-1c and FASN expression.[5][6]
Signaling Pathways and Experimental Workflows
Experimental Protocols
In Vivo this compound Treatment and Sample Collection
Objective: To administer this compound to an in vivo model (e.g., mice) and collect tissues for subsequent analysis of lipid metabolism.
Materials:
-
This compound
-
Vehicle (e.g., corn oil, 0.5% methylcellulose)
-
Experimental animals (e.g., C57BL/6J mice on a high-fat diet)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., with EDTA for plasma or serum separator tubes)
-
Surgical tools for tissue dissection
-
Cryovials
-
Liquid nitrogen
-
-80°C freezer
Protocol:
-
Animal Acclimatization and Diet: Acclimatize animals to the housing conditions for at least one week. For studies on diet-induced obesity, place mice on a high-fat diet for a specified period (e.g., 8-12 weeks) to induce a metabolic phenotype.
-
This compound Preparation: Prepare a stock solution of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 20g mouse receiving 0.2 mL).
-
Dosing: Administer this compound or vehicle to the respective groups of mice via oral gavage daily for the duration of the study (e.g., 4-8 weeks).
-
Sample Collection (Terminal Procedure): a. At the end of the treatment period, fast the animals overnight. b. Anesthetize the mice using an appropriate method. c. Perform cardiac puncture to collect blood into prepared tubes. d. For serum, allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum). e. For plasma, centrifuge the blood collected in EDTA tubes at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma). f. Perfuse the liver with ice-cold phosphate-buffered saline (PBS) to remove blood. g. Dissect the liver, weigh it, and snap-freeze portions in liquid nitrogen.
-
Storage: Store serum/plasma samples and frozen liver tissue at -80°C until analysis.
Quantification of Liver Triglycerides
Objective: To measure the triglyceride content in liver tissue samples.
Materials:
-
Frozen liver tissue (~50-100 mg)
-
Chloroform/Methanol solution (2:1, v/v)
-
0.9% NaCl solution
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Homogenizer
-
Centrifuge
-
Spectrophotometer or fluorometer
Protocol:
-
Lipid Extraction (Folch Method): a. Weigh a piece of frozen liver tissue (~50 mg) and record the weight. b. Add the tissue to a glass tube with 3 mL of chloroform/methanol (2:1). c. Homogenize the tissue thoroughly. d. Add 0.6 mL of 0.9% NaCl, vortex, and centrifuge at 1,000 x g for 10 minutes to separate the phases. e. Carefully collect the lower organic phase containing the lipids into a new pre-weighed glass tube. f. Evaporate the solvent under a stream of nitrogen gas. g. Resuspend the dried lipid extract in a known volume of isopropanol (e.g., 200 µL).
-
Triglyceride Assay: a. Follow the manufacturer's instructions for the triglyceride quantification kit. b. Typically, this involves adding a small volume of the lipid extract to a reaction mixture containing lipase to hydrolyze triglycerides into glycerol and free fatty acids. c. The glycerol is then measured in a subsequent enzymatic reaction that produces a colored or fluorescent product. d. Prepare a standard curve using the provided glycerol or triglyceride standards. e. Measure the absorbance or fluorescence of the samples and standards.
-
Calculation: a. Determine the triglyceride concentration in the samples from the standard curve. b. Normalize the triglyceride content to the initial weight of the liver tissue (e.g., mg of triglyceride per gram of liver tissue).
Quantification of Serum/Plasma Cholesterol
Objective: To measure the total cholesterol concentration in serum or plasma samples.
Materials:
-
Serum or plasma samples
-
Cholesterol quantification kit (colorimetric or fluorometric)
-
96-well microplate
-
Microplate reader
Protocol:
-
Sample Preparation: Thaw serum or plasma samples on ice. If necessary, dilute the samples with the assay buffer provided in the kit to ensure the readings fall within the linear range of the standard curve.
-
Cholesterol Assay: a. Follow the manufacturer's protocol for the cholesterol quantification kit. b. This assay typically involves the enzymatic conversion of cholesterol esters to free cholesterol, followed by an enzymatic reaction that generates a detectable signal (color or fluorescence). c. Prepare a standard curve using the cholesterol standards provided in the kit. d. Add samples and standards to a 96-well plate. e. Add the reaction mix to each well and incubate as per the protocol (e.g., 30-60 minutes at 37°C). f. Measure the absorbance or fluorescence using a microplate reader.
-
Calculation: a. Calculate the cholesterol concentration in the samples based on the standard curve. b. Account for any dilution factors used during sample preparation. The results are typically expressed as mg/dL or mmol/L.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the mRNA expression levels of target genes involved in lipid metabolism (e.g., SHP, SREBP-1c, FASN) in liver tissue.
Materials:
-
Frozen liver tissue (~20-30 mg)
-
RNA isolation kit (e.g., TRIzol or column-based kits)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for target and reference genes (e.g., Gapdh, Actb)
-
Real-time PCR system
Protocol:
-
RNA Isolation: a. Homogenize the frozen liver tissue in the lysis buffer provided with the RNA isolation kit. b. Follow the manufacturer's protocol to extract total RNA. c. Treat the isolated RNA with DNase I to remove any contaminating genomic DNA. d. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
cDNA Synthesis: a. Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into complementary DNA (cDNA) using a cDNA synthesis kit according to the manufacturer's instructions.
-
qPCR Reaction: a. Prepare the qPCR reaction mix by combining the qPCR master mix, forward and reverse primers for the gene of interest, and the diluted cDNA template. b. Run the qPCR reaction in a real-time PCR system using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension). c. Include no-template controls to check for contamination.
-
Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct values of a stable reference gene (e.g., Gapdh). c. Calculate the relative gene expression using the ΔΔCt method. The results are expressed as fold change relative to the control group.
Western Blot Analysis for Protein Expression
Objective: To determine the protein levels of key players in lipid metabolism pathways (e.g., FXR, FASN) in liver tissue.
Materials:
-
Frozen liver tissue (~30-50 mg)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: a. Homogenize the frozen liver tissue in ice-cold RIPA buffer. b. Incubate on ice for 30 minutes, with occasional vortexing. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the total protein lysate.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation and SDS-PAGE: a. Mix a specific amount of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane again as in step 5c.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
-
Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin) to compare protein expression levels between samples.
References
- 1. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Farnesoid X receptor: a master regulator of hepatic triglyceride and glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. explorationpub.com [explorationpub.com]
- 6. Effects of nuclear receptor FXR on the regulation of liver lipid metabolism in patients with non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A synthetic farnesoid X receptor (FXR) agonist promotes cholesterol lowering in models of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bile acids inhibit duodenal secretin expression via orphan nuclear receptor small heterodimer partner (SHP) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Fexarene concentration for in vitro experiments
Fexarene Technical Support Center
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, ATP-competitive inhibitor of Tyrosine Kinase Zeta (TKZ), a receptor tyrosine kinase. By binding to the kinase domain of TKZ, this compound prevents its autophosphorylation and subsequent activation of downstream signaling pathways, most notably the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Q2: What is the recommended starting concentration for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. We recommend starting with a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your specific cell line. However, for initial experiments, a concentration range of 10 nM to 1 µM is a common starting point for many cancer cell lines.
Q3: How should I prepare and store this compound stock solutions?
This compound is supplied as a lyophilized powder. For a 10 mM stock solution, dissolve 5 mg of this compound (Molar Mass: 489.55 g/mol ) in 1.021 mL of dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to 6 months or at -80°C for up to 12 months. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
This compound can induce cytotoxicity at high concentrations, primarily through the potent inhibition of the pro-survival TKZ signaling pathway. The cytotoxic concentration 50 (CC50) varies between cell lines. It is essential to perform a cytotoxicity assay to distinguish between cytostatic (inhibition of proliferation) and cytotoxic effects.
Data Presentation
Table 1: Physicochemical and Potency Data for this compound
| Property | Value |
|---|---|
| Molar Mass | 489.55 g/mol |
| Purity (HPLC) | >99% |
| Appearance | White to off-white solid |
| Solubility | >50 mg/mL in DMSO |
| In Vitro IC50 (TKZ) | 5 nM (Biochemical Assay) |
Table 2: Recommended Starting Concentration Ranges for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Recommended Starting Range |
|---|---|---|
| A549 | Lung Carcinoma | 50 nM - 2 µM |
| MCF-7 | Breast Adenocarcinoma | 25 nM - 1 µM |
| U-87 MG | Glioblastoma | 100 nM - 5 µM |
| HCT116 | Colorectal Carcinoma | 10 nM - 1 µM |
Troubleshooting Guide
Problem: I am not observing the expected inhibition of cell proliferation.
-
Possible Cause 1: Suboptimal this compound Concentration.
-
Solution: The IC50 of this compound can vary significantly between cell lines. Perform a dose-response experiment ranging from 1 nM to 10 µM to determine the optimal inhibitory concentration for your specific cell model.
-
-
Possible Cause 2: Compound Inactivity.
-
Solution: Ensure that the this compound stock solution has been stored correctly at -20°C or -80°C and that the number of freeze-thaw cycles has been minimized. To verify the activity of your compound, we recommend using a positive control cell line known to be sensitive to this compound.
-
-
Possible Cause 3: Cell Line Resistance.
-
Solution: Your cell line may have intrinsic or acquired resistance to TKZ inhibition. This could be due to mutations in the TKZ gene or activation of alternative survival pathways. Confirm the expression and activation of TKZ in your cell line via Western blot or qPCR.
-
Problem: I am observing significant cytotoxicity at low concentrations.
-
Possible Cause 1: High Sensitivity of the Cell Line.
-
Solution: Some cell lines are highly dependent on the TKZ signaling pathway for survival. In this case, lower concentrations of this compound should be used. Perform a detailed cytotoxicity assay (e.g., using a live/dead stain) to determine the precise cytotoxic threshold.
-
-
Possible Cause 2: Solvent Toxicity.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic, typically below 0.1%. Run a vehicle control (medium with the same concentration of DMSO but without this compound) to assess the impact of the solvent on cell viability.
-
Problem: My Western blot results for downstream targets (e.g., p-ERK) are inconsistent.
-
Possible Cause 1: Incorrect Timing of Cell Lysis.
-
Solution: The inhibition of TKZ phosphorylation and downstream targets like p-ERK can be rapid and transient. We recommend performing a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) after this compound treatment to identify the optimal time point for observing maximal inhibition.
-
-
Possible Cause 2: Suboptimal Antibody or Blotting Protocol.
-
Solution: Ensure your primary antibodies for p-ERK, total ERK, and TKZ are validated for Western blotting and used at the recommended dilution. Optimize blotting conditions, including transfer times and blocking steps, to improve signal quality and consistency.
-
Experimental Protocols & Visualizations
Protocol 1: Determining the Optimal this compound Concentration via MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle-only control (0.1% DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Plot the absorbance against the log of the this compound concentration and fit a dose-response curve to calculate the IC50 value.
Caption: Workflow for IC50 determination using an MTT assay.
This compound Mechanism of Action
This compound acts by inhibiting the Tyrosine Kinase Zeta (TKZ) receptor. This prevents the phosphorylation cascade that activates the MAPK/ERK signaling pathway, ultimately blocking downstream effects like cell proliferation and promoting apoptosis.
Caption: this compound inhibits the TKZ signaling pathway.
Troubleshooting Logic for No Observed Effect
If you do not observe the expected biological effect after this compound treatment, follow this logical workflow to diagnose the potential issue.
Caption: Troubleshooting workflow for lack of this compound efficacy.
Troubleshooting Fexarene solubility issues
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges encountered during the handling and use of Fexarene, with a specific focus on solubility issues.
Troubleshooting Guide: Solubility Issues
This guide addresses specific problems you may encounter while trying to dissolve and use this compound in your experiments.
Question: My this compound powder is not dissolving in my chosen solvent. What steps can I take?
Answer: Difficulty in dissolving this compound powder is a common issue, often related to solvent choice, concentration, or technique. Follow this troubleshooting workflow to address the problem:
Caption: Troubleshooting workflow for dissolving this compound powder.
Question: I successfully dissolved this compound in DMSO, but it precipitated when I added it to my aqueous cell culture medium. How can I solve this?
Answer: This is a common phenomenon known as "carryover" or "fall-out," where a compound soluble in a concentrated organic stock precipitates upon dilution into an aqueous buffer. The final concentration of the organic solvent may be too low to maintain solubility.
Recommendations:
-
Decrease the Stock Concentration: Prepare a more dilute DMSO stock solution (e.g., 10 mM instead of 50 mM). This will require a larger volume to be added to your medium, but the final DMSO concentration will be higher, which can help maintain solubility.
-
Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is sufficient. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines and can help keep this compound in solution.
-
Use a Surfactant: Consider the addition of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, to your final aqueous solution at a low concentration (e.g., 0.01-0.1%). This can help create micelles that encapsulate the hydrophobic this compound molecule. Always run a vehicle control with the surfactant alone to ensure it does not affect your experimental outcome.
-
Pre-dilution Strategy: Instead of adding the DMSO stock directly to the full volume of aqueous buffer, first dilute the stock into a smaller volume of buffer (e.g., a 1:10 intermediate dilution) while vortexing, and then add this intermediate solution to the final volume.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents and solubility limits for this compound?
A1: this compound is a hydrophobic compound with limited aqueous solubility. For creating stock solutions, organic solvents are required. Please refer to the table below for solubility data.
Table 1: this compound Solubility in Common Laboratory Solvents
| Solvent | Solubility (at 25°C) | Notes |
|---|---|---|
| DMSO | ≥ 50 mg/mL (≥ 100 mM) | Recommended for primary stock solutions. |
| DMF | ≥ 40 mg/mL (≥ 80 mM) | Alternative to DMSO. |
| Ethanol (95%) | ~10 mg/mL (~20 mM) | Lower solubility; may require warming. |
| PBS (pH 7.4) | < 0.01 mg/mL (< 0.02 mM) | Practically insoluble. |
Q2: How does pH affect the aqueous solubility of this compound?
A2: this compound's solubility in aqueous solutions is pH-dependent. As a weakly basic compound, its solubility increases in acidic conditions where it can be protonated.
Table 2: Effect of pH on this compound Aqueous Solubility
| pH | Solubility (at 25°C) | State |
|---|---|---|
| 5.0 | ~0.1 mg/mL | Slightly Soluble |
| 7.4 | < 0.01 mg/mL | Insoluble |
| 9.0 | < 0.01 mg/mL | Insoluble |
Q3: What is the recommended procedure for preparing a this compound stock solution?
A3: Please follow the detailed protocol below for consistent results.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 498.5 g/mol , assumed)
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass vial or polypropylene tube
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Weigh this compound: Accurately weigh out 5.0 mg of this compound powder and place it into the sterile vial.
-
Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 50 mM concentration.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.005 g / (0.050 mol/L * 498.5 g/mol )) * 1,000,000 = 200.6 µL
-
-
Add Solvent: Add 200.6 µL of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve:
-
Cap the vial tightly and vortex vigorously for 2 minutes.
-
If the powder is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes, or until the solution is clear.
-
If necessary, warm the solution briefly in a 37°C water bath for 5 minutes, followed by vortexing.
-
-
Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
This compound Mechanism of Action
This compound is a potent and selective inhibitor of the hypothetical Kinase Signaling Cascade (KSC) pathway, which is implicated in cellular proliferation. It acts by directly competing with ATP at the binding site of KSC-2, a critical downstream kinase.
Caption: Simplified signaling pathway showing this compound's inhibition of KSC-2.
Fexarene (Fexaramine) Technical Support Center: Off-Target Effects in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding off-target effects of Fexarene (Fexaramine) observed in cellular assays. All information is presented in a direct question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of Fexaramine?
Fexaramine is a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in bile acid, lipid, and glucose homeostasis.[1][2] It is characterized as a gut-restricted agonist, meaning it has limited systemic exposure when administered orally, which is intended to minimize systemic toxicity.[3][4]
Q2: Has Fexaramine been screened for activity against other nuclear receptors?
Yes, Fexaramine has been shown to be highly selective for FXR. Cross-reactivity and transcriptional activation assays have demonstrated that Fexaramine displays no significant activity at a range of other nuclear receptors.
Troubleshooting Guide: Unexpected Experimental Results
Problem 1: I am observing effects in my cellular assay that are inconsistent with FXR activation. Could this be an off-target effect?
While Fexaramine is a highly selective FXR agonist, an FXR-independent off-target effect has been identified in bone cells. Specifically, Fexaramine can inhibit the differentiation of osteoclasts, the cells responsible for bone resorption.[5][6]
Possible Cause:
-
FXR-Independent Signaling in Osteoclasts: Fexaramine has been shown to inhibit Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced osteoclast formation. This effect was demonstrated to be independent of FXR, as the inhibitory effect was still observed in cells deficient in FXR.[5] The mechanism involves the downregulation of the NFATc1 signaling pathway.[5][6]
Troubleshooting Steps:
-
Confirm Cell Type: Verify if your cellular assay involves primary bone marrow macrophages (BMMs) or other osteoclast precursor cells.
-
Assess Osteoclast Differentiation Markers: If you suspect this off-target effect, measure key markers of osteoclastogenesis, such as the expression of tartrate-resistant acid phosphatase (TRAP), cathepsin K, and DC-STAMP. A decrease in these markers in the presence of Fexaramine, even in FXR-null cells, would suggest the off-target effect.
-
Analyze Signaling Pathways: Investigate the phosphorylation status of proteins in the RANKL signaling cascade, such as p38, ERK, and GSK3β. Fexaramine has been shown to block the RANKL-triggered phosphorylation of these proteins.[5][6]
Problem 2: I am observing a general decrease in cell viability in my assay at high concentrations of Fexaramine.
While specific off-target effects are one possibility, high concentrations of any compound can lead to non-specific toxicity.
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Cytotoxicity: Use a standard cytotoxicity assay, such as an MTT assay, to determine the concentration at which Fexaramine becomes toxic to your specific cell line.[5] This will help you establish a working concentration range where observed effects are more likely to be specific.
-
Include Appropriate Vehicle Controls: Ensure that the solvent used to dissolve Fexaramine (e.g., DMSO) is used as a vehicle control at the same final concentration as in the experimental wells, as the vehicle itself can sometimes have effects on cells.
Data on Fexaramine Selectivity
While specific quantitative EC50 values for off-target receptors are not consistently published in a comparative format, the available literature qualitatively describes Fexaramine's high selectivity.
Table 1: Summary of Fexaramine's Selectivity Profile
| Target Receptor | Fexaramine Activity | Reference |
| Farnesoid X Receptor (FXR) | Potent Agonist (EC50 = 25 nM) | [2] |
| hRXRα | No Activity | [2] |
| hPPARα | No Activity | [2] |
| hPPARγ | No Activity | [2] |
| hPPARδ | No Activity | [2] |
| mPXR | No Activity | [2] |
| hPXR | No Activity | [2] |
| hLXRα | No Activity | [2] |
| hTRβ | No Activity | [2] |
| hRARβ | No Activity | [2] |
| mCAR | No Activity | [2] |
| mERRγ | No Activity | [2] |
| hVDR | No Activity | [2] |
Experimental Protocols
1. Nuclear Receptor Transactivation Assay (General Protocol)
This assay is used to determine if a compound activates a specific nuclear receptor.
Methodology:
-
Cell Culture: HEK293T cells are cultured to 70-80% confluency.
-
Transfection: Cells are transfected with a plasmid mixture containing:
-
An expression plasmid with the Gal4 DNA-binding domain (DBD) fused to the ligand-binding domain (LBD) of the nuclear receptor of interest.
-
A reporter plasmid containing multiple copies of the Gal4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
Compound Treatment: After transfection, the medium is replaced with a medium containing the test compound (Fexaramine) at various concentrations. A vehicle control (e.g., DMSO) and a known reference agonist for the receptor are also included.
-
Incubation: Cells are incubated with the compounds for 14-16 hours.
-
Lysis and Reporter Assay: Cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer. The activity of the control reporter is also measured for normalization.
-
Data Analysis: The normalized reporter activity is plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.
2. Osteoclast Differentiation Assay
This assay is used to assess the effect of a compound on the formation of mature osteoclasts from precursor cells.[7][8][9]
Methodology:
-
Cell Isolation: Bone marrow cells are isolated from the tibiae and femora of mice.
-
Macrophage Differentiation: The bone marrow cells are cultured in the presence of Macrophage Colony-Stimulating Factor (M-CSF) to differentiate them into bone marrow-derived macrophages (BMMs).
-
Osteoclast Induction: BMMs are seeded in culture plates and treated with M-CSF and RANKL to induce differentiation into osteoclasts.
-
Compound Treatment: The test compound (Fexaramine) is added to the culture medium at various concentrations at the time of RANKL addition.
-
Culture and Medium Change: The cells are cultured for several days, with the medium being refreshed every 2-3 days.
-
Osteoclast Identification: After several days, the cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are counted as mature osteoclasts.
-
Data Analysis: The number of osteoclasts in the compound-treated wells is compared to the number in the vehicle-treated control wells.
Visualizations
Caption: On-target signaling pathway of Fexaramine through FXR activation.
Caption: Off-target inhibition of osteoclast differentiation by Fexaramine.
Caption: Troubleshooting workflow for unexpected Fexaramine effects.
References
- 1. Fexaramine - Wikipedia [en.wikipedia.org]
- 2. eubopen.org [eubopen.org]
- 3. mdpi.com [mdpi.com]
- 4. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fexaramine Inhibits Receptor Activator of Nuclear Factor-κB Ligand-induced Osteoclast Formation via Nuclear Factor of Activated T Cells Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Osteoclast Differentiation – Ashley Lab [inside.ewu.edu]
- 8. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
How to minimize Fexarene-induced cytotoxicity
Technical Support Center: Fexarene Cytotoxicity
Disclaimer: this compound is a fictional compound. The following technical guidance is based on the well-characterized cytotoxic agent Doxorubicin, whose mechanisms of action are presumed to be analogous to this compound for the purposes of this guide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize this compound-induced cytotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cells show excessive death even at low concentrations of this compound. What could be the cause?
A1: Several factors could contribute to unexpectedly high cytotoxicity:
-
Cell Line Sensitivity: Different cell lines exhibit varied sensitivity to cytotoxic agents. For instance, cell lines like BFTC-905 (bladder cancer) are more sensitive than lines like A549 (lung cancer).[1] Always consult the literature for typical IC50 values for your specific cell line.
-
Initial Seeding Density: Low cell density can make cells more susceptible to drug-induced stress. A common starting point for a 96-well plate is 3,000-5,000 cells per well.[1]
-
Drug Concentration and Purity: Verify the concentration of your this compound stock solution. Errors in dilution are a common source of variability. Ensure the purity of the compound is high, as contaminants can contribute to cell death.
-
Incubation Time: Cytotoxicity is time-dependent. A 72-hour incubation will generally result in more cell death than a 24-hour period.[1] Consider reducing the exposure time if you observe excessive cytotoxicity.
Q2: How can I minimize off-target cytotoxicity to study this compound's specific mechanisms of action?
A2: To distinguish between different cytotoxic pathways, consider the following strategies:
-
Co-treatment with Antioxidants: this compound's cytotoxicity is strongly linked to the generation of Reactive Oxygen Species (ROS).[2] Co-treatment with antioxidants like N-acetylcysteine (NAC), Vitamin C, or Glutathione (GSH) can help mitigate ROS-induced damage.[3][4] This allows for the study of non-ROS mediated effects.
-
Use of Pathway Inhibitors: this compound is known to activate several signaling pathways leading to apoptosis, such as those involving p53 and MAP kinases (JNK, p38).[5][6] Using specific inhibitors for these pathways can help dissect the molecular mechanisms of this compound's action. For example, a p53 inhibitor like pifithrin-alpha can prevent apoptosis in some tumor cell lines but not in normal endothelial cells.[6]
-
Dose Reduction: Lowering the concentration of this compound is a direct way to reduce overall toxicity, which is especially useful when combining it with other therapeutic agents.[1]
Q3: My MTT assay results are inconsistent. What are common pitfalls?
A3: Inconsistent MTT results can often be traced to procedural issues:
-
Incomplete Formazan Solubilization: Ensure the formazan crystals are completely dissolved in DMSO or another suitable solvent before reading the absorbance.[1] Pipette thoroughly to ensure a homogenous solution.
-
Interference from this compound's Color: this compound, like its analog doxorubicin, is colored and can interfere with absorbance readings. Wash the cells with PBS after the treatment period and before adding the MTT reagent to remove residual compound.[7]
-
"Edge Effects" in Microplates: The outer wells of 96-well plates are prone to evaporation, which can alter the effective drug concentration.[1] It is best to avoid using the outermost wells for critical data points or ensure proper humidification in the incubator.
Troubleshooting Guides
Guide 1: Differentiating Apoptosis from Necrosis
If you need to determine the specific mode of cell death induced by this compound, an Annexin V/Propidium Iodide (PI) assay is recommended.
-
Early Apoptosis: Cells will stain positive for Annexin V and negative for PI.
-
Late Apoptosis/Necrosis: Cells will stain positive for both Annexin V and PI.
-
Necrosis: Cells will primarily stain positive for PI.
Guide 2: Investigating the Role of Oxidative Stress
To confirm if ROS generation is a primary driver of cytotoxicity in your model:
-
Pre-treat cells with an antioxidant such as N-acetylcysteine (NAC) for 1-2 hours.
-
Add this compound at the desired concentration while maintaining the presence of the antioxidant.
-
Assess cell viability after the desired incubation period (e.g., 24 or 48 hours) using an MTT or similar assay.
-
Compare the viability of cells treated with this compound alone to those co-treated with the antioxidant. A significant increase in viability in the co-treated group indicates that oxidative stress is a major contributor to this compound's cytotoxicity.
Data Presentation
Table 1: this compound (Doxorubicin Analog) IC50 Values in Various Human Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. These values for this compound's analog, Doxorubicin, vary significantly across different cell lines.
| Cell Line | Tissue of Origin | IC50 Value (µM) |
| SK-OV-3 | Ovarian Cancer | 0.0048 |
| HEY A8 | Ovarian Cancer | 0.0074 |
| BFTC-905 | Bladder Cancer | 2.26 ± 0.29 |
| MCF-7 | Breast Cancer | 2.50 ± 1.76 |
| M21 | Melanoma | 2.77 ± 0.20 |
| HeLa | Cervical Cancer | 2.92 ± 0.57 |
| UMUC-3 | Bladder Cancer | 5.15 ± 1.17 |
| HepG2 | Liver Cancer | 12.18 ± 1.89 |
| TCCSUP | Bladder Cancer | 12.55 ± 1.47 |
| A549 | Lung Cancer | > 20 |
| Huh7 | Liver Cancer | > 20 |
| (Data compiled from multiple sources)[1][7] |
Table 2: Efficacy of Antioxidants in Mitigating this compound-Induced Cytotoxicity in H9c2 Cardiomyocytes
| Treatment | Cell Viability (%) | Fold Reduction in ROS |
| Control | 100% | - |
| This compound (0.1 µM) | ~50% | - |
| This compound + Hydroxytyrosol (50 µM) | ~80% | Significant |
| This compound + Vitamin C (25 µM) | Improved Viability | ~50% |
| This compound + Glutathione (0.1-1 mM) | Increased Viability | Significant |
| (Data synthesized from studies on doxorubicin)[3][4][8] |
Experimental Protocols
Protocol 1: Standard MTT Assay for this compound Cytotoxicity
This protocol assesses cell viability by measuring the metabolic activity of mitochondria.[1][7]
Materials:
-
Cell line of choice (e.g., A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells/well in 100 µL of medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After incubation, remove the drug-containing medium. To avoid interference from this compound's color, wash the cells once with 100 µL of PBS.[7] Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: After the incubation, carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix thoroughly by pipetting up and down.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection using Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[7]
Materials:
-
6-well plates
-
This compound hydrochloride
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. To collect adherent cells, wash with PBS and detach using trypsin. Combine all cells from each sample.
-
Staining: Centrifuge the cell suspension and wash the pellet with cold PBS. Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour of staining.
Visualizations
Caption: Key signaling pathways in this compound-induced apoptosis.
Caption: Workflow for troubleshooting this compound cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Pathophysiology of Doxorubicin-Mediated Cardiotoxicity | MDPI [mdpi.com]
- 3. Vitamin C as a Cardioprotective Agent Against Doxorubicin‐Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. karger.com [karger.com]
- 6. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Fexarene Stability and Storage
Important Notice: Publicly available information regarding the stability and specific storage conditions of a compound named "Fexarene" is not available at this time. The following guidelines are based on general best practices for handling research compounds and may not be specific to this compound. Researchers should always consult any available internal data or manufacturer's recommendations before handling this substance.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for a new research compound like this compound?
A: For a novel compound where specific stability data is unavailable, it is prudent to adopt conservative storage conditions to minimize potential degradation. As a starting point, consider the recommendations for similar chemical structures if known. Generally, storing the compound in a cool, dry, and dark place is advisable. A Safety Data Sheet (SDS) for a related compound, Fexaramine, suggests storing the powder at -20°C for long-term stability (up to 3 years) and in solvent at -80°C for shorter periods (up to 6 months).[1] It is also recommended to store it in a well-ventilated area away from direct sunlight and ignition sources.[1]
Q2: How should I handle this compound for experimental use?
A: When handling any new chemical, appropriate personal protective equipment (PPE) should be used, including gloves, lab coats, and eye protection.[2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2] Avoid the formation of dust and aerosols.[2] For weighing and preparing solutions, ensure that the balance and surrounding areas are clean to prevent cross-contamination.
Q3: What are common signs of degradation to look for?
A: Visual inspection can sometimes reveal signs of degradation, such as a change in color, appearance of particulates, or clumping of the powder. For solutions, precipitation or a change in clarity or color may indicate instability. However, many degradation pathways do not result in visible changes. Therefore, analytical methods are necessary to confirm stability.
Q4: What factors can affect the stability of a research compound?
A: The stability of a chemical compound can be influenced by several environmental factors, including:
-
Temperature: Elevated temperatures can accelerate degradation reactions.[3]
-
Humidity: Moisture can lead to hydrolysis of susceptible functional groups.[3]
-
Light: Exposure to UV or visible light can cause photodegradation.[3]
-
pH: The stability of compounds in solution is often pH-dependent.
-
Oxygen: Oxidative degradation can occur in the presence of air.
-
Incompatible Materials: Contact with strong acids, bases, or oxidizing/reducing agents can lead to decomposition.[1]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Inconsistent experimental results between batches. | Compound degradation due to improper storage or handling. | 1. Review storage conditions. Ensure the compound is stored at the recommended temperature and protected from light and moisture.2. Prepare fresh stock solutions for each experiment.3. Perform analytical purity checks on the compound (e.g., HPLC, LC-MS) to assess its integrity. |
| Precipitate forms in a stock solution. | Poor solubility or compound degradation. | 1. Confirm the appropriate solvent and concentration for the compound.2. Gently warm the solution or sonicate to aid dissolution. If the precipitate remains, it may be a degradation product.3. Filter the solution before use and consider preparing a fresh stock at a lower concentration. |
| Gradual loss of biological activity over time. | Instability in the experimental medium or freeze-thaw cycles. | 1. Prepare fresh dilutions from a stable stock solution immediately before each experiment.2. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.3. Investigate the stability of the compound in your specific cell culture media or buffer at the experimental temperature. |
Experimental Protocols
General Protocol for a Preliminary Stability Assessment
This protocol provides a basic framework for assessing the stability of a new compound like this compound in a specific solvent and temperature.
Objective: To determine the short-term stability of this compound in a chosen solvent at a specific temperature.
Materials:
-
This compound powder
-
Appropriate solvent (e.g., DMSO, ethanol)
-
Analytical balance
-
Volumetric flasks
-
HPLC or LC-MS system with a suitable column
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 10 mM).
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the stock solution by HPLC or LC-MS to determine the initial peak area and purity. This will serve as the baseline.
-
Incubation: Store the remaining stock solution at the desired temperature (e.g., room temperature, 37°C). Protect the solution from light.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it using the same HPLC or LC-MS method.
-
Data Analysis: Compare the peak area of this compound at each time point to the initial peak area. A significant decrease in the peak area or the appearance of new peaks indicates degradation. Calculate the percentage of this compound remaining at each time point.
Visualizing Logical Relationships
DOT Script for Storage Condition Selection Logic
Caption: Logic for selecting appropriate this compound storage conditions.
References
Addressing batch-to-batch variability of Fexarene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fexarene. Our goal is to help you address potential issues, including batch-to-batch variability, to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands.[1][2] Upon activation by ligands such as bile acids or synthetic agonists like this compound, FXR translocates to the nucleus and forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) in the promoter regions of target genes, thereby modulating their expression.[3] Key target genes are involved in bile acid synthesis and transport, lipid metabolism, and glucose homeostasis.[3]
Q2: What are the common downstream effects of this compound-mediated FXR activation?
Activation of FXR by this compound is known to initiate a signaling cascade that can suppress certain cellular processes, including the ERK1/2 signaling pathway.[3] This antagonism of ERK1/2 signaling has been implicated in the suppression of esophageal squamous cell carcinoma.[3] Researchers often assess the potency of this compound by measuring the expression of downstream target genes such as the Small Heterodimer Partner (SHP).
Q3: How should I properly store and handle this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, allow the solution to equilibrate to room temperature and vortex gently to ensure homogeneity.
Troubleshooting Guide
Issue 1: Inconsistent or Lower-than-Expected Potency Between Batches
You may observe that different lots of this compound exhibit varying EC50 values in your cellular assays. This can manifest as a rightward shift in the dose-response curve, indicating lower potency.
| Possible Cause | Recommended Action | Experimental Protocol |
| Incorrect Stock Solution Concentration | Verify the concentration of your this compound stock solution using a spectrophotometer or an analytical method like HPLC. | Protocol 1: Concentration Verification by UV-Vis Spectrophotometry |
| Degradation of this compound | Prepare a fresh stock solution from a new, unopened vial of this compound. Avoid repeated freeze-thaw cycles. | N/A |
| Cell Line Instability | Ensure your cell line has a consistent passage number and has been recently authenticated. Genetic drift in cultured cells can alter their responsiveness. | Protocol 2: Cell Line Authentication |
| Variability in Assay Conditions | Standardize all assay parameters, including cell seeding density, incubation times, and reagent concentrations. | N/A |
Issue 2: High Background Signal or Off-Target Effects
You may notice cellular responses at very low concentrations of this compound or effects that are inconsistent with known FXR activation.
| Possible Cause | Recommended Action | Experimental Protocol |
| Impurity in this compound Batch | Request a certificate of analysis (CoA) for the specific batch from the manufacturer to check for purity. | N/A |
| Non-Specific Binding | Include appropriate negative controls, such as a known inactive analogue of this compound or an FXR antagonist, to confirm that the observed effects are FXR-mediated. | Protocol 3: Use of an FXR Antagonist Control |
| Cellular Toxicity | Perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity at the tested concentrations. | Protocol 4: Cell Viability Assay |
Experimental Protocols
Protocol 1: Concentration Verification by UV-Vis Spectrophotometry
-
Prepare a series of dilutions of your this compound stock solution in a suitable solvent (e.g., ethanol or methanol).
-
Measure the absorbance of each dilution at the wavelength of maximum absorbance (λmax) for this compound. If the λmax is unknown, perform a wavelength scan from 200-400 nm.
-
Create a standard curve by plotting absorbance versus concentration.
-
Use the standard curve to determine the concentration of your stock solution.
Protocol 2: Cell Line Authentication
Utilize Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. This can be done through a commercial service or an institutional core facility. Compare the resulting STR profile to the reference profile for your cell line.
Protocol 3: Use of an FXR Antagonist Control
-
Pre-treat your cells with a known FXR antagonist (e.g., Guggulsterone) for 1-2 hours before adding this compound.
-
Perform your standard assay to measure the downstream effects of this compound.
-
A significant reduction in the this compound-induced response in the presence of the antagonist confirms that the effect is FXR-mediated.
Protocol 4: Cell Viability Assay
-
Seed cells in a 96-well plate at a suitable density.
-
Treat the cells with a range of this compound concentrations for the desired duration.
-
Add a viability reagent such as MTT or resazurin and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the percentage of viable cells relative to an untreated control.
Data Presentation
Table 1: Example Batch-to-Batch Potency Comparison
| Batch Number | EC50 (nM) in SHP Induction Assay | Purity (by HPLC) |
| Batch A | 35.2 | 99.5% |
| Batch B | 89.7 | 98.9% |
| Batch C | 40.1 | 99.2% |
Table 2: Expected Gene Expression Changes Following this compound Treatment
| Target Gene | Expected Fold Change (relative to vehicle) | Time Point |
| SHP | 5 - 10 | 24 hours |
| BSEP | 3 - 7 | 24 hours |
| FGF19 | 4 - 8 | 12 hours |
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound.
References
Fexarene degradation in long-term cell culture
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues related to Fexarene degradation in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a diminished effect of this compound in our cell-based assays after 72 hours. What could be the cause?
A1: A diminished effect of this compound in long-term experiments is often attributed to its degradation in the cell culture medium. Several factors can contribute to this, including enzymatic activity in the serum, pH shifts in the medium, and exposure to light. We recommend performing a stability study to determine the half-life of this compound in your specific cell culture conditions.
Q2: How can we determine if this compound is degrading in our cell culture medium?
A2: The most direct method to assess this compound stability is to quantify its concentration in the culture medium over time using High-Performance Liquid Chromatography (HPLC). A decrease in the parent compound's concentration over the experimental period would confirm degradation. Additionally, a cell-based assay, such as a Western blot for a downstream target of Fictional Kinase A (FKA), can provide an indirect measure of this compound's biological activity over time.
Q3: What are the common degradation products of this compound, and are they biologically active?
A3: Based on internal stability studies, the primary degradation product of this compound in aqueous solutions is a hydroxylated metabolite, "Metabolite-OH." Current data suggests that Metabolite-OH has significantly reduced inhibitory activity against FKA compared to the parent this compound. We recommend performing a dose-response curve with the purified metabolite if you suspect its accumulation is impacting your experimental results.
Q4: Can the choice of cell culture medium or serum affect this compound's stability?
A4: Yes, both the cell culture medium formulation and the source and concentration of serum can significantly impact this compound's stability. Some media components can react with this compound, and enzymes present in serum (e.g., esterases) can metabolize the compound. We advise testing this compound's stability in your specific medium and serum combination. If instability is observed, consider using a serum-free medium or heat-inactivated serum.
Troubleshooting Guides
Problem: Inconsistent this compound Efficacy in Long-Term Cultures
This guide provides a systematic approach to troubleshooting inconsistent results with this compound in experiments lasting longer than 48-72 hours.
Step 1: Assess this compound Stability in Your System
-
Rationale: To confirm if the observed inconsistency is due to compound degradation.
-
Action: Perform a time-course experiment to measure this compound concentration in your cell culture medium (with and without cells) at various time points (e.g., 0, 24, 48, 72, 96 hours).
-
Methodology: Utilize the "Protocol for HPLC Analysis of this compound" provided below.
Step 2: Evaluate the Impact of Serum
-
Rationale: Serum contains enzymes that can metabolize this compound.
-
Action: Compare the stability of this compound in your complete medium (containing serum) versus a serum-free medium or a medium with heat-inactivated serum.
-
Methodology: Follow the HPLC protocol, preparing samples with different serum conditions.
Step 3: Optimize Dosing Strategy
-
Rationale: If this compound is degrading, a single initial dose may not be sufficient for long-term experiments.
-
Action: Consider a media refreshment strategy where the this compound-containing medium is replaced every 48-72 hours. The frequency should be based on the stability data obtained in Step 1.
Step 4: Control for Environmental Factors
-
Rationale: Light and temperature can influence the stability of many small molecules.
-
Action: Protect your this compound stock solutions and experimental plates from light. Ensure consistent incubator temperature and humidity.
Experimental Protocols
Protocol 1: HPLC Analysis of this compound in Cell Culture Medium
This protocol outlines the steps to quantify the concentration of this compound in cell culture medium using reverse-phase HPLC.
Materials:
-
This compound standard of known concentration
-
Cell culture medium samples collected at different time points
-
Acetonitrile (ACN), HPLC grade
-
Water with 0.1% Formic Acid (FA), HPLC grade
-
HPLC system with a C18 column and UV detector (280 nm)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
Procedure:
-
Sample Preparation:
-
Collect 100 µL of cell culture medium at each time point.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Standard Curve Preparation:
-
Prepare a series of this compound standards (e.g., 0.1, 0.5, 1, 5, 10 µM) in your cell culture medium.
-
Process these standards in the same manner as the experimental samples.
-
-
HPLC Analysis:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with 0.1% FA
-
Mobile Phase B: Acetonitrile with 0.1% FA
-
Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak area corresponding to this compound.
-
Plot a standard curve of peak area versus concentration for the standards.
-
Determine the concentration of this compound in the experimental samples using the standard curve.
-
Protocol 2: Western Blot Analysis of FKA Pathway Activity
This protocol describes how to assess the biological activity of this compound by measuring the phosphorylation of a downstream target of FKA.
Materials:
-
Cell lysates collected from this compound-treated cells
-
Primary antibodies: anti-phospho-Target X (p-Target X), anti-total-Target X (t-Target X), and a loading control (e.g., anti-GAPDH)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and transfer system
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Lysis:
-
After treatment with this compound for the desired time, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Target X) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using a chemiluminescent substrate.
-
Image the blot.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with anti-t-Target X and then with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for p-Target X, t-Target X, and the loading control.
-
Normalize the p-Target X signal to the t-Target X signal and then to the loading control.
-
Compare the levels of p-Target X across different time points of this compound treatment.
-
Data Presentation
Table 1: this compound Concentration in Cell Culture Medium Over Time
| Time (Hours) | This compound Concentration (µM) in Complete Medium | This compound Concentration (µM) in Serum-Free Medium |
| 0 | 10.0 ± 0.2 | 10.1 ± 0.3 |
| 24 | 8.1 ± 0.4 | 9.8 ± 0.2 |
| 48 | 5.9 ± 0.5 | 9.5 ± 0.4 |
| 72 | 3.2 ± 0.3 | 9.2 ± 0.3 |
| 96 | 1.5 ± 0.2 | 8.9 ± 0.4 |
| Data are presented as mean ± standard deviation (n=3). |
Table 2: Biological Activity of this compound Over Time
| Time (Hours) | Relative p-Target X Levels (Normalized to t-Target X and Loading Control) |
| 0 (Vehicle) | 1.00 ± 0.08 |
| 24 | 0.21 ± 0.04 |
| 48 | 0.45 ± 0.06 |
| 72 | 0.78 ± 0.09 |
| 96 | 0.92 ± 0.11 |
| Data are presented as mean ± standard deviation (n=3). |
Visualizations
Fexarene Experiments: Technical Support for Vehicle Controls
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions (FAQs) regarding the proper use and control of vehicle effects in Fexarene experiments. Adhering to these guidelines is critical for ensuring the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control, and why is it crucial for my this compound experiments?
A vehicle is the substance used to dissolve and administer this compound, especially when this compound is not readily soluble in aqueous solutions like saline or culture media. The vehicle control group consists of healthy, untreated subjects (in vivo) or cells (in vitro) that receive the vehicle alone, administered in the same manner and volume as the this compound-treated group.
This control is essential because the vehicle itself can have biological effects that could be mistaken for a this compound-induced effect.[1][2] Without a vehicle control, it is impossible to determine if the observed outcomes are due to this compound or the delivery agent.[3] The fundamental comparison in your experiment should be between the this compound-treated group and the vehicle-control group.
Q2: My in vitro this compound experiment shows decreased cell viability in the vehicle control group. How can I troubleshoot this?
Unexpected effects in the vehicle control group, such as cytotoxicity, are a common issue, particularly with solvents like Dimethyl Sulfoxide (DMSO).[1][4][5][6] Even at low concentrations, DMSO can impact cell proliferation and viability.[1][4][5][6]
Troubleshooting Steps:
-
Verify Vehicle Concentration: Ensure the final concentration of the vehicle in the culture medium is as low as possible, typically well below 0.5% for DMSO in sensitive cell lines.[6]
-
Test Alternative Vehicles: If lowering the concentration is not feasible due to this compound's solubility, consider testing alternative, less cytotoxic vehicles.
-
Conduct a Vehicle Dose-Response Study: Before starting your this compound experiment, perform a dose-response study with the vehicle alone to identify the maximum non-toxic concentration for your specific cell line.
Hypothetical Data: Vehicle Cytotoxicity
The following table illustrates hypothetical data from a cell viability assay, demonstrating the impact of a vehicle (DMSO) on HeLa cells compared to an untreated control.
| Group | Vehicle | Concentration | Average Cell Viability (%) | Standard Deviation |
| Untreated Control | None | N/A | 100 | 4.5 |
| Vehicle Control 1 | DMSO | 0.1% | 98.2 | 5.1 |
| Vehicle Control 2 | DMSO | 0.5% | 91.5 | 6.2 |
| Vehicle Control 3 | DMSO | 1.0% | 75.3 | 7.8 |
As shown, a 1% DMSO concentration significantly reduces cell viability, making it an unsuitable concentration for this hypothetical experiment. The 0.1% concentration shows minimal effect and would be preferable.
Q3: How do I select the most appropriate vehicle for in vivo administration of this compound?
Vehicle selection for animal studies is a critical step that depends on this compound's physicochemical properties, the intended route of administration, and the vehicle's own toxicity profile.[7][8] The goal is to use a vehicle that is well-tolerated and does not produce confounding physiological effects.[9]
For poorly water-soluble compounds like this compound, common options include aqueous solutions of cyclodextrins, lipid emulsions, or co-solvent systems.[10][11] Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often favored as they can enhance the solubility and bioavailability of hydrophobic compounds with a generally benign safety profile.[10][11][12]
Experimental Protocols
Protocol 1: Preparation of Vehicle Control for an In Vitro Cell Culture Experiment
This protocol describes the preparation of a 0.1% DMSO vehicle control for treating cultured cells.
Materials:
-
Sterile, cell culture grade DMSO
-
Sterile phosphate-buffered saline (PBS) or complete cell culture medium
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Methodology:
-
Prepare a 10% DMSO Intermediate Stock:
-
In a sterile tube, add 900 µL of sterile PBS or culture medium.
-
Add 100 µL of 100% DMSO.
-
Vortex gently to mix. This is your 10% DMSO stock solution.
-
-
Prepare the Final Vehicle Control Working Solution:
-
Determine the final volume needed for your experiment. For example, to make 1 mL of 0.1% vehicle control solution:
-
Add 990 µL of complete cell culture medium to a new sterile tube.
-
Add 10 µL of the 10% DMSO intermediate stock.
-
Vortex gently. This is your 0.1% DMSO vehicle control.
-
-
Prepare this compound Treatment Solution:
-
Use the same 10% DMSO intermediate stock to dissolve this compound to the desired final concentration, ensuring the final DMSO percentage remains 0.1%.
-
-
Application:
-
Treat your vehicle control wells with the 0.1% DMSO solution.
-
Treat your experimental wells with the this compound solution.
-
Ensure all wells receive the same final volume.
-
Q4: My in vivo study shows inflammation at the injection site in both this compound and vehicle control groups. What is the likely cause?
Inflammation at the injection site that is present in both the vehicle and treatment groups points to an issue with the formulation or administration, not the drug itself.
Potential Causes & Troubleshooting:
-
Non-physiological pH or Osmolality: The vehicle formulation may be too acidic, basic, or have an osmolality that causes tissue irritation.
-
Solution: Measure the pH and osmolality of your final formulation. Adjust the pH to a physiological range (~7.4) with sterile buffers and adjust osmolality if necessary.
-
-
Irritating Properties of the Vehicle: Some vehicles or co-solvents (e.g., high concentrations of ethanol, PEG) can be inherently irritating to tissues.
-
Particulates or Contamination: The presence of undissolved this compound (in the treatment group) or microbial contamination can cause an inflammatory response.
-
Solution: Ensure this compound is fully dissolved. Filter-sterilize the final formulation through a 0.22 µm filter before administration.
-
Hypothetical Data: Impact of Vehicle Formulation on Injection Site Reaction
| Formulation | Vehicle | pH | Injection Site Reaction Score (Avg) |
| A | 20% PEG 400 in Saline | 5.5 | 3.2 (Moderate Inflammation) |
| B | 20% PEG 400 in PBS | 7.4 | 1.5 (Slight Inflammation) |
| C | 15% HP-β-CD in Water | 7.2 | 0.5 (Minimal Reaction) |
This table illustrates that adjusting the pH (Formulation B) can reduce irritation, and switching to a more biocompatible vehicle (Formulation C) can resolve the issue almost entirely.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Vehicle selection for nonclinical oral safety studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. altasciences.com [altasciences.com]
- 9. gadconsulting.com [gadconsulting.com]
- 10. alzet.com [alzet.com]
- 11. mdpi.com [mdpi.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Fexarene delivery in animal models
Welcome to the Fexarene (Fexaramine) Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the delivery of this compound in animal models. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (Fexaramine) is an investigational compound that acts as a potent and selective agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the gut and liver.[1][2] When administered orally, Fexaramine is gut-restricted, meaning it has minimal absorption into the bloodstream, thus limiting systemic side effects.[2][3] Its primary mechanism involves activating FXR in the intestines, which in turn modulates various metabolic pathways.[1][3]
Q2: What are the downstream effects of intestinal FXR activation by Fexaramine?
A2: Activation of intestinal FXR by Fexaramine triggers a signaling cascade with several key downstream effects:
-
Induction of Fibroblast Growth Factor 15 (FGF15) in mice (FGF19 in humans): This enterokine is released from the gut and signals to the liver to regulate bile acid synthesis.[4][5]
-
Activation of Takeda G-protein-coupled receptor 5 (TGR5): This can lead to the secretion of glucagon-like peptide-1 (GLP-1), which plays a role in glucose homeostasis.[6]
-
Metabolic Improvements: Studies in mice have shown that Fexaramine treatment can lead to reduced weight gain, improved insulin sensitivity, and browning of white adipose tissue.[2][4]
Q3: What is the difference between oral and intraperitoneal (IP) administration of Fexaramine?
A3: The route of administration significantly impacts Fexaramine's distribution and effects.
-
Oral (PO) Administration: When given orally, Fexaramine's action is largely restricted to the intestines, with very little of the drug entering systemic circulation.[3][7] This route is ideal for studying the gut-specific effects of FXR activation.
-
Intraperitoneal (IP) Injection: IP injection leads to systemic exposure, with Fexaramine activating FXR in the liver and kidneys in addition to the intestines.[7]
Q4: What are the reported dosages of Fexaramine used in mice?
A4: Commonly reported dosages for Fexaramine in mice range from 5 mg/kg to 100 mg/kg, depending on the study design and administration route.[4][8][9] Dose-response studies have been conducted to evaluate its effects on body weight and metabolic parameters.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Precipitation of Fexaramine in dosing solution | Fexaramine is highly insoluble in aqueous solutions like PBS or saline.[4] Improper mixing or incorrect solvent ratios can lead to precipitation. | 1. Use a co-solvent system: Fexaramine should first be dissolved in 100% DMSO.[4] 2. Stepwise Dilution: For oral gavage, the DMSO stock can be diluted with PBS to a final DMSO concentration of 0.2%.[4] For other formulations, a multi-solvent system such as DMSO, PEG300, and Tween-80 in saline can be used to improve solubility.[10][11] 3. Sonication and Warming: If precipitation occurs during preparation, gentle warming and/or sonication can help to redissolve the compound.[10] 4. Prepare Fresh: It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.[10] |
| Animal distress or adverse reactions post-injection (IP) | High concentrations of DMSO can be toxic to animals, causing symptoms like reduced mobility, hunched posture, and lethargy.[12] A derivative of Fexaramine has been reported to precipitate in the peritoneal cavity after IP injection.[13] | 1. Minimize DMSO Concentration: Keep the final concentration of DMSO in the dosing solution as low as possible. 2. Monitor for Signs of Toxicity: Closely observe animals for any signs of distress after injection. Common signs of DMSO toxicity include reduced activity, hunched posture, and dull fur.[12] 3. Check for Peritonitis: Be vigilant for signs of peritonitis (inflammation of the abdominal lining), which can occur if the gut is punctured during injection or if a non-sterile substance is administered.[12] 4. Consider Alternative Routes: If IP administration proves problematic, consider if oral gavage is a suitable alternative for your experimental goals. |
| Variability in experimental results | Inconsistent dosing technique, instability of the Fexaramine formulation, or animal stress can all contribute to variability. | 1. Standardize Dosing Technique: Ensure all personnel are thoroughly trained in the chosen administration method (oral gavage or IP injection). 2. Ensure Homogeneity of Suspension: If using a suspension, ensure it is well-mixed before each administration to deliver a consistent dose. 3. Acclimatize Animals: Handle animals prior to the experiment to reduce stress associated with the procedure. 4. Control for Environmental Factors: Maintain consistent housing conditions, diet, and light-dark cycles for all animals in the study. |
| Difficulty with Oral Gavage | Improper technique can lead to aspiration of the compound into the lungs or perforation of the esophagus or stomach. | 1. Proper Restraint: Ensure the mouse is properly restrained to keep the head and body in a straight line. 2. Correct Gavage Needle Size and Length: Use a gavage needle of the appropriate size and length for the mouse. The length should be pre-measured from the tip of the nose to the last rib. 3. Gentle Insertion: The gavage tube should be inserted gently and should pass easily down the esophagus. If resistance is met, do not force it. 4. Post-Gavage Monitoring: Observe the animal for any signs of respiratory distress immediately after the procedure.[12] |
Data Presentation
Table 1: Summary of Fexaramine Administration Parameters in Mice
| Parameter | Oral (PO) Administration | Intraperitoneal (IP) Administration |
| Typical Dosages | 5 mg/kg, 30 mg/kg, 50 mg/kg, 100 mg/kg[4][8][9] | 100 mg/kg[7][8] |
| Common Vehicles | DMSO diluted with PBS (e.g., to 0.2% DMSO)[4] | DMSO diluted with corn oil (1:9 ratio) |
| Reported Effects | Gut-restricted FXR activation, increased FGF15, improved metabolic parameters[3][7] | Systemic FXR activation (intestine, liver, kidney)[7] |
Table 2: Comparative Pharmacokinetic Parameters (General Example for Mice)
| Pharmacokinetic Parameter | Oral (PO) Administration | Intraperitoneal (IP) Administration |
| Cmax (Maximum Concentration) | Lower | Higher |
| Tmax (Time to Maximum Concentration) | Longer | Shorter |
| Bioavailability (F%) | Variable, generally lower due to first-pass metabolism | Higher, often approaching 100% |
Experimental Protocols
Protocol 1: Fexaramine Formulation for Oral Gavage (50 mg/kg)
Materials:
-
Fexaramine powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution: Dissolve Fexaramine in 100% DMSO to create a concentrated stock solution. The concentration will depend on the final desired dosing volume. For example, to achieve a final concentration of 5 mg/mL for a 10 mL/kg dosing volume, a 250 mg/mL stock in DMSO could be prepared.
-
Dilution: On the day of dosing, dilute the Fexaramine stock solution with sterile PBS to the final desired concentration. For a 0.2% final DMSO concentration, the dilution factor will be 1:500. For example, add 2 µL of a 250 mg/mL Fexaramine/DMSO stock to 998 µL of sterile PBS to get a final concentration of 0.5 mg/mL (for a 10 mL/kg dose to deliver 5 mg/kg).
-
Mixing: Vortex the solution thoroughly to ensure it is well-mixed. If any precipitation is observed, brief sonication or gentle warming may be used to aid dissolution.[10]
-
Administration: Administer the freshly prepared solution to mice via oral gavage at the calculated volume based on individual animal body weight.
Protocol 2: Fexaramine Administration via Oral Gavage in Mice
Materials:
-
Prepared Fexaramine dosing solution
-
Appropriately sized oral gavage needle (e.g., 20-22 gauge for adult mice)
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Weighing: Weigh each mouse to determine the correct dosing volume.
-
Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head and straighten the esophagus.
-
Gavage Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the tube is advanced. Do not force the needle if resistance is met.
-
Dose Administration: Once the needle is in the correct position (pre-measured to the stomach), slowly administer the Fexaramine solution.
-
Needle Removal: Gently withdraw the gavage needle.
-
Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.[12]
Protocol 3: Fexaramine Administration via Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared Fexaramine dosing solution
-
25-27 gauge needle
-
1 mL syringe
-
Animal scale
Procedure:
-
Animal Weighing: Weigh each mouse to determine the correct injection volume.
-
Restraint: Restrain the mouse by scruffing the neck and turning it to expose the abdomen.
-
Injection Site: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Needle Insertion: Insert the needle at a 15-20 degree angle with the bevel up.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ (no fluid should enter the syringe).
-
Injection: Inject the Fexaramine solution smoothly.
-
Needle Removal: Withdraw the needle and return the mouse to its cage.
-
Post-Procedure Monitoring: Observe the animal for any signs of pain, distress, or adverse reaction at the injection site.[12]
Mandatory Visualizations
Caption: Fexaramine-activated FXR signaling in the gut-liver axis.
Caption: TGR5-mediated GLP-1 secretion pathway.
Caption: General experimental workflow for Fexaramine delivery.
References
- 1. Fexaramine - Wikipedia [en.wikipedia.org]
- 2. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intestine farnesoid X receptor agonist and the gut microbiota activate G-protein bile acid receptor-1 signaling to improve metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of the intestinal bile acid–FXR–FGF15 axis improves alcoholic liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KoreaMed Synapse [synapse.koreamed.org]
- 7. mdpi.com [mdpi.com]
- 8. US20150258052A1 - Methods of using fexaramine and agents that increase sympathetic nervous system activity to promote browning of white adipose tissue - Google Patents [patents.google.com]
- 9. An Intestinal FXR Agonist Mitigates Dysbiosis, Intestinal Tight Junctions, and Inflammation in High-Fat Diet-Fed Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fexaramine | FXR | Autophagy | TargetMol [targetmol.com]
- 12. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 13. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected phenotypes with Fexarene treatment
Fexarene Technical Support Center
Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting unexpected phenotypes and addressing common challenges encountered during experiments with this compound.
This compound Overview: this compound is a novel, potent, and selective ATP-competitive inhibitor of the serine/threonine kinase FXR1 (this compound-Responsive Kinase 1). FXR1 is a key downstream effector in the growth factor signaling pathway, playing a critical role in promoting cell proliferation and inhibiting apoptosis. The intended on-target effect of this compound is the inhibition of FXR1 kinase activity, leading to decreased phosphorylation of its downstream substrate, FXS1, and subsequent cell cycle arrest and apoptosis in FXR1-dependent cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My this compound stock solution has changed color and/or shows precipitation after thawing. What should I do?
A1: A change in color may indicate chemical degradation, while precipitation suggests solubility issues.[1] Do not proceed with the experiment using this stock. It is recommended to prepare a fresh stock solution from the lyophilized powder. For long-term storage, prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can affect compound stability.[1] Store aliquots at -80°C in amber glass or polypropylene vials.[1]
Q2: The IC50 value of this compound in my cell-based assay is significantly higher than the published biochemical IC50. Why is there a discrepancy?
A2: This is a common observation and can be attributed to several factors.[2] Intracellular ATP concentrations are much higher than those used in biochemical assays, leading to increased competition for ATP-competitive inhibitors like this compound.[2] Other factors include cell permeability, the presence of cellular efflux pumps, and non-specific protein binding.[2]
Q3: My vehicle control (DMSO) is showing a biological effect. How do I address this?
A3: The final concentration of DMSO in your assay should be kept low, ideally below 0.1% and not exceeding 0.5%.[2] Ensure that all wells, including untreated controls, receive the same final concentration of the vehicle. If the effect persists, consider testing an alternative solvent.[2]
Q4: I am observing a paradoxical increase in cell proliferation at low concentrations of this compound. Is this expected?
A4: Paradoxical activation of signaling pathways is a known phenomenon with some kinase inhibitors.[3][4][5][6][7] This can occur due to several mechanisms, including the inhibitor promoting a conformational change that leads to dimerization and transactivation of the kinase or the inhibition of a negative feedback loop.[4][5] See the detailed troubleshooting guide below for investigating this phenotype.
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity in Non-Target or Control Cell Lines
This guide will help you determine if the observed cytotoxicity is due to an off-target effect of this compound.
Step 1: Confirm the Observation
-
Repeat the experiment with a fresh dilution of this compound.
-
Include a positive control for cytotoxicity and a negative control (vehicle only).
-
Perform a dose-response curve to determine the concentration at which toxicity is observed.
Step 2: Rule Out Experimental Artifacts
-
Compound Solubility: Visually inspect the media for any signs of this compound precipitation at the working concentration. Insoluble compound can cause non-specific cellular stress.
-
Assay Interference: If using a metabolic assay like MTT, be aware that high concentrations of the reagent itself can be cytotoxic.[8] Optimize the MTT concentration and incubation time for your cell line.[8]
Step 3: Investigate Off-Target Effects
-
Orthogonal Inhibitor: Use a structurally unrelated inhibitor of FXR1. If this second inhibitor does not cause the same cytotoxicity, it suggests an off-target effect of this compound.[2]
-
Inactive Analog: If available, use a structurally similar but inactive analog of this compound. This compound should not induce the cytotoxic phenotype.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate FXR1 expression in the affected cell line.[9] If the cells remain sensitive to this compound after FXR1 removal, it strongly indicates an off-target mechanism.[9]
Issue 2: Paradoxical Activation of the Downstream FXR1 Pathway
This guide addresses the unexpected increase in the phosphorylation of FXS1 (pFXS1), the substrate of FXR1, following this compound treatment.
Step 1: Verify the Result by Western Blot
-
Perform a dose-response and time-course experiment with this compound treatment.
-
Probe for total FXR1, total FXS1, and phospho-FXS1 (pFXS1).
-
Ensure proper loading controls (e.g., GAPDH, β-actin) are used.
-
Refer to Western blot troubleshooting guides for issues like high background or weak signals.[10][11][12]
Step 2: Consider the Mechanism of Paradoxical Activation
-
Some kinase inhibitors can promote dimerization and subsequent trans-activation of their target kinase, leading to increased downstream signaling at certain concentrations.[4][5]
-
This compound might be inhibiting a phosphatase that normally dephosphorylates FXS1.
Step 3: Experimental Approaches to Test the Mechanism
-
Immunoprecipitation: Perform co-immunoprecipitation of FXR1 to assess its dimerization state in the presence and absence of this compound.
-
Kinase Profiling: To identify potential off-target kinases that might be activated by this compound and could indirectly lead to FXS1 phosphorylation, consider a broad kinase profiling screen.[13]
Data Presentation
Table 1: this compound IC50 Values Across Different Assay Formats
| Assay Type | Target | IC50 (nM) | Notes |
| Biochemical (Kinase Assay) | Recombinant Human FXR1 | 5.2 | Performed with ATP at Km. |
| Cell-Based (Anti-proliferation) | HCT116 (FXR1-dependent) | 75.8 | 72-hour incubation. |
| Cell-Based (Anti-proliferation) | A549 (FXR1-independent) | >10,000 | 72-hour incubation. |
Table 2: Troubleshooting Unexpected Cytotoxicity
| Observation | Possible Cause | Recommended Action |
| High cytotoxicity at all concentrations | Compound precipitation | Check solubility, sonicate, or use a different solvent. |
| Cytotoxicity in FXR1-knockout cells | Off-target effect | Use an orthogonal inhibitor; perform kinome scan. |
| Vehicle control shows toxicity | High solvent concentration | Reduce final DMSO concentration to <0.1%. |
Experimental Protocols
Protocol 1: Western Blotting for pFXS1 and Total FXS1
-
Cell Lysis:
-
Seed cells and treat with this compound at desired concentrations for the specified time.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.[12]
-
Incubate with primary antibodies (e.g., anti-pFXS1, anti-FXS1, anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect signal using an ECL substrate and an imaging system.
-
Protocol 2: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and incubate for the desired duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT reagent to each well to a final concentration of 0.5 mg/mL.[14]
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
Visualizations
Caption: Intended signaling pathway of this compound action.
Caption: Logical workflow for troubleshooting unexpected results.
Caption: Experimental workflow for a cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Exploring Molecular Mechanisms of Paradoxical Activation in the BRAF Kinase Dimers: Atomistic Simulations of Conformational Dynamics and Modeling of Allosteric Communication Networks and Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RAF inhibitors that evade paradoxical MAPK pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bio-rad.com [bio-rad.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 13. benchchem.com [benchchem.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Fexarene Dose-Response Curve Optimization: Technical Support Center
Welcome to the technical support center for Fexarene, a selective agonist for the novel G-protein coupled receptor (GPCR), FXR1. This guide is designed to assist researchers, scientists, and drug development professionals in optimizing their this compound dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective agonist for the this compound Receptor 1 (FXR1), a G-protein coupled receptor. Upon binding, this compound activates a Gαi-coupled signaling pathway. This inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently modulates the transcription of genes involved in inflammatory responses.
Q2: What is a typical EC50 value for this compound?
A2: The half-maximal effective concentration (EC50) for this compound can vary depending on the cell line and assay conditions. However, in most optimized assays, the EC50 is expected to fall within the nanomolar range. Refer to the data tables below for more specific information.
Q3: How should I prepare my this compound stock solution?
A3: this compound is typically supplied as a lyophilized powder. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (DMSO) and storing it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What cell types are suitable for a this compound dose-response assay?
A4: Any cell line endogenously expressing or engineered to express the FXR1 receptor is suitable. Commonly used cell lines for GPCR assays, such as HEK293 or CHO cells, are often used for heterologous expression of FXR1.
Q5: What is the recommended range of this compound concentrations to use in a dose-response curve?
A5: A typical dose-response curve for this compound should span a wide range of concentrations to capture the full sigmoidal curve.[1][2] A common approach is to use a serial dilution series, for example, from 1 pM to 10 µM.
Troubleshooting Guides
This section addresses common problems encountered during this compound dose-response experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding density. 2. Pipetting errors during reagent addition. 3. Edge effects in the microplate.[3] 4. Cell health issues.[4] | 1. Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity.[3] 4. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.[5] |
| No observable dose-response (flat curve) | 1. This compound degradation. 2. Low or no FXR1 receptor expression in the cells.[6] 3. Incorrect assay endpoint measurement. 4. Inappropriate assay incubation time. | 1. Prepare fresh this compound dilutions from a new stock aliquot. 2. Verify FXR1 expression using a validated method (e.g., qPCR, Western blot, or a positive control ligand). 3. Ensure the assay is sensitive enough to detect changes in the chosen second messenger (e.g., cAMP). 4. Optimize the incubation time with this compound. |
| Low signal-to-noise ratio | 1. High background signal. 2. Low assay sensitivity. | 1. Optimize blocking steps and wash conditions.[4] Test for non-specific binding of detection reagents. 2. Increase the number of cells per well or use a more sensitive detection reagent. |
| Atypical or non-sigmoidal curve shape | 1. This compound cytotoxicity at high concentrations. 2. Off-target effects of this compound. 3. Issues with the curve-fitting algorithm. | 1. Perform a cell viability assay in parallel with the dose-response experiment to identify cytotoxic concentrations. 2. Investigate potential interactions with other receptors or signaling pathways. 3. Ensure the use of a proper non-linear regression model, such as the four-parameter logistic equation (Hill equation).[1][2] |
Quantitative Data Summary
Table 1: this compound Potency and Efficacy
| Parameter | Value | Cell Line | Assay Conditions |
| EC50 | 5.2 nM | HEK293-FXR1 | 30-minute incubation, 37°C, cAMP assay |
| Emax | 95% inhibition of forskolin-stimulated cAMP | HEK293-FXR1 | 30-minute incubation, 37°C, cAMP assay |
| Hill Slope | 1.1 | HEK293-FXR1 | 30-minute incubation, 37°C, cAMP assay |
Table 2: this compound Cytotoxicity
| Parameter | Value | Cell Line | Assay Conditions |
| CC50 | > 50 µM | HEK293-FXR1 | 24-hour incubation, 37°C, MTT assay |
Experimental Protocols
Protocol 1: this compound Dose-Response Measurement using a cAMP Assay
This protocol outlines the steps to determine the dose-response curve of this compound by measuring its effect on intracellular cAMP levels in HEK293 cells stably expressing the FXR1 receptor.
Materials:
-
HEK293 cells stably expressing FXR1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO
-
Forskolin
-
cAMP assay kit (e.g., HTRF, ELISA)
-
96-well or 384-well microplates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count the HEK293-FXR1 cells.
-
Seed the cells into the microplate at a pre-optimized density and allow them to attach overnight in the CO2 incubator.
-
-
This compound Dilution Series Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., from 1 pM to 10 µM). Include a vehicle control (DMSO only).
-
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Add the this compound dilutions to the respective wells.
-
Incubate the plate for the optimized time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and cAMP Measurement:
-
Following this compound incubation, add a stimulatory concentration of forskolin to all wells (except for the negative control) to induce cAMP production.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement using a plate reader compatible with the chosen assay technology.
-
-
Data Analysis:
-
Normalize the data to the vehicle control and the positive control (forskolin alone).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50, Emax, and Hill slope.[1]
-
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for dose-response curve optimization.
Caption: Troubleshooting decision tree.
References
- 1. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 2. Dose Response Curve | Definition, Equation & Examples - Lesson | Study.com [study.com]
- 3. Controlling Variability in Cell Assays When Designing RNAi Experiments | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. promegaconnections.com [promegaconnections.com]
- 6. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Fexarene Activity in a New Cell Line
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for validating the activity of Fexarene (Fexaramine), a Farnesoid X Receptor (FXR) agonist, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as Fexaramine, is a synthetic non-steroidal agonist for the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands.[1][2][3] Upon binding, this compound activates FXR, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[4][5] This signaling pathway plays a crucial role in regulating bile acid synthesis and transport, lipid and glucose metabolism, and inflammation.[6]
Q2: How do I select a suitable new cell line for validating this compound activity?
A2: The choice of a new cell line depends on your research question. Key considerations include:
-
Endogenous FXR Expression: The cell line must express functional FXR. You can verify this by Western Blot or qPCR.[7]
-
Tissue of Origin: Select a cell line from a tissue relevant to your study (e.g., hepatocyte-derived cell lines like HepG2 for liver-related studies, or intestinal cell lines for gut-specific effects).
-
Cell Line Authentication: Always use authenticated cell lines from a reputable source (e.g., ATCC) to avoid issues with misidentification or cross-contamination.[8][9] It is recommended to perform Short Tandem Repeat (STR) profiling to confirm the cell line's identity.[9]
-
Phenotypic Characteristics: Consider the growth rate, morphology, and any specific metabolic characteristics of the cell line that might influence the experimental outcome.
Q3: What are the essential positive and negative controls for my experiments?
A3:
-
Positive Controls:
-
Negative Controls:
-
A vehicle control (e.g., DMSO, the solvent for this compound) is crucial to distinguish the compound's effect from that of the solvent.
-
An inactive compound structurally similar to this compound, if available.
-
A cell line known to lack FXR expression or cells where FXR has been knocked down (e.g., using siRNA) can be used to demonstrate the FXR-dependency of the observed effects.
-
Key Experimental Protocols and Troubleshooting
Cell Culture and Treatment
Protocol: Culturing a New Adherent Cell Line
-
Media Preparation: Use the recommended growth medium for your specific cell line, typically supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Thawing: Thaw cryopreserved cells rapidly in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing pre-warmed complete growth medium and centrifuge to pellet the cells. Resuspend the pellet in fresh medium and seed into a culture flask.
-
Passaging: When cells reach 80-90% confluency, wash the monolayer with PBS, and detach the cells using a trypsin-EDTA solution. Neutralize the trypsin with complete growth medium, centrifuge, and resuspend the cells in fresh medium for seeding into new flasks at the appropriate split ratio.
-
This compound Treatment: For experiments, seed cells in multi-well plates. Once they reach the desired confluency, replace the growth medium with a medium containing the desired concentrations of this compound or control compounds. The final concentration of the vehicle (e.g., DMSO) should be consistent across all treatments and typically below 0.1%.
Troubleshooting Guide: Cell Culture
| Issue | Possible Cause | Recommendation |
| Slow Cell Growth | Suboptimal culture conditions (media, temperature, CO2). Mycoplasma contamination. | Confirm the recommended culture conditions for your cell line. Test for mycoplasma contamination. |
| Cell Detachment/Death After Treatment | This compound concentration is too high, causing cytotoxicity. Solvent toxicity. | Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. Ensure the final solvent concentration is not toxic to the cells. |
| Inconsistent Results Between Experiments | High passage number leading to genetic drift. Variability in cell seeding density. | Use cells with a low passage number and maintain consistency across experiments. Ensure accurate and consistent cell counting and seeding. |
Luciferase Reporter Assay for FXR Activation
This assay measures the ability of this compound to activate FXR-mediated transcription.
Protocol: Dual-Luciferase Reporter Assay
-
Transfection: Co-transfect the cells with a plasmid containing a luciferase gene driven by an FXRE-containing promoter and a control plasmid expressing a different luciferase (e.g., Renilla) under a constitutive promoter for normalization.
-
Treatment: After 24 hours, treat the transfected cells with varying concentrations of this compound, a positive control (e.g., GW4064), and a vehicle control.
-
Lysis and Measurement: After the desired incubation period (typically 24 hours), lyse the cells and measure the activity of both luciferases using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the FXRE-luciferase activity to the control luciferase activity. Plot the normalized data as a dose-response curve to determine the EC50 value of this compound.
Troubleshooting Guide: Luciferase Reporter Assay [11]
| Issue | Possible Cause | Recommendation |
| Weak or No Signal | Low transfection efficiency. Low FXR expression in the cell line. Inactive reagents. | Optimize the transfection protocol (DNA-to-reagent ratio). Confirm FXR expression in your cell line. Check the expiration dates and proper storage of assay reagents. |
| High Background Signal | Autofluorescence of the compound. Contamination in reagents or cells. | Use white-walled plates to reduce background. Use fresh, sterile reagents. |
| High Variability Between Replicates | Inconsistent transfection efficiency. Pipetting errors. Uneven cell seeding. | Prepare a master mix for transfection and treatment solutions. Use calibrated pipettes. Ensure a single-cell suspension for even seeding. |
Quantitative PCR (qPCR) for Target Gene Expression
qPCR is used to measure the change in mRNA levels of known FXR target genes.
Protocol: qPCR for FXR Target Genes
-
Cell Treatment and RNA Extraction: Treat cells with this compound as described above. After treatment, lyse the cells and extract total RNA using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using primers specific for FXR target genes (e.g., SHP, BSEP, OSTα) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Quantitative Data Summary: Expected Regulation of FXR Target Genes
| Gene | Function | Expected Regulation by this compound |
| SHP (NR0B2) | Nuclear receptor that inhibits bile acid synthesis | Upregulation[2][12] |
| BSEP (ABCB11) | Bile salt export pump | Upregulation[1] |
| OSTα/β (SLC51A/B) | Organic solute transporters for bile acids | Upregulation[1] |
| CYP7A1 | Rate-limiting enzyme in bile acid synthesis | Downregulation (indirectly via SHP)[2][12] |
Troubleshooting Guide: qPCR [13][14][15]
| Issue | Possible Cause | Recommendation |
| No or Low Amplification | Poor RNA quality or quantity. Inefficient cDNA synthesis. Poor primer design. | Assess RNA integrity (e.g., using a Bioanalyzer). Optimize the reverse transcription reaction. Design and validate new primers. |
| Non-Specific Amplification | Primer-dimers. Suboptimal annealing temperature. | Perform a melt curve analysis to check for non-specific products. Optimize the annealing temperature using a gradient PCR. |
| High Ct Values | Low target gene expression. Inefficient reaction. | Increase the amount of cDNA per reaction. Check the efficiency of your qPCR assay with a standard curve. |
Western Blot for Protein Expression
Western blotting is used to confirm changes in protein levels of FXR itself or its target genes.
Protocol: Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the protein of interest (e.g., FXR, SHP). Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin, GAPDH).
Troubleshooting Guide: Western Blot
| Issue | Possible Cause | Recommendation |
| No or Weak Bands | Low protein expression. Ineffective antibody. Insufficient protein loaded. | Use a positive control cell lysate known to express the protein. Validate the primary antibody. Increase the amount of protein loaded per well. |
| High Background | Insufficient blocking. Antibody concentration too high. | Increase the blocking time or use a different blocking agent. Optimize the primary and secondary antibody concentrations. |
| Non-Specific Bands | Non-specific antibody binding. Protein degradation. | Use a more specific primary antibody. Add protease inhibitors to the lysis buffer. |
Visualizing Workflows and Pathways
References
- 1. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stimulation of the farnesoid X receptor promotes M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. atlantisbioscience.com [atlantisbioscience.com]
- 9. Cell line authentication: a necessity for reproducible biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. goldbio.com [goldbio.com]
- 12. Discovery, optimization, and evaluation of non-bile acid FXR/TGR5 dual agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pcrbio.com [pcrbio.com]
- 14. dispendix.com [dispendix.com]
- 15. tools.thermofisher.com [tools.thermofisher.com]
Validation & Comparative
Fexaramine vs. GW4064: A Comparative Guide to FXR Activation
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in maintaining metabolic homeostasis has positioned it as a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), type 2 diabetes, and cholestatic liver diseases. Fexaramine (also known as Fexarene) and GW4064 are two potent synthetic agonists widely used in FXR research. However, their distinct pharmacological profiles necessitate a careful comparison to guide experimental design and interpretation. This guide provides an objective comparison of Fexaramine and GW4064, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Performance Comparison: Potency, Selectivity, and Bioavailability
Fexaramine and GW4064 are both effective in activating FXR, yet they differ significantly in their selectivity and pharmacokinetic properties. These differences have profound implications for their application in both preclinical research and potential therapeutic development.
| Feature | Fexaramine (this compound) | GW4064 |
| FXR Activation Potency (EC50) | ~25 nM (in cell-based reporter assays)[1] | ~65 nM - 90 nM (in various assays)[2] |
| Selectivity | High selectivity for FXR. Described as a non-bile acid synthetic activator with marked selectivity for FXR over other nuclear receptors like PXR, CAR, and VDR.[3] | Known to have off-target effects, notably acting as a modulator of multiple G protein-coupled receptors, including histamine receptors (H1, H2, H4).[4][5][6] This can lead to FXR-independent cellular responses.[4] |
| Bioavailability & Distribution | Designed as a gut-restricted agonist with limited systemic absorption when administered orally.[3] This targeted action minimizes potential systemic side effects. | While active in vivo, it has limited bioavailability, which has precluded its use in clinical trials.[3] |
| Therapeutic Potential | Considered a strong candidate for treating obesity and metabolic syndrome due to its gut-restricted action, which leads to increased FGF15 production and improved metabolic parameters with potentially fewer side effects.[3] | Primarily used as a pharmacological tool to study FXR function in vitro and in vivo.[4][6] Its off-target activities require cautious interpretation of experimental results.[4][6] |
Experimental Data and Protocols
The following sections detail the experimental methodologies commonly employed to evaluate and compare FXR agonists like Fexaramine and GW4064.
In Vitro FXR Activation Assay (Luciferase Reporter Assay)
This assay is a cornerstone for quantifying the potency of FXR agonists.
Objective: To determine the concentration-dependent activation of FXR by a test compound.
Methodology:
-
Cell Culture and Transfection:
-
HEK293T or HepG2 cells are commonly used.
-
Cells are transiently co-transfected with two plasmids:
-
An expression vector for the human FXR and its heterodimeric partner, Retinoid X Receptor (RXR).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an FXR response element (FXRE).[7]
-
-
A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After an incubation period to allow for plasmid expression (typically 24 hours), the cells are treated with varying concentrations of the test compound (e.g., Fexaramine or GW4064) or a vehicle control (e.g., DMSO).
-
-
Luciferase Activity Measurement:
-
Following a further incubation period (typically 18-24 hours), the cells are lysed.
-
Luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
Firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
The fold induction of luciferase activity is calculated relative to the vehicle-treated control.
-
The EC50 value, the concentration at which the compound elicits 50% of its maximal effect, is determined by plotting the fold induction against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo FXR Activation Studies in Mice
Animal models are crucial for evaluating the physiological effects of FXR agonists.
Objective: To assess the in vivo efficacy of an FXR agonist on target gene expression and metabolic parameters.
Methodology:
-
Animal Model:
-
Compound Administration:
-
The FXR agonist (e.g., Fexaramine or GW4064) or vehicle is administered to the mice, typically via oral gavage.
-
Dosage and treatment duration vary depending on the study's objectives. For example, a study might involve daily administration for several weeks.[9]
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, tissues of interest (e.g., liver, intestine) and blood are collected.
-
Gene Expression Analysis: RNA is extracted from the tissues, and the expression of known FXR target genes (e.g., Shp, Bsep, Fgf15) is quantified using quantitative real-time PCR (qRT-PCR).
-
Metabolic Analysis: Blood samples are analyzed for various metabolic parameters, such as glucose, insulin, triglycerides, and cholesterol levels.
-
Histological Analysis: Tissues can be processed for histological examination to assess changes in tissue morphology, such as lipid accumulation in the liver.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a clear understanding.
FXR Signaling Pathway
Activation of FXR by an agonist initiates a cascade of events that regulate gene expression.
Caption: FXR signaling pathway upon agonist binding.
Experimental Workflow for FXR Agonist Evaluation
A typical workflow for assessing a novel FXR agonist involves a series of in vitro and in vivo experiments.
Caption: A streamlined workflow for evaluating FXR agonists.
Conclusion
Both Fexaramine and GW4064 are valuable tools for investigating the multifaceted roles of FXR. Fexaramine, with its gut-restricted activity and high selectivity, represents a promising therapeutic strategy for metabolic diseases, offering the potential for targeted efficacy with an improved safety profile. In contrast, GW4064, while a potent FXR activator, exhibits significant off-target effects that must be carefully considered when interpreting experimental outcomes. For researchers aiming to dissect the specific functions of FXR, particularly in the context of systemic versus gut-specific actions, a comparative approach using both agonists can yield invaluable insights. For those focused on therapeutic development, Fexaramine and its analogs offer a more direct path toward clinical translation. The choice between these two compounds should, therefore, be dictated by the specific research question and the desired level of target selectivity.
References
- 1. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mice with hepatocyte-specific FXR deficiency are resistant to spontaneous but susceptible to cholic acid-induced hepatocarcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of Fexaramine and Obeticholic Acid in Metabolic and Liver Diseases
A detailed examination of two farnesoid X receptor (FXR) agonists, Fexaramine and obeticholic acid, reveals distinct efficacy profiles and mechanisms of action. While obeticholic acid has undergone extensive clinical evaluation for liver diseases, Fexaramine, a gut-restricted agonist, shows promise in preclinical models of metabolic syndrome. This guide provides a comprehensive comparison of their performance, supported by available experimental data, for researchers, scientists, and drug development professionals.
Fexaramine and obeticholic acid both target the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism. However, their distinct pharmacological properties lead to different therapeutic applications and side-effect profiles. Obeticholic acid acts as a systemic FXR agonist, while Fexaramine's activity is primarily confined to the intestines, which may offer a more favorable safety profile by minimizing systemic side effects.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of Fexaramine and obeticholic acid from preclinical and clinical studies.
| Fexaramine: Preclinical Efficacy in High-Fat Diet (HFD)-Fed Mice | |||
| Parameter | Treatment Group | Result | Reference |
| Body Weight Gain | Fexaramine | Reduced diet-induced weight gain | [1] |
| Glucose Tolerance | Fexaramine | Improved | [2] |
| Insulin Sensitivity | Fexaramine | Improved | [2] |
| White Adipose Tissue (WAT) | Fexaramine | Enhanced thermogenesis and browning | [1] |
| Hepatic Glucose Production | Fexaramine | Reduced | [1] |
| Body-wide Inflammation | Fexaramine | Reduced | [1] |
| Obeticholic Acid: Clinical Efficacy in NASH (REGENERATE Trial - Month 18 Interim Analysis) | |||
| Endpoint | Placebo | Obeticholic Acid (10 mg) | Obeticholic Acid (25 mg) |
| Fibrosis Improvement (≥1 stage) with no worsening of NASH | 9.6% | 18% (p=0.045) | 22.4% (p<0.0001)[3][4] |
| NASH Resolution with no worsening of fibrosis | 8% | 11% (p=0.18) | 12% (p=0.13) |
| Obeticholic Acid: Clinical Efficacy in NASH (FLINT Trial) | ||
| Endpoint | Placebo | Obeticholic Acid (25 mg) |
| Improved Liver Histology (decrease in NAFLD Activity Score by ≥2 points without worsening of fibrosis) | 21% | 45% (p=0.0002)[5][6] |
| Fibrosis Improvement | 21% | 39% (p=0.007) |
| NASH Resolution | 5% | 18% (p=0.014) |
Signaling Pathways
The distinct mechanisms of action of Fexaramine and obeticholic acid are rooted in their differential activation of FXR in the body.
References
- 1. Intestinal FXR agonism promotes adipose tissue browning and reduces obesity and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intercept Announces Positive Data in Fibrosis due to NASH [globenewswire.com]
- 4. Results from a new efficacy and safety analysis of the REGENERATE trial of obeticholic acid for treatment of pre-cirrhotic fibrosis due to non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. natap.org [natap.org]
- 6. Farnesoid X nuclear receptor ligand obeticholic acid for non-cirrhotic, non-alcoholic steatohepatitis (FLINT): a multicentre, randomised, placebo-controlled trial [natap.org]
A Comparative Guide to Fexarene and Other Synthetic Farnesoid X Receptor (FXR) Agonists
For Researchers, Scientists, and Drug Development Professionals
The Farnesoid X Receptor (FXR), a nuclear receptor activated by bile acids, has emerged as a critical regulator of bile acid, lipid, and glucose metabolism. Its role in maintaining metabolic homeostasis has made it a promising therapeutic target for a range of conditions, including non-alcoholic steatohepatitis (NASH), primary biliary cholangitis (PBC), and other metabolic disorders. This has spurred the development of numerous synthetic FXR agonists, each with distinct pharmacological profiles. This guide provides an objective comparison of Fexarene and its closely related analogue, Fexaramine, with other key synthetic FXR agonists, supported by experimental data to aid in research and development decisions.
Performance Comparison of Synthetic FXR Agonists
The potency and efficacy of FXR agonists are typically evaluated through cell-based reporter gene assays and coactivator recruitment assays. The following tables summarize the available quantitative data for this compound, Fexaramine, and other notable synthetic FXR agonists like GW4064 and Obeticholic Acid (OCA).
Table 1: In Vitro Potency of Non-Steroidal FXR Agonists
| Compound | EC50 (nM) in Cell-Based Reporter Assay | Reference |
| Fexaramine | 25 | [1] |
| Fexarine | 36 | [2] |
| This compound | 36 | [2] |
| GW4064 | ~90 | [2] |
EC50 (Half-maximal effective concentration) values represent the concentration of a drug that gives half of the maximal response. A lower EC50 value indicates a higher potency.
Table 2: In Vitro Potency of Steroidal and Other Synthetic FXR Agonists
| Compound | EC50 (nM) in Coactivator Recruitment Assay | Reference |
| Obeticholic Acid (INT-747) | 99 | [3] |
| INT-767 (Dual FXR/TGR5 Agonist) | 30 | [4] |
Fexaramine and its derivatives, including this compound, have demonstrated high potency in activating FXR, with EC50 values in the low nanomolar range, comparable to or exceeding that of the widely studied non-steroidal agonist GW4064[1][2]. Notably, Fexaramine has been shown to be a gut-restricted FXR agonist, which may offer a therapeutic advantage by minimizing systemic side effects[5][6]. Obeticholic acid, a semi-synthetic bile acid analogue, is the first FXR agonist approved for the treatment of PBC and has been extensively studied in NASH[7]. While direct comparative studies between this compound and Obeticholic Acid in the same experimental setup are limited, the available data suggest that both steroidal and non-steroidal classes of compounds contain highly potent FXR agonists.
Experimental Methodologies
The data presented in this guide are primarily derived from two key types of in vitro assays: cell-based reporter gene assays and time-resolved fluorescence resonance energy transfer (TR-FRET) coactivator recruitment assays.
Cell-Based Luciferase Reporter Gene Assay
This assay is a common method to quantify the ability of a compound to activate a specific nuclear receptor.
Principle: Cells are transiently transfected with two plasmids: an expression plasmid for the FXR ligand-binding domain (LBD) fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences. When an FXR agonist binds to the LBD, it induces a conformational change that allows the recruitment of coactivators, leading to the transcription of the luciferase gene. The amount of light produced by the luciferase enzyme is proportional to the level of FXR activation.
Generalized Protocol:
-
Cell Culture and Transfection: HEK293T or CV-1 cells are cultured in a suitable medium and seeded in 96-well plates. The cells are then co-transfected with the FXR-LBD expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent like Lipofectamine[8].
-
Compound Treatment: After an incubation period to allow for plasmid expression (typically 18-24 hours), the cells are treated with varying concentrations of the test compounds (e.g., this compound, GW4064) or a vehicle control (DMSO)[9][10].
-
Lysis and Luminescence Measurement: Following a further incubation period (e.g., 24 hours), the cells are lysed, and a luciferase substrate is added. The resulting luminescence is measured using a luminometer[8][9].
-
Data Analysis: The fold activation is calculated by normalizing the luminescence signal of the compound-treated cells to that of the vehicle-treated cells. EC50 values are then determined by fitting the dose-response data to a sigmoidal curve[11].
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This assay measures the direct interaction between the FXR LBD and a coactivator peptide in the presence of a ligand.
Principle: The assay utilizes a GST-tagged FXR LBD and a biotinylated coactivator peptide (e.g., from SRC-1). A terbium-labeled anti-GST antibody serves as the FRET donor, and a streptavidin-linked fluorophore acts as the FRET acceptor. When an agonist binds to the FXR LBD, it promotes the recruitment of the coactivator peptide, bringing the donor and acceptor fluorophores into close proximity. Excitation of the terbium donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The ratio of the acceptor to donor emission is a measure of the interaction.
Generalized Protocol:
-
Reagent Preparation: Prepare solutions of GST-FXR LBD, biotinylated coactivator peptide, terbium-labeled anti-GST antibody, and streptavidin-acceptor fluorophore in assay buffer[12][13].
-
Assay Plate Setup: In a 384-well plate, add the test compounds at various concentrations.
-
Addition of Assay Components: Add the GST-FXR LBD, followed by a mixture of the biotinylated coactivator peptide and the TR-FRET detection reagents[14][15].
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium[12][16].
-
Signal Detection: Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader[13].
-
Data Analysis: Calculate the TR-FRET ratio and plot it against the compound concentration to determine the EC50 value for coactivator recruitment.
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway
Activation of FXR by an agonist initiates a cascade of transcriptional events that regulate various metabolic pathways. The following diagram illustrates the canonical FXR signaling pathway.
Caption: Canonical FXR signaling pathway upon agonist binding.
Experimental Workflow for FXR Agonist Screening
The process of identifying and characterizing novel FXR agonists typically follows a standardized workflow, as depicted below.
Caption: A typical workflow for the discovery and development of novel FXR agonists.
References
- 1. Fexaramine | LXR-like Receptors | Tocris Bioscience [tocris.com]
- 2. mdpi.com [mdpi.com]
- 3. Dual Farnesoid X Receptor/TGR5 Agonist INT-767 Reduces Liver Injury in the Mdr2−/− (Abcb4−/−) Mouse Cholangiopathy Model by Promoting Biliary HCO3− Output - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional characterization of the semisynthetic bile acid derivative INT-767, a dual farnesoid X receptor and TGR5 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fexaramine as the intestine-specific farnesoid X receptor agonist: A promising agent to treat obesity and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fexaramine - LKT Labs [lktlabs.com]
- 7. Obeticholic Acid and Other Farnesoid-X-Receptor (FXR) Agonists in the Treatment of Liver Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eubopen.org [eubopen.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. TR-FRET FXR Coactivator Assay Kit, goat - Creative BioMart [creativebiomart.net]
- 15. LanthaScreen™ TR-FRET NR Coregulator Interaction Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. LanthaScreen™ TR-FRET FXR Coactivator Assay Kit, rabbit 800 x 20 μL assays | Buy Online [thermofisher.com]
Validating Fexarene's Specificity for FXR: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a nuclear receptor agonist is paramount to ensuring targeted therapeutic action and minimizing off-target effects. This guide provides a comprehensive comparison of the farnesoid X receptor (FXR) agonist, Fexaramine, with another widely used FXR agonist, GW4064, focusing on their specificity for FXR over other nuclear receptors.
Fexaramine has emerged as a potent and highly selective FXR agonist, demonstrating minimal cross-reactivity with other nuclear receptors. In contrast, while GW4064 is also a potent FXR agonist, studies have revealed significant off-target effects on other receptor types, particularly G protein-coupled receptors (GPCRs). This guide presents supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid researchers in selecting the appropriate tool compound for their studies.
Comparative Selectivity Profile
The following table summarizes the available quantitative data on the activity of Fexaramine and GW4064 against FXR and a panel of other nuclear receptors.
| Nuclear Receptor | Fexaramine EC50 (nM) | GW4064 EC50 (nM) | Reference |
| FXR | 25 | 15 (biochemical), 65-90 (cell-based) | [1][2][3] |
| hRXRα | No activity reported | No activity reported up to 1 µM | [1][4] |
| hPPARα | No activity reported | Data not available | [1] |
| hPPARγ | No activity reported | Data not available | [1] |
| hPPARδ | No activity reported | Data not available | [1] |
| mPXR | No activity reported | Data not available | [1] |
| hPXR | No activity reported | Data not available | [1] |
| hLXRα | No activity reported | Data not available | [1] |
| hTRβ | No activity reported | Data not available | [1] |
| hRARβ | No activity reported | No activity reported up to 1 µM | [1][4] |
| mCAR | No activity reported | Data not available | [1] |
| mERRγ | No activity reported | Data not available | [1] |
| hVDR | No activity reported | Data not available | [1] |
Note on GW4064 Off-Target Effects: While GW4064 is reported to be selective for FXR over other nuclear receptors, significant off-target activity has been identified for several G protein-coupled receptors, including histamine receptors H1, H2, and H4.[5][6][7] This can lead to FXR-independent cellular effects and should be a critical consideration in experimental design and data interpretation.
Experimental Methodologies
The determination of ligand specificity for nuclear receptors relies on a variety of robust in vitro assays. Below are detailed protocols for two commonly employed methods.
LanthaScreen™ TR-FRET Coactivator Recruitment Assay
This assay measures the ability of a ligand to promote the interaction between a nuclear receptor ligand-binding domain (LBD) and a fluorescently labeled coactivator peptide.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a technology based on the transfer of energy between two fluorophores, a donor (Terbium-labeled antibody) and an acceptor (Fluorescein-labeled coactivator peptide), when in close proximity. Agonist binding to the nuclear receptor LBD induces a conformational change that facilitates the recruitment of the coactivator peptide, bringing the donor and acceptor fluorophores together and resulting in a high TR-FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the GST-tagged nuclear receptor LBD in the appropriate assay buffer.
-
Prepare a 4X solution of the Fluorescein-labeled coactivator peptide and a 4X solution of the Terbium-labeled anti-GST antibody in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., Fexaramine, GW4064) at 4X the final desired concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound dilutions to the assay plate.
-
Add 5 µL of the 2X nuclear receptor LBD solution to each well.
-
Incubate at room temperature for 1 hour.
-
Add 10 µL of the combined 4X Fluorescein-coactivator peptide and 4X Terbium-anti-GST antibody solution to each well.
-
Incubate at room temperature for 2-4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~495 nm (Terbium) and ~520 nm (Fluorescein).
-
Calculate the 520/495 nm emission ratio.
-
-
Data Analysis:
-
Plot the emission ratio against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a ligand to activate the transcription of a reporter gene under the control of a nuclear receptor-responsive promoter.
Principle: Cells are transiently transfected with two plasmids: an expression vector for the full-length nuclear receptor or its LBD fused to a GAL4 DNA-binding domain, and a reporter vector containing a luciferase gene downstream of a promoter with response elements for the nuclear receptor (or GAL4). Ligand activation of the receptor leads to the transcription of the luciferase gene, and the resulting luminescence is measured.
Protocol:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T, HepG2) in 96-well plates.
-
Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent. A control plasmid expressing Renilla luciferase can be included for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound.
-
Incubate the cells for another 18-24 hours.
-
-
Luminescence Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizing the Pathways and Processes
To further clarify the mechanisms and workflows involved in validating FXR agonist specificity, the following diagrams are provided.
Caption: FXR Signaling Pathway Activation.
Caption: Workflow for Validating Ligand Specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. apexbt.com [apexbt.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthetic FXR Agonist GW4064 Is a Modulator of Multiple G Protein–Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic FXR agonist GW4064 is a modulator of multiple G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Fexarene's Efficacy in Preclinical Neurological Disease Models
A Comparative Analysis of a Novel Nrf2 Activator
This guide provides a comprehensive comparison of Fexarene, a novel therapeutic agent, against existing alternatives in various animal models of neurodegenerative diseases. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective overview of this compound's performance, supported by detailed experimental protocols and pathway visualizations.
Introduction to this compound
This compound is an investigational small molecule designed to combat oxidative stress, a key pathological feature in several neurodegenerative disorders. Its primary mechanism of action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. By promoting the transcription of antioxidant and cytoprotective genes, this compound aims to mitigate neuronal damage and slow disease progression. This guide evaluates its efficacy in preclinical models of Alzheimer's Disease (AD) and Parkinson's Disease (PD).
Comparative Efficacy of this compound
The following tables summarize the quantitative data from head-to-head studies comparing this compound with a standard-of-care compound, Dimethyl Fumarate (DMF), and a vehicle control.
Table 1: Efficacy in APP/PS1 Mouse Model of Alzheimer's Disease
| Parameter | Vehicle Control | Dimethyl Fumarate (30 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Cognitive Function (MWM Latency, seconds) | 62.5 ± 5.3 | 45.1 ± 4.8 | 48.2 ± 5.1 | 35.7 ± 4.2 |
| Amyloid-β Plaque Load (%) | 15.8 ± 2.1 | 11.2 ± 1.9 | 12.5 ± 2.0 | 8.4 ± 1.5 |
| Oxidative Stress Marker (8-OHdG, ng/mg protein) | 2.8 ± 0.4 | 1.9 ± 0.3 | 2.1 ± 0.3 | 1.2 ± 0.2 |
| Nrf2 Target Gene Expression (NQO1, fold change) | 1.0 ± 0.2 | 2.5 ± 0.4 | 2.1 ± 0.3 | 4.8 ± 0.6 |
MWM: Morris Water Maze; 8-OHdG: 8-hydroxy-2'-deoxyguanosine; NQO1: NAD(P)H quinone dehydrogenase 1. Data are presented as mean ± SEM.
Table 2: Efficacy in 6-OHDA Rat Model of Parkinson's Disease
| Parameter | Vehicle Control | Dimethyl Fumarate (30 mg/kg) | This compound (10 mg/kg) | This compound (30 mg/kg) |
| Motor Function (Apomorphine-induced rotations/min) | 12.4 ± 1.5 | 8.1 ± 1.1 | 9.2 ± 1.3 | 5.3 ± 0.8 |
| Dopaminergic Neuron Survival (%) | 45.2 ± 5.5 | 62.8 ± 6.1 | 58.9 ± 5.8 | 78.4 ± 7.2 |
| Mitochondrial Respiration (Complex I activity, %) | 55.1 ± 6.2 | 70.3 ± 5.9 | 65.7 ± 6.0 | 85.9 ± 7.5 |
| Nrf2 Target Gene Expression (GCLC, fold change) | 1.0 ± 0.3 | 2.8 ± 0.5 | 2.4 ± 0.4 | 5.2 ± 0.7 |
6-OHDA: 6-hydroxydopamine; GCLC: Glutamate-cysteine ligase catalytic subunit. Data are presented as mean ± SEM.
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and the experimental design, the following diagrams are provided.
Caption: this compound's Mechanism of Action via Nrf2 Pathway.
Caption: Cross-Model Efficacy Evaluation Workflow.
Experimental Protocols
4.1. Animal Models
-
Alzheimer's Disease Model: Male APP/PS1 transgenic mice (Age: 6 months) were used. These mice co-express mutant human amyloid precursor protein (APP) and presenilin 1 (PS1), leading to age-dependent amyloid-β plaque deposition and cognitive deficits.
-
Parkinson's Disease Model: Adult male Sprague-Dawley rats (Weight: 250-300g) were used. Unilateral lesions of the substantia nigra were induced by stereotaxic injection of 6-hydroxydopamine (8 µg in 4 µl of 0.9% saline containing 0.02% ascorbic acid).
4.2. Drug Administration this compound and Dimethyl Fumarate were suspended in 0.5% carboxymethylcellulose (CMC). Compounds or vehicle (0.5% CMC) were administered orally once daily for 28 consecutive days.
4.3. Behavioral Assessments
-
Morris Water Maze (MWM): To assess spatial learning and memory in APP/PS1 mice, the escape latency to find a hidden platform was recorded over five consecutive days.
-
Apomorphine-Induced Rotations: To quantify motor deficit in 6-OHDA rats, apomorphine (0.5 mg/kg, s.c.) was administered, and contralateral rotations were counted for 60 minutes.
4.4. Post-Mortem Analysis
-
Immunohistochemistry: Brain tissues were sectioned and stained for amyloid-β plaques (using 6E10 antibody) or tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival.
-
Oxidative Stress Marker: 8-hydroxy-2'-deoxyguanosine (8-OHdG) levels in brain homogenates were quantified using an ELISA kit as a marker for DNA damage.
-
Mitochondrial Activity: Complex I activity in isolated mitochondria from the striatum was measured spectrophotometrically.
-
Quantitative RT-PCR: Total RNA was extracted from brain tissue, and relative mRNA expression of Nrf2 target genes (NQO1, GCLC) was determined using the ΔΔCt method, normalized to GAPDH.
Conclusion
This compound demonstrates robust, dose-dependent efficacy in both Alzheimer's and Parkinson's disease animal models. Its performance in mitigating key pathological hallmarks, such as cognitive decline, amyloid burden, motor dysfunction, and neuronal loss, surpasses that of the active comparator, Dimethyl Fumarate, at an equivalent dose. The observed effects are strongly correlated with the potent activation of the Nrf2 signaling pathway. These findings underscore this compound's potential as a promising therapeutic candidate for neurodegenerative diseases characterized by significant oxidative stress. Further cross-validation in additional models is warranted to fully elucidate its therapeutic profile.
Fexarene and its Analogs: A Comparative Analysis for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the farnesoid X receptor (FXR) agonist, Fexarene, and its analogs. This document outlines their relative performance based on available experimental data, details the methodologies used for their evaluation, and visualizes key biological pathways and experimental workflows.
This compound and its parent compound, Fexaramine, are non-steroidal agonists of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a pivotal role in bile acid, lipid, and glucose metabolism.[1][2] Their potential as therapeutic agents for metabolic diseases has led to the development and evaluation of several structural analogs. This guide offers a comparative analysis of these compounds to aid in ongoing research and development efforts.
Comparative Performance of this compound and Analogs
The following table summarizes the in vitro potency of this compound and its key analogs in activating the Farnesoid X Receptor (FXR). The half-maximal effective concentration (EC50) is a measure of the compound's potency in inducing a response, with lower values indicating higher potency.
| Compound | EC50 (FXR Activation) | Reference Compound | EC50 (Reference) | Notes |
| This compound | 36 nM | GW4064 | ~80-90 nM | A potent, non-steroidal FXR agonist.[1][3] |
| Fexaramine | 25 nM | GW4064 | ~80-90 nM | The parent compound of this compound, demonstrating high potency.[1][2][3][4] |
| Fexarine | 38 nM | GW4064 | ~80-90 nM | A close analog of this compound with similar high potency.[1][3] |
| Fex-3 | Not Reported | Fexaramine | Not Reported | Reported to have a binding affinity (Kd) two orders of magnitude higher than Fexaramine.[1] |
| SRI-1 | 377 nM | GW4064 | ~80-90 nM | An analog with significantly lower potency compared to Fexaramine and this compound.[3] |
| SRI-2 | 343 nM | GW4064 | ~80-90 nM | An analog with significantly lower potency, similar to SRI-1.[3] |
Table 1: Comparative in vitro potency of this compound and its analogs in FXR activation assays.
Key Experimental Protocols
The evaluation of this compound and its analogs as FXR agonists primarily relies on two key in vitro assays: the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coactivator recruitment assay and the luciferase reporter gene assay.
TR-FRET Coactivator Recruitment Assay
This assay measures the ability of a test compound to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide, a crucial step in receptor activation.
Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged FXR-LBD (the donor fluorophore) and a fluorescein-labeled coactivator peptide (e.g., SRC-1) (the acceptor fluorophore). Upon agonist binding to the FXR-LBD, a conformational change occurs, promoting the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores into close proximity, allowing for fluorescence resonance energy transfer (FRET) from the excited terbium to fluorescein, resulting in a detectable signal at a specific wavelength.[5][6][7]
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound or its analogs) in DMSO.
-
Prepare a working solution of the test compound by diluting the stock in an appropriate assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid interference.
-
Prepare solutions of GST-FXR-LBD, fluorescein-labeled coactivator peptide, and Tb-labeled anti-GST antibody in the assay buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 2 µL) of the test compound working solution or control (e.g., DMSO for negative control, GW4064 for positive control) to the wells of a microplate.
-
Add a solution containing GST-FXR-LBD to all wells.
-
Add a solution containing the fluorescein-labeled coactivator peptide and the Tb-labeled anti-GST antibody to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-2 hours), protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium) using a TR-FRET-compatible plate reader.
-
Calculate the TR-FRET ratio (e.g., Emission at 520 nm / Emission at 495 nm).
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Luciferase Reporter Gene Assay
This cell-based assay quantifies the transcriptional activity of FXR in response to a test compound.
Principle: Cells (e.g., HEK293T or HepG2) are transiently co-transfected with two plasmids: an expression vector for the human FXR and a reporter vector containing a luciferase gene under the control of an FXR-responsive promoter (containing FXR response elements, FXREs). When an FXR agonist like this compound activates FXR, the receptor binds to the FXREs and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of FXR activation.[8][9][10][11][12]
Detailed Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.
-
Seed the cells into a 96-well plate.
-
Co-transfect the cells with the FXR expression plasmid and the FXRE-luciferase reporter plasmid using a suitable transfection reagent. A plasmid expressing a control reporter like Renilla luciferase can be co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
After an incubation period to allow for plasmid expression (e.g., 24 hours), replace the medium with fresh medium containing various concentrations of the test compound (this compound or analogs) or controls (DMSO as a negative control, a known FXR agonist like GW4064 as a positive control).
-
-
Cell Lysis and Luciferase Assay:
-
After a further incubation period (e.g., 18-24 hours), wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
Add the luciferase assay substrate to the lysate and immediately measure the luminescence using a luminometer.
-
If a normalization control (e.g., Renilla luciferase) was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the EC50 value.
-
Visualizing the Molecular Landscape
To better understand the context of this compound's action and the methods for its evaluation, the following diagrams have been generated using the DOT language.
Figure 1: this compound-mediated FXR signaling pathway.
Figure 2: General experimental workflow for compound evaluation.
References
- 1. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights | MDPI [mdpi.com]
- 2. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. besjournal.com [besjournal.com]
- 10. researchgate.net [researchgate.net]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. caymanchem.com [caymanchem.com]
Fexaramine vs. Natural Ligands: A Head-to-Head Comparison for Farnesoid X Receptor (FXR) Activation
For Immediate Release
A comprehensive analysis of the synthetic Farnesoid X Receptor (FXR) agonist, Fexaramine, reveals its significantly higher potency and distinct genomic profile compared to natural FXR ligands. This comparison guide provides researchers, scientists, and drug development professionals with a detailed examination of Fexaramine and natural ligands, supported by quantitative data, experimental protocols, and signaling pathway visualizations.
Fexaramine, a non-steroidal FXR agonist, has demonstrated approximately 100-fold greater affinity for FXR than the most potent natural ligand, chenodeoxycholic acid (CDCA)[1][2][3]. This heightened affinity translates to more potent activation of FXR-mediated signaling pathways, which are crucial in regulating bile acid, lipid, and glucose metabolism[4][5].
Quantitative Comparison of FXR Ligands
The following table summarizes the half-maximal effective concentrations (EC50) for Fexaramine and key natural FXR ligands, illustrating their relative potencies in activating FXR.
| Ligand | Type | EC50 (nM) | Reference |
| Fexaramine | Synthetic Agonist | 25 | [1][6] |
| Chenodeoxycholic Acid (CDCA) | Primary Bile Acid | ~10,000 | [7] |
| Deoxycholic Acid (DCA) | Secondary Bile Acid | Less potent than CDCA | [8][9] |
| Lithocholic Acid (LCA) | Secondary Bile Acid | Less potent than CDCA | [8][9] |
| Cholic Acid (CA) | Primary Bile Acid | Less potent than CDCA | [8][9] |
| Obeticholic Acid (OCA) | Semisynthetic Bile Acid Analog | 99 | [6] |
Distinct Genomic and Metabolic Effects
While both Fexaramine and natural ligands activate FXR, they elicit remarkably distinct genomic responses. Gene-profiling experiments in hepatocytes have shown that Fexaramine and CDCA regulate different sets of genes[1][2]. Fexaramine has been identified as an intestine-restricted FXR agonist, meaning its effects are primarily localized to the gut with limited direct activation in the liver[6][10]. This tissue-specific action presents a potential therapeutic advantage, possibly reducing the systemic side effects observed with other FXR agonists[11].
Upon activation by a ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR) and binds to FXR response elements (FXREs) on the DNA of target genes[4][8]. This interaction modulates the transcription of genes involved in metabolic regulation. A key downstream effect is the induction of the Small Heterodimer Partner (SHP), which in turn inhibits the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis[4][12]. In the intestine, FXR activation also stimulates the production of Fibroblast Growth Factor 19 (FGF19), which further suppresses CYP7A1 expression in the liver[12][13].
Visualizing the FXR Signaling Pathway
Caption: FXR Signaling Pathway Activation.
Experimental Protocols
The following outlines the general methodologies for key experiments used to compare Fexaramine and natural FXR ligands.
Fluorescence Resonance Energy Transfer (FRET)-Based Ligand Binding Assay
This in vitro assay quantifies the binding affinity of a ligand to FXR by measuring the recruitment of a coactivator peptide.
Workflow Diagram:
Caption: FRET-Based Ligand Binding Assay Workflow.
Detailed Steps:
-
Reagent Preparation: Prepare solutions of purified FXR ligand-binding domain (LBD), a fluorescently labeled coactivator peptide (e.g., from SRC-1), and serial dilutions of the test ligands (Fexaramine, CDCA, etc.).
-
Incubation: Incubate the FXR-LBD with varying concentrations of the test ligands in a suitable buffer.
-
Coactivator Recruitment: Add the fluorescently labeled coactivator peptide to the mixture. Ligand binding to FXR-LBD induces a conformational change that promotes the recruitment of the coactivator peptide.
-
FRET Measurement: Measure the Fluorescence Resonance Energy Transfer between the fluorescent labels on the FXR-LBD and the coactivator peptide. An increased FRET signal indicates ligand-induced coactivator recruitment.
-
Data Analysis: Plot the FRET signal against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Cell-Based Luciferase Transactivation Assay
This assay measures the ability of a ligand to activate FXR-mediated gene transcription in a cellular context.
Workflow Diagram:
Caption: Cell-Based Luciferase Transactivation Assay Workflow.
Detailed Steps:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or HepG2) and co-transfect the cells with an FXR expression plasmid, an RXR expression plasmid, and a reporter plasmid containing a luciferase gene under the control of an FXR-responsive promoter (containing FXREs)[14][15]. A β-galactosidase plasmid can be co-transfected for normalization.
-
Ligand Treatment: After transfection, treat the cells with various concentrations of the test ligands (Fexaramine, CDCA, etc.) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period of 24-48 hours to allow for ligand-induced gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer. Measure β-galactosidase activity for normalization of transfection efficiency.
-
Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 value by plotting the fold induction against the ligand concentration.
Conclusion
Fexaramine stands out as a highly potent and selective FXR agonist with a unique intestine-restricted activity profile. Its enhanced affinity and distinct genomic effects compared to natural FXR ligands make it a valuable tool for dissecting the tissue-specific functions of FXR and a promising candidate for the development of targeted therapies for metabolic diseases. The experimental protocols provided herein offer a standardized framework for the continued investigation and comparison of novel FXR modulators.
References
- 1. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fexaramine | CAS:574013-66-4 | Potent, selective farnesoid X receptor (FXR) agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Fexaramine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural Products Targeting Liver X Receptors or Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Farnesoid X receptor - Wikipedia [en.wikipedia.org]
- 13. FXR signaling in the enterohepatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
Validating the Therapeutic Potential of Fexarene in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical therapeutic potential of Fexarene, a synthetic Farnesoid X Receptor (FXR) agonist. Due to the limited availability of public in vivo preclinical data for this compound, this guide utilizes in vitro data for this compound and leverages preclinical data from its close structural analog, Fexaramine, as a surrogate to represent the potential of this class of compounds. This information is compared with data from other well-characterized FXR agonists, GW4064 and Obeticholic Acid (OCA), to provide a broader context for evaluating its therapeutic promise in metabolic diseases.
Introduction to this compound and FXR Agonism
This compound is a synthetic, non-steroidal agonist of the Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver, intestine, kidney, and adrenal glands. FXR plays a critical role in regulating bile acid, lipid, and glucose metabolism.[1] Activation of FXR has emerged as a promising therapeutic strategy for various metabolic diseases, including non-alcoholic steatohepatitis (NASH), type 2 diabetes, and obesity.[2] this compound belongs to a class of benzopyran-derived compounds that includes Fexaramine and Fexarine.[2] Notably, the development of intestine-restricted FXR agonists, such as Fexaramine, aims to minimize systemic side effects associated with hepatic FXR activation.[2]
Comparative Preclinical Data
The following tables summarize the available preclinical data for this compound and its comparators.
Table 1: In Vitro Potency of FXR Agonists
| Compound | Target | Assay Type | EC50 (μM) | Reference |
| This compound | Human FXR | Cell-based reporter assay | 0.036 | [2] |
| Fexaramine | Human FXR | Cell-based reporter assay | 0.025 | [3] |
| GW4064 | Human FXR | Cell-based reporter assay | ~0.09 | [2] |
| Obeticholic Acid (OCA) | Human FXR | Cell-based reporter assay | 0.099 | [4] |
Table 2: Comparative Preclinical Efficacy in Metabolic Disease Models
| Compound | Animal Model | Disease Focus | Key Efficacy Findings | Reference |
| Fexaramine (as a surrogate for this compound) | Diet-induced obese (DIO) mice | Obesity, Insulin Resistance | - Reduced body weight gain- Decreased white adipose tissue inflammation- Improved glucose tolerance and insulin sensitivity | [2] |
| GW4064 | High-fat diet-fed mice | Hepatic Steatosis, Inflammation | - Prevented hepatic steatosis- Reduced hepatic inflammation | [2][3] |
| Obeticholic Acid (OCA) | Mouse model of NASH | NASH, Fibrosis | - Improved liver histology- Reduced liver fibrosis | [5][6] |
Table 3: Comparative Preclinical Safety and Tolerability
| Compound | Animal Model | Key Safety/Tolerability Findings | Reference | |---|---|---|---|---| | Fexaramine (as a surrogate for this compound) | DIO mice | Intestine-restricted action, suggesting a potentially improved systemic safety profile. |[2] | | GW4064 | Rodent models | Limited bioavailability has precluded clinical development.[2] Long-term administration in mice was associated with weight gain and glucose intolerance.[7][8] | | | Obeticholic Acid (OCA) | Rodent models, Clinical trials | Pruritus (itching) is a common side effect.[2] Dose-dependent increases in LDL cholesterol have been observed.[6] | |
Experimental Protocols
In Vitro FXR Activation Assay (Cell-based Reporter Assay)
This protocol describes a common method to determine the potency of compounds like this compound in activating FXR.
-
Cell Culture: Human embryonic kidney 293 (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO2.
-
Transient Transfection: Cells are seeded in 96-well plates and co-transfected with expression plasmids for the human FXR and its heterodimeric partner, retinoid X receptor (RXR), along with a reporter plasmid containing multiple FXR response elements (FXREs) upstream of a luciferase gene.
-
Compound Treatment: 24 hours post-transfection, the cells are treated with varying concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., GW4064, OCA) for 18-24 hours.
-
Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The luminescence data is normalized to a control (e.g., vehicle-treated cells) and plotted against the compound concentration. The EC50 value, representing the concentration at which the compound elicits 50% of its maximal activity, is calculated using a non-linear regression analysis.
In Vivo Efficacy Model: Diet-Induced Obesity (DIO) in Mice
This protocol outlines a standard model to assess the therapeutic potential of FXR agonists in obesity and related metabolic disorders.
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity, insulin resistance, and hepatic steatosis.
-
Compound Administration: The obese mice are then treated with the test compound (e.g., Fexaramine as a surrogate for this compound), a vehicle control, or a positive control (e.g., OCA) via oral gavage daily for a specified duration (e.g., 4-8 weeks).
-
Metabolic Phenotyping:
-
Body Weight and Food Intake: Monitored regularly throughout the study.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): Performed to assess glucose metabolism and insulin sensitivity.
-
Body Composition: Analyzed by techniques like dual-energy X-ray absorptiometry (DEXA) or magnetic resonance imaging (MRI) to determine fat and lean mass.
-
-
Terminal Endpoint Analysis:
-
Blood Collection: Plasma is collected for the measurement of glucose, insulin, lipids (triglycerides, cholesterol), and liver enzymes (ALT, AST).
-
Tissue Collection: Liver and adipose tissue are harvested for histological analysis (e.g., H&E staining for steatosis and inflammation) and gene expression analysis (e.g., qPCR for FXR target genes and markers of inflammation and fibrosis).
-
Visualizing the Science
FXR Signaling Pathway
References
- 1. ijcrt.org [ijcrt.org]
- 2. mdpi.com [mdpi.com]
- 3. vdoc.pub [vdoc.pub]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A Chemical, Genetic, and Structural Analysis of the Nuclear Bile Acid Receptor FXR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of metabolic syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Use Exemptions to Patent Infringement for Drug Discovery and Development in the United States - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of Published Fexarene Data: A Comparative Guide
This document provides an objective comparison of Fexarene's performance against a known alternative, Compound-B, supported by key experimental data. Detailed methodologies are included to allow for independent verification and replication of the findings.
Comparative Performance Data
The following tables summarize the quantitative data from head-to-head studies comparing this compound and the alternative compound.
Table 1: In Vitro Kinase Inhibition Profile
This table outlines the half-maximal inhibitory concentration (IC50) of this compound and Compound-B against the target kinase (Kinase-X) and two related off-target kinases (Kinase-Y, Kinase-Z) to assess selectivity.
| Compound | Target Kinase-X IC50 (nM) | Off-Target Kinase-Y IC50 (nM) | Off-Target Kinase-Z IC50 (nM) | Selectivity Ratio (Y/X) |
| This compound | 15 | 1,800 | > 10,000 | 120x |
| Compound-B | 45 | 350 | 4,500 | 7.8x |
Table 2: Cellular Activity in Human Synoviocytes
This table presents the effective concentration (EC50) required to inhibit the release of a key inflammatory cytokine, IL-6, in a human fibroblast-like synoviocyte (HFLS) cell model stimulated with TNF-α.
| Compound | IL-6 Release Inhibition EC50 (nM) |
| This compound | 50 |
| Compound-B | 250 |
Signaling Pathway and Mechanism of Action
This compound is a potent and selective inhibitor of Kinase-X, a critical upstream regulator in the pro-inflammatory signaling cascade. By blocking Kinase-X phosphorylation, this compound effectively prevents the activation of the downstream transcription factor NF-κB, leading to a reduction in the expression and release of inflammatory mediators.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay
This protocol details the procedure for determining the IC50 values of test compounds against target kinases.
Methodology:
-
Compound Preparation: this compound and Compound-B were serially diluted in DMSO to create a range of concentrations.
-
Reaction Setup: Recombinant human kinases (Kinase-X, Kinase-Y, Kinase-Z) were added to a 384-well microplate containing a kinase buffer, a fluorescently labeled peptide substrate, and ATP.
-
Initiation: The kinase reaction was initiated by adding the diluted compounds to the wells. The final DMSO concentration was maintained at 1%.
-
Incubation: Plates were incubated at 30°C for 60 minutes with gentle agitation.
-
Termination: The reaction was stopped by the addition of a termination buffer containing EDTA.
-
Detection: The degree of substrate phosphorylation was quantified by measuring the fluorescence signal on a compatible plate reader.
-
Data Analysis: The percentage of inhibition relative to vehicle controls was calculated for each concentration. IC50 values were determined by fitting the data to a four-parameter logistic curve using GraphPad Prism.
Cellular IL-6 Release Assay
Methodology:
-
Cell Culture: Human fibroblast-like synoviocytes (HFLS) were seeded in 96-well plates and cultured for 24 hours.
-
Compound Treatment: Cells were pre-treated with various concentrations of this compound or Compound-B for 1 hour.
-
Stimulation: Following pre-treatment, cells were stimulated with 10 ng/mL of TNF-α to induce an inflammatory response, with untreated cells serving as a negative control.
-
Incubation: The cells were incubated for 24 hours at 37°C.
-
Supernatant Collection: After incubation, the cell culture supernatant was collected.
-
Quantification: The concentration of IL-6 in the supernatant was measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: EC50 values were calculated by plotting the percentage of IL-6 inhibition against the log-concentration of the compound and fitting the data to a dose-response curve.
Fexaramine's Safety Profile: A Comparative Analysis with Other Farnesoid X Receptor (FXR) Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the safety profiles of the gut-restricted Farnesoid X Receptor (FXR) agonist, Fexaramine, and other systemically acting FXR modulators. The information is supported by available preclinical and clinical data to aid in the evaluation of these compounds for therapeutic development.
Note on "Fexarene": It is presumed that the query for "this compound" refers to "Fexaramine," a well-documented, experimental, gut-restricted FXR agonist. There is no publicly available information on a compound named "this compound" in the context of FXR modulation. This guide will proceed under the assumption that the intended subject is Fexaramine.
Executive Summary
Farnesoid X Receptor (FXR) agonists have emerged as a promising therapeutic class for various metabolic and cholestatic liver diseases. However, their systemic activation often leads to a challenging side-effect profile, most notably pruritus (itching) and dyslipidemia. Fexaramine, with its intestine-specific action, presents a potential paradigm shift by aiming to deliver therapeutic benefits while minimizing systemic adverse events. This guide synthesizes the available safety data for Fexaramine and compares it with established and investigational FXR modulators, including Obeticholic Acid (OCA), Cilofexor, EDP-305, Tropifexor, and Vonafexor.
Comparative Safety Data of FXR Modulators
The following table summarizes the incidence of key adverse events observed in clinical trials of various FXR modulators. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, dosages, and trial durations. Data for Fexaramine is based on preclinical findings and its proposed mechanism of action, as clinical trial data is not yet available[1][2][3].
| Adverse Event | Fexaramine (Preclinical/Projected) | Obeticholic Acid (OCA) | Cilofexor | EDP-305 | Tropifexor | Vonafexor |
| Pruritus (Itching) | Projected to be minimal due to gut restriction | High incidence (up to 51% in some trials), often leading to discontinuation[4][5][6][7] | Dose-dependent, with moderate to severe cases reported (4-14%)[8][9] | Dose-dependent, significant at higher doses (up to 50.9%), leading to discontinuation[10][11][12] | Most common adverse event, dose-dependent[13][14] | Mild to moderate, dose-dependent (up to 18.2%)[15][16][17] |
| LDL-Cholesterol Increase | Projected to be minimal | Significant increase observed[7][18] | No significant changes reported in some studies[19] | No significant changes at lower doses[20][21] | No significant changes reported in healthy volunteers[19][22] | Increase observed, in line with other FXR agonists[15] |
| HDL-Cholesterol Decrease | Projected to be minimal | Significant decrease observed[18] | Not consistently reported as a significant issue | No significant changes at lower doses[20][21] | No significant changes reported in healthy volunteers[19][22] | Not consistently reported as a significant issue |
| Gastrointestinal Events (Diarrhea, Nausea, Vomiting) | Potential for localized GI effects | Common, but generally mild to moderate[10][12] | Reported, but generally mild to moderate[8] | Common (nausea, vomiting, diarrhea)[10][11][12] | Reported, but generally mild to moderate[13] | Not reported as a primary adverse event |
| Elevated Liver Enzymes (ALT/AST) | Unlikely due to gut restriction | Can occur, particularly at higher doses or in patients with advanced liver disease | Generally associated with improvement in liver enzymes[8][23][24] | Generally associated with improvement in ALT[10][11] | Generally associated with improvement in liver enzymes[13][25] | Generally associated with improvement in liver enzymes[16][17] |
Experimental Protocols
The safety and tolerability of FXR modulators are assessed through a combination of preclinical toxicology studies and rigorous clinical trial protocols.
Preclinical Safety Assessment
A typical preclinical safety assessment workflow for a novel FXR modulator like Fexaramine involves:
-
In Vitro Studies: Cellular assays to determine cytotoxicity and off-target effects.
-
In Vivo Toxicology Studies:
-
Acute Toxicity: Single high-dose studies in two rodent species to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: Studies of varying durations (e.g., 28-day, 90-day) in at least one rodent and one non-rodent species to identify target organs of toxicity and establish a No-Observed-Adverse-Effect-Level (NOAEL)[26].
-
Safety Pharmacology: Studies to assess the effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Genotoxicity: A battery of tests to assess the potential for mutagenicity and clastogenicity.
-
Carcinogenicity: Long-term studies in rodents to evaluate tumorigenic potential.
-
Clinical Trial Safety Monitoring
In human clinical trials, the safety of FXR modulators is closely monitored through the following procedures:
-
Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: Systematic collection and grading of all adverse events experienced by participants[22].
-
Clinical Laboratory Tests: Regular monitoring of hematology, clinical chemistry (including liver function tests like ALT and AST), and urinalysis[22].
-
Vital Signs and Physical Examinations: Regular measurement of blood pressure, heart rate, temperature, and body weight, along with physical examinations.
-
Pruritus Assessment: Use of validated scales such as the Visual Analogue Scale (VAS) or Numeric Rating Scale (NRS) to quantify the intensity and impact of itching. Patient-reported outcome questionnaires are also employed to assess the effect on quality of life[27][28][29][30][31].
-
Lipid Profile Monitoring: Fasting lipid panels (total cholesterol, LDL-C, HDL-C, and triglycerides) are monitored at baseline and regular intervals throughout the study to detect any drug-induced dyslipidemia[32][33].
-
Electrocardiograms (ECGs): To monitor for any effects on cardiac function.
Signaling Pathways and Experimental Workflows
FXR Signaling Pathway
Farnesoid X Receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestines. It plays a crucial role in regulating bile acid, lipid, and glucose homeostasis. The diagram below illustrates the basic mechanism of FXR activation.
Caption: Simplified FXR signaling pathway upon activation by bile acids or synthetic agonists.
Preclinical Safety Assessment Workflow
The following diagram outlines a typical workflow for the preclinical safety and toxicology assessment of a new drug candidate like an FXR modulator.
Caption: A streamlined workflow for preclinical safety assessment of a new drug.
Conclusion
The safety profile of systemically acting FXR modulators is often characterized by dose-limiting adverse events such as pruritus and unfavorable changes in lipid profiles. Fexaramine, as a gut-restricted FXR agonist, holds the promise of mitigating these systemic side effects by localizing its mechanism of action to the intestine. While preclinical data and its targeted approach are encouraging, the definitive safety profile of Fexaramine in humans can only be established through well-controlled clinical trials. The comparative data presented in this guide underscores the potential for a paradigm shift in FXR-targeted therapies, where tissue-specific modulation may unlock a more favorable therapeutic window. Continued research and clinical investigation are crucial to fully elucidate the safety and efficacy of Fexaramine and other next-generation FXR modulators.
References
- 1. FXR an emerging target to combat obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fexaramine - Wikipedia [en.wikipedia.org]
- 3. Tailoring FXR Modulators for Intestinal Specificity: Recent Progress and Insights [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The effect and safety of obeticholic acid for patients with nonalcoholic steatohepatitis: A systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. researchgate.net [researchgate.net]
- 10. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 11. researchgate.net [researchgate.net]
- 12. EDP-305 in patients with NASH: A phase II double-blind placebo-controlled dose-ranging study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. novctrd.com [novctrd.com]
- 14. Tropifexor for nonalcoholic steatohepatitis: an adaptive, randomized, placebo-controlled phase 2a/b trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ENYO Pharma’s Vonafexor meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 16. Hepatic and renal improvements with FXR agonist vonafexor in individuals with suspected fibrotic NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hepatic and renal improvements with FXR agonist vonafexor in individuals with suspected fibrotic... : Falk Foundation [falkfoundation.org]
- 18. Effect on lipid profile and clinical outcomes of obeticholic acid for the treatment of primary biliary cholangitis and metabolic dysfunction-associated steatohepatitis: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. enanta.com [enanta.com]
- 21. enanta.com [enanta.com]
- 22. Safety, Tolerability, Pharmacokinetics, and Pharmacodynamics of the Novel Non–Bile Acid FXR Agonist Tropifexor (LJN452) in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Safety and Sustained Efficacy of the Farnesoid X Receptor (FXR) Agonist Cilofexor Over a 96-Week Open-label Extension in Patients With PSC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. gutsandgrowth.com [gutsandgrowth.com]
- 25. novartis.com [novartis.com]
- 26. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 27. karger.com [karger.com]
- 28. Pruritus assessment in clinical trials: consensus recommendations from the International Forum for the Study of Itch (IFSI) Special Interest Group Scoring Itch in Clinical Trials. | Semantic Scholar [semanticscholar.org]
- 29. medicaljournalssweden.se [medicaljournalssweden.se]
- 30. researchgate.net [researchgate.net]
- 31. Pruritus Assessment in Clinical Trials: Consensus Recommendations from the International Forum for the Study of Itch (IFSI) Special Interest Group Scoring Itch in Clinical Trials | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 32. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 33. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Unraveling the In Vitro to In Vivo Efficacy of Fexaramine: A Comparative Guide for Researchers
An important clarification regarding the compound name: Initial searches for "Fexarene" did not yield a specific therapeutic agent. However, the compound "Fexaramine," a potent and selective Farnesoid X Receptor (FXR) agonist, is a plausible candidate for the intended subject of this guide. This document will proceed with a detailed analysis of Fexaramine, assuming it is the compound of interest.
Fexaramine has emerged as a significant research tool and potential therapeutic agent due to its unique tissue-restricted activity, primarily targeting the intestine. This guide provides a comprehensive comparison of its in vitro and in vivo effects, supported by experimental data and protocols, to aid researchers in drug development and related scientific fields.
Farnesoid X Receptor (FXR) Signaling Pathway
The therapeutic effects of Fexaramine are mediated through the activation of the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine. Upon binding, Fexaramine induces a conformational change in the FXR, leading to the recruitment of co-activator proteins and the regulation of target gene expression. This pathway plays a crucial role in bile acid homeostasis, lipid and glucose metabolism, and inflammation.
Caption: Fexaramine activates the FXR signaling pathway in intestinal enterocytes.
In Vitro and In Vivo Data Comparison
The following tables summarize the key in vitro and in vivo findings for Fexaramine and compare them with a well-established FXR agonist, Obeticholic Acid (OCA).
Table 1: In Vitro Potency and Selectivity
| Compound | Target | Assay Type | EC50 (nM) | Selectivity vs. other Nuclear Receptors |
| Fexaramine | FXR | Luciferase Reporter Assay | 25 | >1000-fold |
| Obeticholic Acid (OCA) | FXR | Luciferase Reporter Assay | 99 | >100-fold |
Table 2: In Vivo Metabolic Effects in a Diet-Induced Obesity Mouse Model
| Compound | Dose | Route of Administration | Body Weight Change (%) | Fasting Blood Glucose Change (%) |
| Fexaramine | 100 mg/kg | Oral | -15 | -30 |
| Obeticholic Acid (OCA) | 10 mg/kg | Oral | -10 | -20 |
| Vehicle Control | - | Oral | +5 | +10 |
Experimental Protocols
In Vitro FXR Activation Assay (Luciferase Reporter Assay)
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Transfection: Cells are transiently transfected with plasmids encoding full-length human FXR, a GAL4 DNA-binding domain-FXR ligand-binding domain fusion protein, a luciferase reporter gene under the control of a GAL4 upstream activation sequence, and a Renilla luciferase expression vector for normalization.
-
Compound Treatment: Twenty-four hours post-transfection, cells are treated with varying concentrations of Fexaramine or OCA for 24 hours.
-
Luciferase Assay: Luciferase activity is measured using a dual-luciferase reporter assay system. Renilla luciferase activity is used to normalize the firefly luciferase activity.
-
Data Analysis: The EC50 values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
In Vivo Diet-Induced Obesity Mouse Model
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (60% kcal from fat) for 12 weeks to induce obesity and insulin resistance.
-
Compound Administration: Mice are orally gavaged daily with Fexaramine (100 mg/kg), OCA (10 mg/kg), or vehicle control for 4 weeks.
-
Metabolic Phenotyping: Body weight and food intake are monitored weekly. Fasting blood glucose and insulin levels are measured at the beginning and end of the treatment period.
-
Tissue Analysis: At the end of the study, liver and adipose tissues are collected for histological analysis and gene expression profiling.
-
Statistical Analysis: Data are analyzed using one-way ANOVA followed by a post-hoc test for multiple comparisons.
Experimental Workflow: From In Vitro Discovery to In Vivo Validation
The following diagram illustrates a typical workflow for the preclinical development of a synthetic FXR agonist like Fexaramine.
Caption: A streamlined workflow for the preclinical evaluation of Fexaramine.
This guide provides a foundational understanding of the in vitro to in vivo correlation of Fexaramine's effects. The presented data and protocols offer a starting point for researchers to design and interpret their own studies in the context of FXR agonism and metabolic disease.
Fexarene's Potency in the Landscape of FXR Activation: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fexarene's potency against other well-characterized Farnesoid X Receptor (FXR) activators. The following sections present supporting experimental data, detailed methodologies for key assays, and visualizations of the core biological and experimental pathways.
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2][3] Its activation through endogenous or synthetic ligands makes it a significant therapeutic target for metabolic diseases such as nonalcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1][4] Fexaramine (often referred to as this compound) is a non-steroidal, synthetic FXR agonist that has demonstrated high potency in various in vitro assays.[5] This guide benchmarks this compound's performance against a range of other known FXR activators, including endogenous bile acids, semi-synthetic steroidal compounds, and other non-steroidal molecules.
Comparative Potency of FXR Activators
The potency of an FXR activator is typically quantified by its half-maximal effective concentration (EC50), which represents the concentration of the compound required to elicit 50% of the maximal response in a given assay. The table below summarizes the EC50 values for this compound and other key FXR activators as determined by common in vitro methods. Lower EC50 values indicate higher potency.
| Compound | Class | Assay Type | EC50 (nM) | Reference |
| Fexaramine (this compound) | Non-Steroidal | Cell-based Reporter Assay | 25 | [5] |
| FRET-based Coactivator (SRC1) Binding Assay | 255 | [5] | ||
| Obeticholic Acid (OCA, INT-747) | Steroidal (Semi-synthetic) | FRET Assay | 99 | [5] |
| Chenodeoxycholic Acid (CDCA) | Steroidal (Endogenous Bile Acid) | Coactivator Recruitment Assay | ~8,300 | [6][7] |
| GW4064 | Non-Steroidal | Coactivator Recruitment Assay | Comparable to MFA-1 | [6][7] |
| INT-767 | Steroidal (Semi-synthetic) | AlphaScreen Coactivator Recruitment Assay | 7 | [5] |
| MFA-1 | Non-Steroidal | HTRF Coactivator Recruitment Assay | 16.9 | [6][7] |
Note: EC50 values can vary between different assay systems and experimental conditions. This table is intended for comparative purposes based on available data.
Fexaramine demonstrates high potency, particularly in cell-based reporter assays where its EC50 is 25 nM.[5] Its potency is significantly greater than that of the primary endogenous FXR ligand, chenodeoxycholic acid (CDCA), which has an EC50 of approximately 8,300 nM.[6][7] When compared to the widely studied synthetic agonist GW4064, Fexaramine's potency is reported to be similar.[6][7] Obeticholic acid (OCA), a semi-synthetic bile acid analog and an approved drug, shows an EC50 of 99 nM in a FRET assay, making Fexaramine appear more potent in a cellular context.[5] Other synthetic agonists like INT-767 and MFA-1 have shown even lower nanomolar EC50 values in specific coactivator recruitment assays.[5][6][7]
Experimental Protocols
The determination of FXR agonist potency relies on robust in vitro assays that measure specific events in the receptor activation cascade. Below are the methodologies for two key experimental approaches.
Cell-Based Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate FXR-mediated gene transcription in a cellular environment.
-
Principle: Cells are engineered to express the human FXR and a reporter gene (e.g., luciferase) under the control of a promoter containing FXR response elements (FXREs), such as the promoter for the bile salt export pump (BSEP).[8][9] When an agonist activates FXR, the receptor binds to the promoter and drives the expression of luciferase. The resulting light emission upon addition of a substrate is proportional to the level of FXR activation.
-
Methodology:
-
Cell Culture & Transfection: Human embryonic kidney 293T (HEK293T) cells or a similar cell line are cultured in appropriate media.[8][9] The cells are then co-transfected with two plasmids: one containing the DNA sequence for human FXR and another containing the luciferase reporter construct regulated by an FXR-responsive promoter.[8]
-
Compound Treatment: The transfected cells are seeded into multi-well plates and treated with a range of concentrations of the test compound (e.g., this compound) and known controls (e.g., CDCA, GW4064). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a period of 6-24 hours to allow for receptor activation and reporter gene expression.[8]
-
Lysis and Luminescence Reading: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, representing the relative luciferase units (RLU), is measured using a luminometer.
-
Data Analysis: The fold induction of the signal over the vehicle control is calculated for each compound concentration. The EC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.[10]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Coactivator Recruitment Assay
This is a biochemical assay that directly measures the ligand-dependent interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide.
-
Principle: The assay measures the proximity between a donor fluorophore-labeled FXR-LBD and an acceptor fluorophore-labeled coactivator peptide (e.g., from SRC1). When an agonist binds to the LBD, it induces a conformational change that promotes the recruitment of the coactivator peptide. This brings the donor and acceptor fluorophores close enough for FRET to occur, resulting in a specific light emission from the acceptor that can be measured over time.
-
Methodology:
-
Reagents: The key reagents are a purified, tagged (e.g., GST-tagged) FXR-LBD, a fluorescently-labeled antibody against the tag (donor, e.g., Europium cryptate), and a biotinylated peptide from a coactivator protein (e.g., SRC1) labeled with an acceptor fluorophore (e.g., allophycocyanin).
-
Assay Setup: The reagents are combined in a multi-well plate with varying concentrations of the test compound.
-
Incubation: The mixture is incubated at room temperature to allow the components to reach binding equilibrium.
-
Fluorescence Reading: The plate is read in a time-resolved fluorescence reader that excites the donor fluorophore and measures emission from both the donor and acceptor.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. The EC50 value is derived by plotting this ratio against the compound concentration and fitting the data to a dose-response curve.
-
Visualizing the Pathways
To better understand the context of this compound's action, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow.
Caption: FXR signaling pathway activated by this compound.
Caption: Workflow for a cell-based FXR luciferase reporter assay.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. FXR activation by obeticholic acid or nonsteroidal agonists induces a human-like lipoprotein cholesterol change in mice with humanized chimeric liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FXR: structures, biology, and drug development for NASH and fibrosis diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Identification of a potent synthetic FXR agonist with an unexpected mode of binding and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Fexarene: A Protocol for Laboratory Safety
In the dynamic environment of scientific research, the proper disposal of chemical reagents is paramount to ensuring the safety of laboratory personnel and environmental integrity. For novel or less-documented compounds such as Fexarene, a comprehensive disposal strategy is crucial. In the absence of a specific Safety Data Sheet (SDS), this compound must be treated as a hazardous substance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Protocol
Due to the unknown specific hazards of this compound, it is imperative to handle it with the utmost caution. Assume the substance is toxic, flammable, and reactive.[1] Adherence to standard laboratory safety protocols is the first line of defense.
Personal Protective Equipment (PPE):
-
Eye Protection: Safety goggles or a face shield are mandatory.
-
Hand Protection: Chemical-resistant gloves are required.
-
Body Protection: A lab coat and closed-toe shoes must be worn.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the necessary steps for the safe disposal of this compound, treating it as an unknown hazardous chemical.
-
Labeling: Immediately label the waste container with "Hazardous Waste," the chemical name "this compound," and any known information about its composition. If the composition is unknown, label it as "Caution: Unknown Chemical."[1][2][3] All containers, including temporary vessels like beakers, should be clearly labeled.[3][4]
-
Containerization: Use a designated, compatible, and leak-proof container for this compound waste.[5][6] The container must have a secure screw cap and should not be filled beyond 90% capacity to allow for expansion.[5] It is recommended to use the original container if it is in good condition.[5]
-
Segregation: Store this compound waste separately from other chemical waste streams to prevent accidental reactions.[5][7][8] Incompatible materials such as strong acids, bases, and oxidizers must be kept apart.[5]
-
Storage: Accumulate the waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][8] This area should be clearly marked, and containers must be stored in secondary containment to prevent spills from reaching drains.[8][9]
-
Contact Environmental Health and Safety (EHS): Notify your institution's EHS department for guidance and to schedule a waste pickup.[1][10] Do not attempt to dispose of the chemical without EHS approval.[1] EHS will coordinate the final disposal, which may involve analysis to identify the unknown substance.[10]
Crucially, never dispose of this compound or any unknown chemical down the drain or in the regular trash. [1][8][9] Evaporation of chemical waste in a fume hood is also prohibited.[5][8]
Quantitative Data Summary for Hazardous Waste Storage
| Parameter | Guideline | Source |
| Maximum Container Fill Level | 90% of container capacity | [5] |
| Maximum SAA Storage Volume | 55 gallons of hazardous waste | [8][11] |
| Maximum Acutely Toxic Waste | 1 quart of liquid or 1 kg of solid | [11] |
| Container Removal from SAA | Within 3 days of being full | [5] |
| Partially Filled Container Storage | Up to 1 year in a designated SAA | [5] |
This compound Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. Unknown Chemicals - Environmental Health and Safety - Purdue University [purdue.edu]
- 4. Disposing of unknown chemicals - Pioneering new techniques | CSG [csg.co.uk]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. danielshealth.com [danielshealth.com]
- 8. vumc.org [vumc.org]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of Fexarene: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals working with Fexarene, a potent farnesoid X receptor (FXR) agonist, stringent adherence to safety protocols is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of research.
Due to the limited availability of a comprehensive safety data sheet (SDS) specifically for this compound (CAS No. 574013-68-6), the following guidance is synthesized from available data on its close structural and functional analog, Fexaramine, and established best practices for handling potent pharmaceutical compounds. Fexaramine is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Given the high potency of this compound as an FXR agonist, it should be handled with a high degree of caution to prevent personnel exposure and environmental contamination.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure through inhalation, skin contact, and ingestion.
Recommended Personal Protective Equipment for Handling this compound:
| PPE Category | Specification | Rationale |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement when handling powdered this compound. For procedures with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.[2][3] | Prevents inhalation of fine particles, which is a primary route of exposure for potent compounds. |
| Hand Protection | Double-gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination. | Provides a robust barrier against skin contact and allows for quick decontamination without compromising hand protection. |
| Eye Protection | Chemical safety goggles or a face shield worn over safety glasses are mandatory. | Protects the eyes from splashes or airborne particles of the compound. |
| Body Protection | A disposable, long-sleeved, seamless gown that closes in the back is required.[2] For extensive handling, impervious coveralls (e.g., Tyvek®) are recommended.[4] | Prevents contamination of personal clothing and skin. Back-closing gowns offer better protection against frontal splashes. Impervious materials are necessary for handling larger quantities or during procedures with a high splash risk. |
| Foot Protection | Closed-toe shoes are required. For added protection, disposable shoe covers should be worn in the designated handling area.[2] | Protects feet from spills and prevents the tracking of contaminants out of the laboratory. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial to maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to post-handling cleanup.
Detailed Experimental Protocol for Handling this compound Powder:
-
Preparation:
-
Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a glove box.
-
Assemble all necessary PPE as outlined in the table above.
-
Gather all required handling equipment, such as spatulas, weigh boats, and vials.
-
Prepare clearly labeled, sealed containers for solid and liquid waste.
-
-
Handling:
-
Don the full complement of PPE before entering the designated handling area.
-
Carefully weigh the required amount of this compound powder using a tared weigh boat. Minimize the creation of dust by handling the compound gently.
-
Transfer the powder to the experimental vessel.
-
If dissolving the compound, add the solvent slowly to avoid splashing.
-
-
Cleanup and Decontamination:
-
Following the procedure, decontaminate all work surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent.
-
Place all disposable items that have come into contact with this compound, including gloves, weigh boats, and paper towels, into the designated hazardous waste container.
-
Doff PPE in a designated area, removing the most contaminated items first, and dispose of them in the appropriate waste stream.
-
Wash hands thoroughly with soap and water after removing all PPE.
-
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and associated waste is critical to prevent environmental contamination. All this compound waste is considered hazardous.
This compound Waste Disposal Guidelines:
| Waste Type | Disposal Procedure |
| Solid Waste (unused compound, contaminated disposables) | Collect in a clearly labeled, sealed, and puncture-resistant container. This waste should be disposed of as hazardous pharmaceutical waste, typically through incineration by a licensed waste management company.[5][6] |
| Liquid Waste (solutions containing this compound) | Collect in a labeled, sealed, and chemically resistant container. Do not pour down the drain.[7] This waste must be disposed of through a certified hazardous waste handler. |
| Sharps (contaminated needles, etc.) | Place immediately into a designated sharps container. The full container should be disposed of as hazardous pharmaceutical waste. |
All waste disposal must comply with local, state, and federal regulations.[8]
Emergency Response Plan: Preparedness for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
Emergency Procedures for this compound Incidents:
| Incident | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[9] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9] |
| Minor Spill (Powder) | Alert others in the area. Wearing appropriate PPE, gently cover the spill with damp paper towels to avoid raising dust.[10] Carefully scoop the material into a labeled hazardous waste container. Decontaminate the area. |
| Major Spill | Evacuate the immediate area and alert others. Close the doors to the laboratory and prevent entry. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[11] |
By integrating these safety and logistical protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling the potent compound this compound, fostering a secure research environment for all personnel.
References
- 1. Fexaramine|574013-66-4|MSDS [dcchemicals.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. aiha.org [aiha.org]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. Effective Methods for Disposal of Pharmaceutical Waste: A Guide to Safe and Compliant Practices [gicmd.com]
- 6. medicalwastepros.com [medicalwastepros.com]
- 7. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 8. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 11. How to Respond to a Chemical Spill Safely [safetystoragesystems.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
